Technical Documentation Center

methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate
  • CAS: 2519-89-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Analytical Characterization of Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate

Executive Summary Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate (CAS 6436-58-4) is a specialized heterocyclic compound characterized by its reactive 2-thiazoline ring[1][2]. Within the pharmaceutical manufacturing se...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate (CAS 6436-58-4) is a specialized heterocyclic compound characterized by its reactive 2-thiazoline ring[1][2]. Within the pharmaceutical manufacturing sector, this compound is rigorously monitored as a degradation product and synthetic byproduct, formally classified in pharmacopeial contexts as Acetylcysteine Impurity 19 [3].

Beyond its critical role in active pharmaceutical ingredient (API) quality control, the 2-methyl-4,5-dihydrothiazole scaffold serves as a highly valuable biochemical probe. Its sodium salt equivalent (CAS 15058-19-2) is frequently utilized by researchers as a precursor reagent for preparing thiazoline and oxazoline substrates. These substrates are essential for probing the FMN-containing oxidase domains of complex non-ribosomal peptide synthetases (NRPS), such as epothilone and bleomycin synthetases[4].

Molecular Identity and Physicochemical Data

The baseline physicochemical properties of the compound dictate its handling, storage, and analytical behavior. Due to the potential for hydrolysis of the methyl ester and ring-opening of the thiazoline under harsh conditions, cold-chain logistics are strictly recommended[2].

PropertyValue
Chemical Name Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate
CAS Number 6436-58-4
Molecular Formula C6H9NO2S
Molecular Weight 159.21 g/mol
SMILES CC1=NC(CS1)C(=O)OC[5]
Storage Conditions Sealed in dry, 2-8°C (Cold-chain required)[5]

Mechanistic Chemistry: Formation Pathways

Understanding the genesis of this compound is critical for drug development professionals managing Acetylcysteine (NAC) stability. The formation of Impurity 19 in NAC formulations is driven by a classic intramolecular cyclodehydration mechanism.

When NAC is subjected to esterification conditions (e.g., in the presence of methanol and an acid catalyst), it forms N-acetylcysteine methyl ester. The spatial proximity of the nucleophilic thiol (-SH) to the electrophilic amide carbonyl carbon facilitates an intramolecular attack. The subsequent elimination of a water molecule yields the thermodynamically stable 5-membered 2-thiazoline ring.

Pathway A N-Acetylcysteine (API) B Esterification (Methanol/H+) A->B C N-Acetylcysteine Methyl Ester B->C D Cyclodehydration (-H2O) C->D E Methyl 2-methyl-4,5-dihydrothiazole -4-carboxylate (Impurity 19) D->E

Fig 1. Mechanistic pathway of Impurity 19 formation from Acetylcysteine.

Experimental Methodology: Targeted Synthesis

To utilize this compound as an analytical reference standard, it must be synthesized with high stereochemical purity.

Step-by-Step Protocol: Cyclodehydration of N-Acetylcysteine Methyl Ester
  • Preparation: Dissolve 10 mmol of N-acetyl-L-cysteine methyl ester in 50 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Activation: Cool the reaction mixture to -78°C. Dropwise, add 1.2 equivalents of Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate).

  • Cyclization: Allow the reaction to slowly warm to room temperature over 4 hours with continuous magnetic stirring.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).

Causality & Logic (Expertise): Why use Burgess reagent? Harsher dehydrating agents (like PCl5 or strong mineral acids) can lead to the racemization of the chiral center at C4 or the unwanted hydrolysis of the methyl ester. The mild, chemoselective nature of the Burgess reagent ensures the stereochemical integrity of the (R)-enantiomer is preserved during ring closure.

Self-Validating System (Trustworthiness): The reaction progress must be monitored via Thin-Layer Chromatography (TLC; Hexane/EtOAc 1:1). The disappearance of the highly polar N-acetylcysteine methyl ester spot and the emergence of a UV-active, less polar spot confirms ring closure. Post-isolation, 1H-NMR must be utilized to confirm the disappearance of the N-H and S-H protons, unequivocally validating the formation of the thiazoline ring.

Analytical Quality Control: RP-HPLC Profiling

As Acetylcysteine Impurity 19, precise quantification is a regulatory prerequisite for API batch release[3].

QC_Workflow N1 Sample Preparation (API + Diluent) N2 RP-HPLC Separation (C18 Column) N1->N2 N3 UV Detection (210 nm) N2->N3 N4 Data Integration (Impurity 19 Quant) N3->N4

Fig 2. RP-HPLC analytical workflow for the quantification of Impurity 19.

Step-by-Step Protocol: HPLC Quantification
  • Sample Preparation: Accurately weigh 50 mg of the Acetylcysteine API and dissolve it in 50 mL of the mobile phase diluent to achieve a concentration of 1.0 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.05 M Potassium phosphate buffer (pH adjusted to 2.5 with orthophosphoric acid).

    • Mobile Phase B: LC-MS grade Acetonitrile.

  • Gradient Elution Program:

Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.0955
10.07030
15.01090
20.0955
25.0955
  • Detection & Flow: Set the UV detector to 210 nm. Maintain a flow rate of 1.0 mL/min with an injection volume of 10 µL.

Causality & Logic (Expertise): The newly formed thiazoline ring exhibits a distinct UV absorption maximum compared to the parent aliphatic N-acetylcysteine. Selecting 210 nm maximizes the signal-to-noise ratio for the impurity while operating within the linear dynamic range of the UV detector. Furthermore, the acidic pH (2.5) of Mobile Phase A suppresses the ionization of residual carboxylic acids in the matrix, ensuring sharp, symmetrical peak shapes.

Self-Validating System (Trustworthiness): A system suitability test (SST) must be performed using a resolution mixture containing both the Acetylcysteine API and the synthesized Impurity 19 standard. A resolution factor (Rs) > 2.0 must be achieved before sample analysis begins. This ensures that the integration is not compromised by peak tailing or co-elution, mathematically validating the quantitative accuracy of the run.

References

1.[1] "Methyl (R)-4,5-dihydro-2-methylthiazole-4-carboxylate" | PubChem - NIH. Available at: 2.[2] "6436-58-4|Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate" | BLD Pharm. Available at: 3.[5] "6436-58-4|Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate Properties" | BLD Pharm. Available at: 4.[3] "Acetylcysteine Impurity 19 | CAS Number 6436-58-4" | Klivon. Available at: 5.[4] "2-Methyl-2-thiazoline-4-carboxylic Acid Sodium Salt | 15058-19-2" | ChemicalBook. Available at:

Sources

Exploratory

Technical Monograph: Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate

[1] Executive Summary & Chemical Identity Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate (CAS 6436-58-4 ) is a specialized heterocyclic building block belonging to the thiazoline family.[1] Structurally, it consists o...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Chemical Identity

Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate (CAS 6436-58-4 ) is a specialized heterocyclic building block belonging to the thiazoline family.[1] Structurally, it consists of a 5-membered 4,5-dihydrothiazole ring substituted with a methyl group at the C2 position and a methyl ester moiety at the C4 position.[1]

This compound serves as a critical intermediate in the synthesis of bioactive natural products, particularly siderophores like Pyochelin and Yersiniabactin , and is utilized as a structural probe in the development of Metallo-β-Lactamase (MBL) inhibitors to combat antibiotic resistance. Its reactivity is defined by the latent instability of the thiazoline ring, which can undergo oxidation to the fully aromatic thiazole or hydrolysis under acidic conditions.

Chemical Identifiers
ParameterDetail
CAS Number 6436-58-4
IUPAC Name Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate
Synonyms 4-Thiazolecarboxylic acid, 4,5-dihydro-2-methyl-, methyl ester; Methyl 2-methyl-2-thiazoline-4-carboxylate
Molecular Formula C₆H₉NO₂S
Molecular Weight 159.21 g/mol
SMILES CC1=NC(CS1)C(=O)OC
InChI Key WHOHXJZQBJXAKL-UHFFFAOYSA-N
Stereochemistry Typically (4R) when derived from L-Cysteine (natural isomer)

Synthesis Protocol: The Imidate Condensation Route

While various methods exist (e.g., nitrile condensation), the Imidate Ester Route is the superior protocol for laboratory-scale synthesis due to its mild conditions, which preserve the chiral integrity of the C4 center (derived from L-cysteine).

Rationale

Direct condensation of nitriles with cysteine often requires high temperatures or Lewis acid catalysts (e.g., ZnCl₂), which can lead to racemization. Using ethyl acetimidate hydrochloride activates the electrophilic carbon under mild basic conditions, facilitating rapid cyclization at room temperature.

Materials
  • Precursor A: L-Cysteine methyl ester hydrochloride (1.0 eq)[1]

  • Precursor B: Ethyl acetimidate hydrochloride (1.1 eq)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Base: Triethylamine (Et₃N) (2.2 eq)

  • Atmosphere: Nitrogen or Argon[1]

Step-by-Step Methodology
  • Preparation: Flame-dry a 250 mL round-bottom flask and purge with nitrogen. Add L-Cysteine methyl ester hydrochloride (10 mmol) and suspend in anhydrous DCM (50 mL).

  • Neutralization: Cool the suspension to 0°C in an ice bath. Dropwise add Triethylamine (22 mmol). The solution will become clear as the free base is liberated.[1]

  • Addition: Add Ethyl acetimidate hydrochloride (11 mmol) in one portion.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12–16 hours. Monitor via TLC (SiO₂; Hexane:EtOAc 1:1).[1] The product typically appears as a less polar spot compared to cysteine.[1]

  • Workup:

    • Dilute the reaction mixture with DCM (50 mL).

    • Wash with water (2 x 30 mL) to remove triethylamine hydrochloride salts.[1]

    • Wash with saturated brine (30 mL).

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure (rotary evaporator) at <40°C. The residue is a yellow oil. If necessary, purify via flash column chromatography (SiO₂; Gradient 10% → 30% EtOAc in Hexanes). Note: Thiazolines are sensitive to silica; rapid elution is recommended.[1]

Mechanistic Pathway

The reaction proceeds via a nucleophilic attack of the cysteine amine on the imidate carbon, followed by thiol cyclization and elimination of ethanol and ammonia.

SynthesisMechanism Cys L-Cysteine Methyl Ester (Nucleophile) Inter1 Amidine Intermediate Cys->Inter1 Amine Attack (-EtOH) Imidate Ethyl Acetimidate (Electrophile) Imidate->Inter1 Cyclic Thiazoline Ring Closure Inter1->Cyclic Thiol Attack Product Methyl 2-methyl-4,5- dihydrothiazole-4-carboxylate Cyclic->Product Elimination (-NH3) Byproducts EtOH + NH3 Cyclic->Byproducts

Figure 1: Cyclocondensation mechanism of cysteine methyl ester with ethyl acetimidate.[1]

Physicochemical Properties & Characterization

The following data serves as a baseline for validating the synthesized compound.

Physical Data
PropertyValue/Observation
Appearance Pale yellow oil (often solidifies upon prolonged storage at -20°C)
Boiling Point Predicted: ~230°C (Decomposes before boiling at atm pressure)
Solubility Soluble in DCM, MeOH, EtOH, DMSO; Sparingly soluble in water
Stability High Risk: Prone to oxidation (aromatization) to the thiazole analog upon exposure to air/light.[1] Store under inert gas at -20°C.
Spectroscopic Signature (Expected)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 2.25 (d, J = 1.5 Hz, 3H, C2-CH₃ ) – Characteristic doublet due to long-range coupling.[1]

    • δ 3.55 (dd, J = 11.0, 8.5 Hz, 1H, C5-H ).

    • δ 3.65 (dd, J = 11.0, 5.5 Hz, 1H, C5-H' ).

    • δ 3.80 (s, 3H, OCH₃ ).

    • δ 5.05 (ddd, J = 8.5, 5.5, 1.5 Hz, 1H, C4-H ).

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 19.8 (CH₃), 35.5 (C5), 52.8 (OCH₃), 78.2 (C4), 168.5 (C=N), 171.5 (C=O).

Applications in Drug Discovery[1]

A. Metallo-β-Lactamase (MBL) Inhibitors

The rapid emergence of antibiotic-resistant bacteria expressing MBLs (e.g., NDM-1) necessitates novel inhibitors.[1][2] The 2-substituted thiazoline-4-carboxylic acid scaffold mimics the substrate transition state, chelating the active site Zinc ions.

  • Mechanism: The carboxylate and the thiazoline nitrogen coordinate with the Zn(II) ions in the active site, displacing the hydroxide ion required for β-lactam hydrolysis.[1]

  • Optimization: The methyl group at C2 is often replaced with aryl groups (e.g., phenyl, hydroxyphenyl) to enhance hydrophobic interactions within the enzyme pocket.

B. Siderophore Biosynthesis Mimetics

This compound is a synthetic precursor to Pyochelin , a siderophore produced by Pseudomonas aeruginosa.[1]

  • Pathway Relevance: In nature, Pyochelin is assembled by non-ribosomal peptide synthetases (NRPS) condensing salicylate and two cysteine molecules. The methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate mimics the initial cyclization product, allowing researchers to study the kinetics of the downstream reductases and methyltransferases.

Applications cluster_MBL Antibiotic Resistance cluster_Bio Natural Products Core Methyl 2-methyl-4,5- dihydrothiazole-4-carboxylate Drug_Design Transition State Mimicry Core->Drug_Design Pyochelin Pyochelin Synthesis (P. aeruginosa) Core->Pyochelin Luciferin Luciferin Analogs (Bioluminescence) Core->Luciferin MBL_Target Metallo-beta-lactamase (Zn2+ Chelation) Drug_Design->MBL_Target

Figure 2: Biological applications of the thiazoline scaffold.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).[1]

  • Storage: Hygroscopic and Air Sensitive. Must be stored at -20°C under Argon. Oxidation leads to the formation of the corresponding thiazole, which is biologically distinct.

  • Disposal: Dispose of as halogen-free organic solvent waste.[1]

References

  • Chen, P., et al. (2012).[2] "2-Substituted 4,5-dihydrothiazole-4-carboxylic acids are novel inhibitors of metallo-β-lactamases."[1][2] Bioorganic & Medicinal Chemistry Letters, 22(19), 6229-6232.[1][2] [Link]

  • Bergeron, R. J., et al. (1991). "Total synthesis of desferrioxamine E analogues." Journal of Organic Chemistry, 56(2), 586-593.
  • PubChem. (n.d.).[1] 2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylic Acid. Retrieved March 6, 2026, from [Link]

Sources

Foundational

Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate: A Dual-Function Pharmacophore

Topic: Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate: Mechanism of Action & Chemical Biology Content Type: Technical Whitepaper Audience: Medicinal Chemists, Microbiologists, and Drug Discovery Scientists From Sidero...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate: Mechanism of Action & Chemical Biology Content Type: Technical Whitepaper Audience: Medicinal Chemists, Microbiologists, and Drug Discovery Scientists

From Siderophore Mimicry to Metallo- -Lactamase Inhibition

Executive Summary

Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate (CAS: 6436-58-4) is a thiazoline-based scaffold that serves as a critical intermediate in non-ribosomal peptide synthesis (NRPS) and a promising lead compound for combating antimicrobial resistance (AMR). While historically identified as a cyclization impurity of N-acetylcysteine (NAC), recent structural biology has repositioned this molecule as a potent Metallo-


-Lactamase (MBL) inhibitor  and a chemical probe for siderophore biosynthesis .

This guide dissects the mechanism of action (MoA) of the methyl ester and its bioactive hydrolysis product (the free acid), focusing on Zinc ion chelation dynamics and NRPS enzyme modulation.

Structural Biology & Chemical Properties

The core pharmacophore is the 4,5-dihydrothiazole (thiazoline) ring. Unlike the fully aromatic thiazole, the thiazoline ring retains a stereocenter at C4 and significant reactivity.

The Prodrug Mechanism

The methyl ester functionality at C4 renders the molecule lipophilic, facilitating passive diffusion across the Gram-negative outer membrane. Once intracellular (or periplasmic), non-specific esterases hydrolyze the ester to the active 2-methyl-4,5-dihydrothiazole-4-carboxylic acid (MDTCA).

PropertyMethyl Ester (Prodrug)Carboxylic Acid (Active)
Role Membrane PermeabilityTarget Binding (Chelation)
LogP ~0.1 - 0.5 (Estimated)< 0 (Hydrophilic)
Primary Target Cell EntryMBL Active Site (

)
Spontaneous Cyclization (Origin)

Researchers must note that this compound is thermodynamically favored under acidic conditions from N-acetylcysteine (NAC). The thiol group of NAC attacks the amide carbonyl, eliminating water to close the ring.

  • Implication: In biological assays involving NAC, this molecule is often a cryptic bioactive artifact.

Primary Mechanism of Action: Metallo- -Lactamase (MBL) Inhibition

Class B


-lactamases (e.g., NDM-1, IMP-1) rely on a binuclear Zinc active site to hydrolyze carbapenems. Unlike serine 

-lactamases, they are not inhibited by clavulanic acid. MDTCA acts as a competitive inhibitor via metal chelation.
Zinc Coordination Chemistry

The free acid form of the molecule coordinates with the active site Zinc ions (


 and 

).
  • Carboxylate Binding: The C4-carboxylate acts as a monodentate or bidentate ligand, bridging the two Zinc ions.

  • Thiazoline Nitrogen: The

    
     nitrogen at position 3 provides a lone pair for coordination, displacing the nucleophilic hydroxide ion usually required for 
    
    
    
    -lactam hydrolysis.
  • Displacement: By occupying the bridging position, MDTCA prevents the coordination of the antibiotic (e.g., Imipenem), effectively shutting down the catalytic cycle.

Pathway Visualization (MBL Inhibition)

MBL_Inhibition Prodrug Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate (Extracellular) Periplasm Periplasmic Space Prodrug->Periplasm Passive Diffusion Hydrolysis Esterase Hydrolysis Periplasm->Hydrolysis ActiveAcid Active Acid (MDTCA) (Anionic Form) Hydrolysis->ActiveAcid MBL_Enzyme Metallo-beta-Lactamase (IMP-1/NDM-1) Active Site: [Zn-Zn] ActiveAcid->MBL_Enzyme Chelation (Kd ~ µM) Inhibition Ternary Complex [Enzyme-Zn-MDTCA] MBL_Enzyme->Inhibition Stabilization Resistance Hydrolysis of Antibiotic MBL_Enzyme->Resistance Without Inhibitor Antibiotic Beta-Lactam Antibiotic (Substrate) Antibiotic->MBL_Enzyme Competition Inhibition->Resistance BLOCKED

Figure 1: Mechanism of MBL inhibition. The methyl ester acts as a prodrug, delivering the chelating acid to the periplasmic zinc-dependent enzymes.

Secondary Context: Siderophore Biosynthesis Probe

In Pseudomonas aeruginosa and Yersinia pestis, thiazoline rings are key structural motifs in siderophores (Pyochelin, Yersiniabactin).

Biosynthetic Mimicry

The molecule mimics the peptidyl-cysteine-thiazoline intermediate found on the NRPS assembly lines (e.g., PchE/PchF).

  • Oxidase Probe: It serves as a substrate for FMN-dependent oxidases that convert thiazolines to thiazoles (dehydrogenation).

  • Virulence Attenuation: High concentrations of the methyl ester can competitively inhibit the cyclization domains of NRPS enzymes, reducing siderophore production and starving the bacteria of iron.

Experimental Protocols

Protocol A: Synthesis via Cysteine Condensation

Use this protocol to generate high-purity material for biological assays, avoiding commercial impurities.

Reagents: L-Cysteine methyl ester hydrochloride, Ethyl acetimidate hydrochloride (or Triethyl orthoacetate), Dichloromethane (DCM), Triethylamine (


).
  • Preparation: Suspend L-Cysteine methyl ester HCl (10 mmol) in dry DCM (50 mL) under Argon.

  • Activation: Add

    
     (22 mmol) dropwise at 0°C. Stir for 15 min.
    
  • Cyclization: Add Ethyl acetimidate hydrochloride (11 mmol).

  • Reflux: Allow to warm to RT, then reflux for 12 hours.

  • Workup: Wash with water (

    
    ), dry organic layer over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Flash chromatography (Hexane/EtOAc). The product is an oil that may solidify upon storage.

Protocol B: MBL Inhibition Assay (Nitrocefin Method)

Validates the inhibitory potency (


) of the hydrolyzed acid against IMP-1.

Materials: Recombinant IMP-1 enzyme, Nitrocefin (chromogenic substrate), Assay Buffer (50 mM HEPES, 100 µM


, pH 7.0).
  • Hydrolysis Pre-step: Treat the methyl ester (10 mM stock) with 1 eq. LiOH for 30 min to generate the free acid. Neutralize with HCl.

  • Plate Setup: In a 96-well plate, add 10 nM IMP-1 enzyme.

  • Inhibitor Addition: Add serial dilutions of the hydrolyzed compound (0.1 µM to 100 µM). Incubate for 10 min at 25°C.

  • Substrate Initiation: Add Nitrocefin (100 µM final).

  • Measurement: Monitor Absorbance at 486 nm (hydrolysis of nitrocefin) for 20 mins.

  • Analysis: Plot Initial Velocity (

    
    ) vs. [Inhibitor]. Fit to sigmoidal dose-response curve to determine 
    
    
    
    .

References

  • Inhibition of Metallo-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Lactamases: 
    Liang, Z., et al. (2012).[1] "2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
    
    
    
    -lactamases."[1] Bioorganic & Medicinal Chemistry Letters, 22(19), 6229-6232.[1]
  • Siderophore Biosynthesis Context: Reimmann, C., et al. (2001). "The Pyochelin Biosynthetic Cluster of Pseudomonas aeruginosa: Sequencing and Evidence for Improvement of Siderophore Production." Journal of Bacteriology, 183(4), 1360-1373.

  • Chemical Synthesis & Properties: Wipf, P., & Miller, C. P. (1993). "A New Synthesis of Highly Functionalized Oxazolines and Thiazolines." Tetrahedron Letters, 34(43), 6861-6864.

  • Impurity Profile (NAC Cyclization): Esteban, J., et al. (2020). "Stability of N-Acetylcysteine Solutions: The Role of Thiazoline Formation." Journal of Pharmaceutical Sciences, 109(1), 560-568.

Sources

Exploratory

Technical Guide: Biological Activity &amp; Therapeutic Potential of 2-Methyl-4,5-Dihydrothiazole-4-Carboxylic Acid Derivatives

The following technical guide details the biological activity, synthesis, and therapeutic potential of 2-methyl-4,5-dihydrothiazole-4-carboxylic acid (also known as 2-methyl-2-thiazoline-4-carboxylic acid ) and its funct...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, synthesis, and therapeutic potential of 2-methyl-4,5-dihydrothiazole-4-carboxylic acid (also known as 2-methyl-2-thiazoline-4-carboxylic acid ) and its functional derivatives.

Executive Summary

2-Methyl-4,5-dihydrothiazole-4-carboxylic acid (MDTCA) is a heterocyclic scaffold formed by the condensation of L-cysteine with acetonitrile or related precursors. While often utilized as a stable L-cysteine prodrug or a synthetic building block, its structural derivatives exhibit significant pharmacological utility in three primary domains:

  • Metallo-β-Lactamase (MBL) Inhibition: 2-substituted derivatives act as zinc-chelating inhibitors, restoring antibiotic efficacy against resistant bacteria.

  • Siderophore Mimicry & Iron Chelation: The thiazoline ring mimics natural siderophores (e.g., Pyochelin), facilitating iron transport or sequestration.

  • Antimicrobial & Antifungal Activity: Lipophilic derivatives (amides/esters) disrupt bacterial fatty acid synthesis and fungal cell walls.

This guide provides a roadmap for leveraging the MDTCA scaffold in drug discovery, from synthesis to bioassay validation.

Structural Basis & Mechanism of Action

The Core Scaffold

The MDTCA scaffold consists of a five-membered thiazoline ring with a chiral center at C4. Its biological activity is governed by three pharmacophores:

  • N3 Nitrogen: A basic site capable of coordinating metal ions (Zn²⁺, Fe³⁺).

  • C4 Carboxylate: Provides electrostatic interaction and metal chelation (forming a bidentate ligand with N3).

  • C2 Position: The "vector" for potency. The 2-methyl group renders the molecule a metabolic substrate (prodrug), whereas 2-aryl substitutions transform it into a potent enzyme inhibitor.

Mechanism 1: L-Cysteine Prodrug (The 2-Methyl Specificity)

Unlike its oxidized thiazole counterparts, the 4,5-dihydrothiazole (thiazoline) ring is susceptible to hydrolytic ring-opening.

  • Pathway: In aqueous physiological conditions (pH 7.4), MDTCA hydrolyzes to release L-cysteine and acetate .

  • Utility: It bypasses the oxidative toxicity of free cysteine and the enzymatic requirements of other prodrugs (like thiazolidine-4-carboxylic acid, which requires proline oxidase).

Mechanism 2: Metal Chelation (MBL Inhibition)

Class B Metallo-β-lactamases (MBLs) rely on Zn²⁺ ions to hydrolyze antibiotics. MDTCA derivatives bind the active site zinc.

  • Binding Mode: The Nitrogen (N3) and Carboxylate (O) form a coordination complex with the active site Zn²⁺, displacing the catalytic water molecule required for β-lactam hydrolysis.

  • SAR Insight: The 2-methyl derivative is a weak inhibitor (IC₅₀ > 100 µM). Replacing the methyl with a 2-phenyl or 2-(2-hydroxyphenyl) group improves potency by 20-fold (IC₅₀ ~5.5 µM) due to π-stacking interactions within the enzyme pocket.

Visualization: Structure-Activity Relationship (SAR)[1][2]

SAR_Map Core 2-Methyl-4,5-dihydrothiazole- 4-carboxylic Acid (MDTCA) Mod_C2 C2 Substitution (Methyl -> Aryl) Core->Mod_C2 Optimization Mod_C4 C4 Derivatization (COOH -> COOR/CONHR) Core->Mod_C4 Prodrug/Stability Mod_Ring Ring Oxidation (Thiazoline -> Thiazole) Core->Mod_Ring Biosynthesis Act_Prodrug L-Cysteine Prodrug (Antioxidant) Core->Act_Prodrug Hydrolysis (2-Methyl) Act_MBL MBL Inhibitor (Antibiotic Rescue) Mod_C2->Act_MBL 2-Phenyl/Hydroxyphenyl Act_Sider Siderophore Mimic (Iron Transport) Mod_C2->Act_Sider 2-Hydroxyphenyl Act_Anti Antimicrobial/Antifungal (Lipophilic Targeting) Mod_C4->Act_Anti Amides/Esters

Caption: SAR map illustrating how modifications to the MDTCA core diverge into distinct therapeutic classes.

Experimental Protocols

Synthesis of 2-Methyl-4,5-dihydrothiazole-4-carboxylic Acid

This protocol yields the core scaffold (MDTCA) via condensation.

Reagents: L-Cysteine hydrochloride, Ethyl acetimidate hydrochloride (or Acetonitrile), Triethylamine (TEA), Methanol.

  • Preparation: Dissolve L-Cysteine HCl (10 mmol) in dry Methanol (20 mL) under N₂ atmosphere.

  • Neutralization: Add TEA (20 mmol) dropwise at 0°C. Stir for 15 min.

  • Condensation: Add Ethyl acetimidate hydrochloride (10 mmol) in one portion.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

    • Note: If using Acetonitrile, reflux conditions (60–70°C) and a Lewis acid catalyst (e.g., ZnCl₂) may be required.

  • Workup: Evaporate solvent under reduced pressure. Dissolve residue in minimal water and adjust pH to 3–4 with 1M HCl to precipitate the zwitterionic product.

  • Purification: Recrystallize from Ethanol/Water.

  • Validation: ¹H NMR (D₂O): δ 4.9 (t, 1H, CH), 3.5 (d, 2H, CH₂), 2.3 (s, 3H, CH₃).

Metallo-β-Lactamase (MBL) Inhibition Assay

Used to test derivatives for antibiotic rescue potential.

Reagents: Recombinant IMP-1 or NDM-1 enzyme, Nitrocefin (chromogenic substrate), Zinc Sulfate, HEPES buffer.

  • Buffer Prep: 50 mM HEPES (pH 7.5), 100 µM ZnSO₄.

  • Inhibitor Incubation:

    • Add 10 nM MBL enzyme to 96-well plate.

    • Add test compound (MDTCA derivative) at varying concentrations (0.1 – 200 µM).

    • Incubate at 30°C for 20 minutes to allow equilibrium binding.

  • Substrate Addition: Add Nitrocefin (100 µM final concentration).

  • Measurement: Monitor hydrolysis of Nitrocefin by absorbance at 482 nm for 10 minutes.

  • Calculation: Determine IC₅₀ by plotting % inhibition vs. log[concentration].

    • Control: 2-Methyl derivative (Expected IC₅₀ > 100 µM).

    • Positive Control: EDTA (Metal chelator) or Captopril.

Antimicrobial Susceptibility (MIC Determination)

For testing lipophilic derivatives (e.g., MDTCA methyl ester or amides).

  • Inoculum: Prepare bacterial suspension (S. aureus, E. coli) at 0.5 McFarland standard.

  • Dilution: Prepare serial 2-fold dilutions of the MDTCA derivative in DMSO/Mueller-Hinton Broth (Range: 512 µg/mL to 1 µg/mL).

  • Incubation: Add bacterial inoculum to plates containing compounds. Incubate at 37°C for 18–24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible growth.

    • Note: 2-methyl esters typically show MICs in the 100–400 µg/mL range; 2-aryl amides can reach 4–32 µg/mL.

Quantitative Data Summary

The following table contrasts the biological activity of the 2-methyl core versus its 2-substituted derivatives.

Compound ClassC2 SubstituentC4 SubstituentTarget ActivityPotency (Typical)
MDTCA (Core) Methyl-COOHCysteine Prodrugt½ (hydrolysis) ~ hours
MDTCA Ester Methyl-COOMeAntimicrobialMIC: 100–400 µg/mL
MBL Inhibitor Phenyl-COOHIMP-1 InhibitionIC₅₀: 5.5 µM
MBL Inhibitor 2-Hydroxyphenyl-COOHIMP-1 InhibitionIC₅₀: ~2–4 µM
Siderophore 2-Hydroxyphenyl-COOHIron ChelationHigh Affinity (Kd ~ 10⁻²⁰ M)

Biosynthetic & Synthetic Workflow

The 2-methyl-thiazoline ring is not just a synthetic target but a natural product intermediate (e.g., in Lyngbya cyanobacteria).

Biosynthesis Precursor L-Cysteine + Precursor (Acetonitrile/Pyruvate) Intermed 2-Methyl-4,5-dihydrothiazole- 4-carboxylic Acid (MDTCA) Precursor->Intermed Condensation Deriv Chemical Derivatization (Amides/Esters) Intermed->Deriv Synthetic Enzyme Enzymatic Oxidation (e.g., LynB7 + Fe2+) Intermed->Enzyme Biosynthetic Drug Antimicrobial Agents (Lipophilic) Deriv->Drug Product 2-Methylthiazole (Aromatized) Enzyme->Product Oxidative Decarboxylation

Caption: Dual pathway showing MDTCA as a synthetic precursor for drugs and a biosynthetic intermediate for natural products.

References

  • MDTCA as Cysteine Prodrug: Title: 2-Methyl-2,4-thiazolidinedicarboxylic acid as a stable cysteine prodrug. Source: BenchChem / Scientific Background.
  • MBL Inhibition (SAR)

    • Title: 2-Substituted 4,5-dihydrothiazole-4-carboxylic acids are novel inhibitors of metallo-β-lactamases.[1]

    • Source: Bioorganic & Medicinal Chemistry Letters (PubMed).
    • URL:[Link]

  • Biosynthetic Role

    • Title: Unique Initiation and Termination Mechanisms Involved in the Biosynthesis of Lyngbyapeptin B.
    • Source: PMC (N
    • URL:[Link]

  • Antimicrobial Derivatives

    • Title: (R)
    • Source: Molecules (MDPI).
    • URL:[Link]

  • Chemical Properties: Title: 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt (Product D

Sources

Foundational

Technical Whitepaper: Stability Profiling &amp; Degradation Kinetics of Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate

Executive Summary Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate (CAS 6436-58-4) is a critical heterocyclic building block, often utilized in the synthesis of siderophore-drug conjugates (e.g., Yersiniabactin analogs)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate (CAS 6436-58-4) is a critical heterocyclic building block, often utilized in the synthesis of siderophore-drug conjugates (e.g., Yersiniabactin analogs) and metallo-


-lactamase inhibitors. While structurally simple, the 2-thiazoline core exhibits a complex stability profile characterized by three competing degradation vectors: C4-racemization , oxidative dehydrogenation  to the thiazole, and hydrolytic ring-opening .

This technical guide provides a definitive framework for evaluating the stability of this ester. Unlike generic stability protocols, this document focuses on the specific liability of the thiazoline ring system, providing a self-validating experimental design to quantify degradation kinetics and identify critical impurities.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Before initiating stability studies, the baseline physicochemical properties must be established to select appropriate solvents and chromatographic conditions.

PropertySpecificationTechnical Note
IUPAC Name Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate
CAS Number 6436-58-4
Molecular Formula ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Molecular Weight 159.21 g/mol
LogP ~0.69Moderate lipophilicity; suitable for Reverse Phase LC.
pKa (Conjugate Acid) ~2.5 - 3.5 (Imine nitrogen)Protonation stabilizes the ring against oxidation but may accelerate hydrolysis.
UV Max ~250-260 nmThe

transition of the imine bond.
Solubility Soluble in MeOH, DCM, DMSO, EtOAcAvoid protic solvents for long-term stock storage to prevent transesterification.

Degradation Mechanisms: The Core Theory

Understanding the causality of degradation is essential for interpreting stress test data. The thiazoline scaffold is not inert; it is a "coiled spring" of reactivity.

Pathway A: Oxidative Dehydrogenation

The most pervasive degradation pathway for 4,5-dihydrothiazoles is the loss of two hydrogen atoms to form the fully aromatic thiazole. This is thermodynamically driven by aromatization.

  • Trigger: Atmospheric oxygen, trace metal ions (Cu, Fe), or peroxides in solvents.

  • Product: Methyl 2-methylthiazole-4-carboxylate (

    
    , 
    
    
    
    ).
Pathway B: C4-Racemization

The proton at the C4 position is acidic due to the electron-withdrawing nature of both the adjacent ester and the imine double bond.

  • Trigger: Basic conditions (pH > 8), polar protic solvents.

  • Consequence: Loss of optical purity (if starting with chiral material). This is invisible in standard achiral HPLC but critical for bioactivity.

Pathway C: Hydrolysis (Ester & Ring)
  • Ester Hydrolysis: Standard saponification yields the free acid (Sodium 2-methyl-4,5-dihydrothiazole-4-carboxylate).

  • Ring Hydrolysis: Under acidic conditions, the imine bond is susceptible to nucleophilic attack by water, leading to ring opening and the formation of N-acetylcysteine methyl ester derivatives.

Visualization of Degradation Pathways

DegradationPathways Target Target Molecule (Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate) MW: 159.21 Thiazole Oxidation Product (Methyl 2-methylthiazole-4-carboxylate) MW: 157.19 (-2 Da) Target->Thiazole Oxidation (O2/Metals) -2H Acid Hydrolysis Product 1 (Free Acid) MW: 145.18 (-14 Da) Target->Acid Ester Hydrolysis (Base/Enzyme) RingOpen Hydrolysis Product 2 (N-acetylcysteine methyl ester) Ring Opening Target->RingOpen Imine Hydrolysis (Acid/H2O) Racemate Racemate (R/S Mixture) Target->Racemate Base/Proton Exchange (Stereochemical Loss)

Figure 1: Mechanistic degradation tree for Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate. The oxidative pathway (Red) is often the dominant storage liability.

Experimental Protocol: Forced Degradation Study

This protocol is designed to force the molecule to fail, identifying its "breaking points" within 24-48 hours.

Reagents & Preparation
  • Stock Solution: Prepare a 1.0 mg/mL solution in Acetonitrile (ACN). Do not use Methanol to avoid transesterification artifacts.

  • Diluent: 50:50 ACN:Water.

Stress Conditions Matrix
Stress TypeConditionDurationTarget DegradationMechanism Probed
Acid Hydrolysis 0.1 N HCl, Ambient24 Hours10-20%Ring opening / Imine stability
Base Hydrolysis 0.1 N NaOH, Ambient4 Hours10-20%Ester cleavage / Racemization
Oxidation 3%

, Ambient
4 Hours10-20%Thiazole formation (Aromatization)
Thermal 60°C (Solid State)7 Days5-10%Pyrolysis / Dimerization
Photostability UV/Vis (1.2M lux hours)~24 HoursVariableRadical-mediated oxidation
Analytical Method (HPLC-UV/MS)

A standard C18 method is sufficient, but pH control is vital to prevent on-column degradation.

  • Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 5.0 (Buffer minimizes hydrolysis).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • UV: 254 nm (Primary), 210 nm (Secondary).

    • MS: Positive ESI (Scan range 100-500 m/z).

  • Key Markers:

    • RT ~4.5 min: Target (160 m/z [M+H]+).

    • RT ~5.2 min: Thiazole Impurity (158 m/z [M+H]+). Note: Aromatic thiazoles typically elute later than thiazolines due to lost H-bonding capability/increased planarity.

Workflow Visualization

The following diagram outlines the logical flow for the stability campaign, ensuring data integrity from sample prep to reporting.

StabilityWorkflow Start Sample Prep (1 mg/mL in ACN) Stress Apply Stress (Acid, Base, Ox, Heat) Start->Stress Quench Neutralization/Quench (Stop Reaction) Stress->Quench At T=End Analyze HPLC-UV/MS Analysis (Gradient Method) Quench->Analyze Inject < 1hr Data Data Processing (Mass Balance Check) Analyze->Data Data->Start Refine Method (If Balance < 95%)

Figure 2: Self-validating stability workflow. The "Mass Balance Check" loop ensures that all degradation products are accounted for.

Handling & Storage Recommendations

Based on the thiazoline chemistry, the following storage protocols are mandatory to maintain purity >98%:

  • Moisture Exclusion: The imine bond is hygroscopic and prone to hydrolysis.[1][2] Store under Argon or Nitrogen atmosphere.

  • Temperature: Store at -20°C . Thiazolines can slowly oxidize to thiazoles even at 4°C over months.

  • Solvent Choice: For synthesis or analysis, use anhydrous aprotic solvents (DCM, THF, ACN). Avoid primary amines or alcohols which can act as nucleophiles.

  • Racemization Control: If using the chiral enantiomer, strictly avoid exposure to bases (TEA, DIPEA) unless necessary for the reaction, and quench immediately.

References

  • Synthesis and Oxidation of Thiazolines

    • Title: Synthesis and oxidation of chiral 2-thiazolines.[1][2]

    • Source: Journal of the Chemical Society, Perkin Transactions 1, 2002.
    • URL:[Link]

  • Racemization Mechanisms

    • Title: Racemization of Amino Acid Residues Fused in Thiazoline, Oxazoline, and Imidazoline Rings.[3]

    • Source: Bulletin of the Chemical Society of Japan, 1975.
    • URL:[Link]

  • General Thiazoline Chemistry

    • Title: Overview of the Chemistry of 2-Thiazolines.
    • Source: Chemical Reviews, 2009.
    • URL:[Link]

  • Product Identity & Properties

    • Title: Methyl 2-methyl-4,5-dihydrothiazole-4-carboxyl
    • Source: PubChem.[4]

    • URL:[Link]

Sources

Exploratory

Spectroscopic Profiling and Synthetic Methodologies of Methyl 2-Methyl-4,5-Dihydrothiazole-4-Carboxylate

Executive Summary Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate (also known as methyl 2-methyl-2-thiazoline-4-carboxylate) is a highly versatile heterocyclic building block[1]. Featuring a rigid 4,5-dihydrothiazole (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate (also known as methyl 2-methyl-2-thiazoline-4-carboxylate) is a highly versatile heterocyclic building block[1]. Featuring a rigid 4,5-dihydrothiazole (thiazoline) core, it serves as a critical intermediate in peptide synthesis, the development of biologically active ligands, and prebiotic chemical studies[2][3]. This technical guide provides an authoritative breakdown of its synthetic methodology, spectroscopic signatures, and pH-dependent stability profile.

Chemical Identity & Quantitative Properties

To establish a baseline for analytical validation, the fundamental physicochemical properties of the target compound are summarized below.

PropertyValue / Description
IUPAC Name Methyl 2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate
Common Name Methyl 2-methyl-2-thiazoline-4-carboxylate
CAS Registry Number 6436-58-4[4]
Molecular Formula C₆H₉NO₂S
Exact Mass 159.0354 g/mol
UV-Vis Absorption Max 261 nm (in mineral acid solutions)[3][5]

Synthetic Methodology: A Self-Validating Protocol

The construction of the 2-thiazoline ring is most efficiently achieved through the condensation of an amino acid derivative with an imidate[5]. The following protocol details the synthesis from L-cysteine methyl ester and ethyl acetimidate hydrochloride.

Step-by-Step Workflow
  • Reagent Preparation : Suspend L-cysteine methyl ester hydrochloride (1.0 eq) and ethyl acetimidate hydrochloride (1.1 eq) in anhydrous dichloromethane (DCM) under a continuous nitrogen atmosphere.

    • Causality : DCM provides a non-nucleophilic, aprotic environment that prevents premature hydrolysis of the imidate. The nitrogen blanket is critical to prevent the oxidative dimerization of the cysteine thiol into a disulfide.

  • Controlled Neutralization : Cool the suspension to 0 °C and add triethylamine (2.2 eq) dropwise over 15 minutes.

    • Causality : Triethylamine neutralizes the hydrochloride salts, liberating the free amine and thiol of cysteine, alongside the free imidate. The 0 °C temperature controls the exothermic neutralization, preventing the thermal degradation of the transient amidine intermediate.

  • Cyclization : Remove the ice bath and stir the reaction at room temperature for 12 hours. The reaction proceeds via an initial amidine formation, followed by an intramolecular nucleophilic attack by the thiol group, ultimately eliminating ethanol to close the thiazoline ring[5].

  • Validation & Workup (Self-Validating Step) : Monitor the reaction via Thin Layer Chromatography (TLC). Because the product lacks strong UV chromophores at standard 254 nm, visualize the plate using an iodine chamber or ninhydrin stain. Once the free thiol is consumed, quench the reaction with saturated aqueous NaHCO₃.

    • Causality : The mild alkaline wash removes residual triethylamine hydrochloride and unreacted imidate without triggering the hydrolysis of the newly formed methyl ester or the thiazoline ring.

  • Isolation : Extract the aqueous layer with DCM, dry the combined organic phases over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

SynthesisWorkflow A L-Cysteine Methyl Ester (Nucleophile) C Base Addition (Et3N) Neutralization at 0°C A->C B Ethyl Acetimidate HCl (Electrophile) B->C D Amidine Intermediate (Transient) C->D E Intramolecular Cyclization (- EtOH) D->E F Methyl 2-methyl-4,5-dihydrothiazole -4-carboxylate E->F

Fig 1. Step-by-step synthetic workflow for methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate.

Spectroscopic Characterization

Accurate structural elucidation of methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate relies heavily on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The rigid nature of the 5-membered ring imparts highly specific spectroscopic signatures.

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum is defined by the restricted conformational freedom of the thiazoline ring. Because C4 is a chiral center, the two protons at the adjacent C5 position are diastereotopic and magnetically non-equivalent. This gives rise to a classic, highly diagnostic ABX splitting pattern [5].

Furthermore, a definitive marker for the closed thiazoline ring is the long-range coupling observed between the C2-methyl group and the C4-hydrogen across the imine bond (J ≈ 1.5 Hz)[5]. If the ring were to open into a linear thioester, this long-range coupling would immediately disappear.

Spectroscopic Data Summary
Analytical MethodKey Signals & AssignmentsStructural Correlation
¹H NMR (CDCl₃)δ ~5.05 (dd, 1H, C4-H)Part of the ABX system; shows long-range coupling to C2-CH₃[5].
δ ~3.55 & 3.35 (m, 2H, C5-H₂)Diastereotopic protons forming the AB portion of the ABX system[5].
δ ~3.78 (s, 3H, O-CH₃)Confirms the intact methyl ester.
δ ~2.25 (d, J=1.5 Hz, 3H, C2-CH₃)Imine-adjacent methyl; doublet due to long-range coupling[5].
¹³C NMR (CDCl₃)δ ~171.5Ester carbonyl carbon.
δ ~168.2C2 imine carbon (C=N); highly deshielded.
IR Spectroscopy ~1740 cm⁻¹Sharp C=O stretching vibration (ester).
~1625 cm⁻¹C=N stretching vibration; confirms the intact thiazoline ring.
Mass Spec (ESI+) m/z 160.04[M+H]⁺ molecular ion peak.

Mechanistic Insights: Hydrolysis and Stability

Understanding the degradation pathways of this compound is vital for its storage and application. The stability of the thiazoline framework is highly dependent on the pH of the environment.

Ester vs. Ring Hydrolysis

Under carefully controlled mild conditions, the methyl ester can be selectively hydrolyzed to yield 2-methyl-2-thiazoline-4-carboxylic acid[1][2]. However, the thiazoline ring itself is susceptible to acid-catalyzed ring opening.

The pH-Dependent Velocity Curve

Spectrophotometric studies tracking the 261 nm absorption maximum of the intact ring reveal a complex hydrolysis profile[3][5].

  • In highly concentrated acid (e.g., 7M HCl) : The carboxythiazoline hydrolyzes very slowly. The lack of free water activity in concentrated mineral acids stabilizes the protonated ring[3][5].

  • At pH ~1.7 : The velocity of the ring-opening reaction reaches its maximum[3][5].

  • Mechanism : At this optimal pH, the imine nitrogen is fully protonated, rendering the C2 carbon highly electrophilic. Sufficient free water is available to attack C2, leading to the collapse of the ring. The resulting products are a mixture of N-acetylcysteine and S-acetylcysteine, which ultimately equilibrate to favor N-acetylcysteine[3][5].

HydrolysisPathway A Methyl 2-methyl-4,5-dihydrothiazole -4-carboxylate B Mild Ester Hydrolysis (Controlled Conditions) A->B C 2-Methyl-2-thiazoline -4-carboxylic acid B->C D Ring Opening (Max velocity at pH ~1.7) C->D E N-Acetylcysteine (Major Product) D->E F S-Acetylcysteine (Minor Product) D->F

Fig 2. Acid-catalyzed hydrolysis pathway of the thiazoline ester to N-acetylcysteine.

Conclusion

Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate is a synthetically valuable but chemically sensitive intermediate. Successful utilization requires strict control over reaction pH and an understanding of its unique spectroscopic features—most notably the ABX proton splitting and long-range C2-C4 coupling in NMR analysis. By leveraging the self-validating protocols and mechanistic insights outlined in this guide, researchers can optimize both the synthesis and downstream application of this thiazoline derivative.

References

  • Eggleton, G. L. (1984). "Synthesis and nuclear magnetic resonance study of 2-thiazolines." Journal of Chemical & Engineering Data. 5

  • Science.gov Archive. "analogue l-thiazolidine-4-carboxylic acid: Topics by Science.gov". Science.gov. 1

  • Science.gov Archive. "methyl ester hydrolysis: Topics by Science.gov". Science.gov. 2

  • Navarro, M. et al. "Same ligand - Different binding: A way to control the binding of N-acetyl-cysteine (NAC) to Pt clusters". ResearchGate. 3

  • Sigma-Aldrich. "Ethyl acetimidate 97 2208-07-3". Sigma-Aldrich Catalog.

  • Fluorochem. "METHYL 2-METHYL-4,5-DIHYDROTHIAZOLE-4-CARBOXYLATE". Fluorochem Catalog. 4

Sources

Foundational

Unveiling the Pharmacological Landscape of Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate: Biological Targets and Mechanistic Pathways

Executive Summary Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate (also documented as methyl 2-methyl-2-thiazoline-4-carboxylate, CAS 6436-58-4) is a synthetic cyclic sulfur-containing amino acid derivative[1][2]. Whil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate (also documented as methyl 2-methyl-2-thiazoline-4-carboxylate, CAS 6436-58-4) is a synthetic cyclic sulfur-containing amino acid derivative[1][2]. While structurally compact, the 2-thiazoline-4-carboxylate pharmacophore is a critical motif in chemical biology, serving as a structural mimic of L-proline and a fundamental building block in the biosynthesis of microbial siderophores and marine natural products[3][4]. This whitepaper synthesizes the pharmacokinetic rationale behind its esterified form and provides an in-depth analysis of its three primary biological targets: Nonribosomal Peptide Synthetases (NRPS), Proline Dehydrogenase (PRODH/PutA), and Nonheme Diiron Oxygenases.

Physicochemical Rationale: The Prodrug Advantage

In biological assays, the free acid form (2-methyl-4,5-dihydrothiazole-4-carboxylic acid) exists as a highly polar zwitterion at physiological pH, which severely restricts its passive diffusion across the hydrophobic core of the lipid bilayer.

By utilizing the methyl ester variant, researchers employ a classic prodrug strategy. Esterification masks the polar carboxylate group, significantly increasing the molecule's lipophilicity and facilitating cellular entry[2]. Once inside the intracellular environment, ubiquitous non-specific esterases rapidly hydrolyze the ester bond, liberating the active thiazoline-4-carboxylate moiety to interact with its intracellular targets[5].

Primary Target I: Nonribosomal Peptide Synthetases (NRPS)

Pathogenic bacteria, such as Yersinia pestis and Pseudomonas aeruginosa, rely heavily on the secretion of siderophores (e.g., yersiniabactin, pyochelin) to scavenge insoluble ferric iron (Fe³⁺) from the host environment[3][6]. The structural integrity of these siderophores depends on thiazoline rings, which form highly stable octahedral complexes with iron[6].

During biosynthesis, NRPS enzymes (specifically the high molecular weight protein 2, HMWP2) catalyze the adenylation and heterocyclization of L-cysteine to form the thiazoline ring[7]. Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate acts as a biomimetic probe in this pathway. Upon intracellular hydrolysis, the free carboxylate mimics the natural thiazoline intermediate. It competitively binds to the condensation domains of NRPS machinery, stalling chain elongation and effectively neutralizing the pathogen's iron-acquisition virulence factor[6][7].

G A L-Cysteine + Salicylate B NRPS (HMWP2 / YbtE) A->B Adenylation C Thiazoline-4-carboxylate B->C Heterocyclization D Yersiniabactin C->D Elongation E Fe(III) Chelation D->E Secretion F Methyl 2-methyl-4,5-dihydrothiazole- 4-carboxylate F->B Competitive Inhibition

Caption: NRPS-mediated siderophore biosynthesis and targeted inhibition.

Primary Target II: Proline Dehydrogenase (PRODH / PutA)

Because the 2-thiazoline-4-carboxylate ring is a rigid, cyclic analog of L-proline, it interacts strongly with L-proline dehydrogenase (PRODH), known as PutA in Gram-negative bacteria[4][8]. PRODH is a mitochondrial inner membrane flavoenzyme that catalyzes the oxidation of proline to pyrroline-5-carboxylate (P5C). This reaction funnels electrons directly into the electron transport chain, a process intimately linked to Reactive Oxygen Species (ROS) generation and cellular apoptosis[8].

Studies show that thiazolidine and thiazoline-4-carboxylates act as competitive substrates and modulators of PRODH[4]. In certain protozoan parasites like Entamoeba histolytica, related thiazolidine-4-carboxylic acids serve as intracellular sulfhydryl reservoirs that mitigate oxidative stress[9]. By introducing the methyl ester prodrug, researchers can artificially modulate PRODH activity, making it a valuable tool for investigating cancer cell metabolism and bacterial proline utilization[4][8].

PRODH N1 L-Proline N2 PRODH / PutA N1->N2 Substrate N3 Pyrroline-5-carboxylate N2->N3 Oxidation N4 ROS Generation N2->N4 Electron Transfer N5 Thiazoline Prodrug N6 Free Thiazoline-4-carboxylate N5->N6 Esterase Hydrolysis N6->N2 Competitive Binding

Caption: PRODH metabolic modulation by thiazoline-4-carboxylate derivatives.

Primary Target III: Nonheme Diiron Oxygenases (LynB7)

In the realm of marine pharmacognosy, cyanobacteria produce hybrid polyketide-nonribosomal peptides (e.g., lyngbyapeptin B) with potent biological activities[10]. The terminal step in the biosynthesis of these compounds often involves the conversion of a thiazoline ring to a thiazole ring.

Recent enzymatic analyses reveal that nonheme diiron oxygenases, such as LynB7 from Moorena bouillonii, specifically recognize 2-methyl-2-thiazoline-4-carboxylic acid. LynB7 catalyzes its oxidative decarboxylation in the presence of Fe²⁺ and molecular oxygen[10]. The synthetic methyl ester, post-hydrolysis, serves as an exact substrate mimic, allowing researchers to map the active site kinetics of these unique metalloenzymes[10].

Quantitative Data Summary

The following table synthesizes the kinetic and binding parameters of the active thiazoline-4-carboxylate pharmacophore across its primary biological targets:

Biological TargetPutative Role / MechanismKinetic Parameter / AffinityReference Model System
HMWP2 (NRPS) Siderophore synthesis inhibitionCompetitive Binding (IC₅₀ ~ low μM)Yersinia pestis[7]
PRODH / PutA Metabolic modulation / ROS inductionCompetitive Inhibition (

~ 1–5 mM)
Escherichia coli[4]
LynB7 Oxygenase Oxidative decarboxylation substrate

= 2.1 ± 0.2 mM
Moorena bouillonii[10]

*Values extrapolated from structurally analogous thiazoline/thiazolidine derivatives for illustrative benchmarking.

Validated Experimental Methodologies

To ensure self-validating and reproducible results, the following protocols leverage internal controls and orthogonal readouts.

Protocol 1: NRPS Condensation Domain Inhibition Assay

Objective: Evaluate the inhibitory effect of the compound on HMWP2-mediated thiazoline ring formation. Causality: By monitoring the ATP-PPi exchange, we isolate the adenylation step. A reduction in downstream product formation without a drop in ATP-PPi exchange confirms specific inhibition of the heterocyclization/condensation domain.

  • Preparation: Pre-incubate purified HMWP2 (1 μM) and YbtE (1 μM) in 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, and 2 mM ATP.

  • Compound Addition: Add methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate (titrated from 10 μM to 1 mM). Allow 15 minutes for baseline esterase-mediated or spontaneous hydrolysis to the free acid.

  • Reaction Initiation: Introduce 1 mM L-cysteine and 1 mM salicylate.

  • Quantification: Quench the reaction after 30 minutes with 5% TCA. Analyze the supernatant via RP-HPLC (C18 column) at 280 nm to quantify the reduction of the hydroxyphenylthiazoline carboxylic acid (HPT-COOH) intermediate[7].

Protocol 2: PRODH Kinetic Inhibition Assay

Objective: Measure the competitive inhibition of PRODH/PutA. Causality: PRODH oxidation of proline is directly coupled to the reduction of the artificial electron acceptor dichlorophenolindophenol (DCPIP) via phenazine methosulfate (PMS). Measuring the loss of DCPIP absorbance at 600 nm provides a real-time, self-validating readout of enzyme velocity.

  • Membrane Isolation: Isolate inner membrane fractions from E. coli grown in proline-rich media to induce PutA expression[4].

  • Assay Mix: In a cuvette, combine 50 mM potassium phosphate buffer (pH 7.4), 100 μM DCPIP, 1 mM PMS, and 20 μg of membrane protein.

  • Inhibitor Incubation: Add the hydrolyzed target compound (1 mM) and establish a baseline absorbance at 600 nm. Use L-tetrahydro-2-furoic acid (L-THFA) as a positive control inhibitor.

  • Initiation & Measurement: Add 20 mM L-proline. Record the decrease in absorbance at 600 nm over 5 minutes. Calculate the initial velocity (

    
    ) and derive the 
    
    
    
    using a Lineweaver-Burk plot[4].

Workflow W1 Compound Preparation W2 Enzyme Isolation W1->W2 W3 DCPIP/PMS Incubation W2->W3 W4 Absorbance (600 nm) W3->W4

Caption: Step-by-step workflow for the PRODH kinetic inhibition assay.

References

  • Methyl (R)-4,5-dihydro-2-methylthiazole-4 ...
  • (PDF)
  • Source: nih.
  • Source: acs.
  • Source: asm.
  • methyl ester hydrolysis: Topics by Science.
  • Source: acs.
  • Source: nih.
  • Source: unl.
  • (PDF)

Sources

Exploratory

Discovery and history of 2-methyl-4,5-dihydrothiazole compounds

Executive Summary 2-Methyl-4,5-dihydrothiazole (CAS: 2346-00-1), also known as 2-methyl-2-thiazoline, represents a unique intersection of flavor chemistry and behavioral neurobiology. To the food scientist, it is a poten...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-4,5-dihydrothiazole (CAS: 2346-00-1), also known as 2-methyl-2-thiazoline, represents a unique intersection of flavor chemistry and behavioral neurobiology. To the food scientist, it is a potent volatile responsible for the "roasted," "nutty," and "meaty" profiles of thermally processed foods, emerging from the Maillard reaction. To the neurobiologist, it is a structural analog to evolutionarily conserved predator odors (kairomones) and alarm pheromones, capable of triggering innate fear responses in rodents via the Grueneberg ganglion.

This guide provides a comprehensive technical analysis of the molecule, tracing its history from early 20th-century synthesis to its modern applications in sensory science and pest control research.

Part 1: Chemical Identity & Structural Properties

The molecule consists of a five-membered thiazoline ring (dihydrothiazole) substituted at the C2 position with a methyl group. Its stability and volatility are key to its dual function as an airborne signal and a flavor carrier.

PropertyData
IUPAC Name 2-Methyl-4,5-dihydro-1,3-thiazole
Common Synonyms 2-Methyl-2-thiazoline; 2-Methylthiazoline
CAS Registry Number 2346-00-1
Molecular Formula C₄H₇NS
Molecular Weight 101.17 g/mol
Appearance Pale yellow to colorless liquid
Odor Profile Sulfurous, nutty, roasted meat, popcorn-like
Boiling Point ~144°C (at 760 mmHg)
Solubility Soluble in alcohol, propylene glycol; slightly soluble in water

Part 2: The Flavor Agent (Dr. Jekyll)

In the culinary world, 2-methyl-4,5-dihydrothiazole is a prized outcome of thermal processing. It acts as a "top note" volatile that signals the presence of savory, cooked proteins.

Occurrence and Organoleptics

The compound is naturally generated in foods rich in sulfur-containing amino acids (cysteine, cysteamine) and reducing sugars.

  • Sources: Roast beef, yeast extracts, pressure-cooked meats, and fermented doughs.

  • Sensory Threshold: Extremely low (ppb range), providing a "meaty" depth even at trace concentrations.

  • Precursors: It is often formed via the degradation of 2-(1-hydroxyethyl)-4,5-dihydrothiazole or directly through the Maillard reaction pathways involving cysteamine and acetates/aldehydes.

Formation Mechanism (The Maillard Pathway)

The synthesis in food matrices typically follows the interaction of cysteamine (derived from cysteine decarboxylation) with acetyl donors (like pyruvaldehyde or ethyl acetate derivatives from fermentation).

Technical Insight: The "roast" character is dependent on the thiazoline ring integrity. Oxidation to the fully aromatic thiazole shifts the profile towards a "green" or "vegetable" note, altering the flavor perception significantly.

Part 3: The Fear Factor (Mr. Hyde)

While humans perceive a savory scent, rodents perceive a mortal threat. 2-Methyl-4,5-dihydrothiazole is structurally homologous to TMT (2,4,5-trimethylthiazoline) , a potent kairomone found in fox feces, and SBT (2-sec-butyl-4,5-dihydrothiazole) , a mouse alarm pheromone.

The Kairomone Connection

Research has established that thiazoline analogs act as "chemical warning signs."

  • Interspecies Signaling: It mimics the sulfurous signature of carnivore urine/feces.

  • Intraspecies Signaling: It shares the thiazoline core with SBT, which mice release to warn conspecifics of danger.

Neurobiological Pathway

Unlike standard odors detected by the Main Olfactory Epithelium (MOE), these fear-inducing thiazolines are detected by the Grueneberg Ganglion (GG) , a specialized olfactory subsystem at the tip of the nasal cavity.

Mechanism of Action:

  • Detection: Volatile thiazoline enters the nasal cavity and activates GG neurons.

  • Transduction: Signal is propagated via the guanylyl cyclase-D (GC-D) pathway or specific TRP channels (e.g., TRPC2).

  • Processing: Axons project to the "necklace glomeruli" in the Olfactory Bulb.

  • Response: The signal bypasses cognitive processing centers and targets the Amygdala/Hypothalamus, triggering an immediate freezing or flight response.

FearPathway Stimulus 2-Methyl-4,5- dihydrothiazole Receptor Grueneberg Ganglion (GG Neurons) Stimulus->Receptor Volatile Inhalation Relay Olfactory Bulb (Necklace Glomeruli) Receptor->Relay Axonal Projection Brain Amygdala & Hypothalamus Relay->Brain Neural Signal Output Innate Fear Response (Freezing/Flight) Brain->Output Motor Command

Figure 1: The neural signaling pathway for thiazoline-induced fear responses in rodents.

Part 4: Synthesis & History

Historical Context

The chemistry of thiazolines dates back to the late 19th and early 20th centuries.[1]

  • 1889: Siegmund Gabriel develops the "Gabriel Synthesis" for amines, laying the groundwork for manipulating nitrogenous heterocycles.

  • 1909: Richard Willstätter reports the first targeted synthesis of thiazolines by dialkylating thioamides, establishing the cyclization principles used today.[1]

  • 1960s-70s: The compound gains prominence in flavor chemistry as gas chromatography (GC) allows for the isolation of trace volatiles in cooked meats.

Modern Synthetic Protocol (Green Chemistry)

While early methods used harsh dehydrating agents, modern protocols prioritize atom economy and solvent-free conditions. The following is a standard, high-yield protocol for research synthesis.

Reaction: Condensation of Cysteamine with Ethyl Acetate/Nitrile.

Protocol:

  • Reagents: Cysteamine hydrochloride (1.0 eq), Ethyl Acetate (Excess/Solvent) or Acetonitrile, and a mild base (e.g., Sodium Acetate or Triethylamine).

  • Setup: A round-bottom flask equipped with a reflux condenser.

  • Procedure:

    • Dissolve Cysteamine HCl in the nitrile/ester substrate.

    • Add base to neutralize the HCl salt.

    • Reflux at 80°C for 6-12 hours.

    • Note: In nitrile synthesis, a catalyst like ZnCl₂ may be required.

  • Purification: The product is extracted into dichloromethane (DCM), washed with brine, dried over MgSO₄, and purified via vacuum distillation (bp ~144°C).

  • Validation: NMR confirms the disappearance of the thiol proton and the formation of the C=N bond.

Synthesis Cysteamine Cysteamine (2-Aminoethanethiol) Mix Mixing & Neutralization (Base added) Cysteamine->Mix Reagent Acetonitrile or Ethyl Acetate Reagent->Mix Inter Intermediate N-(2-mercaptoethyl)amide Mix->Inter Amide Formation Heat Reflux (Cyclization) 6-12 hrs @ 80°C Product 2-Methyl-4,5-dihydrothiazole (Purified via Distillation) Heat->Product Ring Closure Inter->Heat Dehydration/-H2O

Figure 2: Synthetic pathway for 2-methyl-4,5-dihydrothiazole via cyclocondensation.

Part 5: Future Outlook

The duality of 2-methyl-4,5-dihydrothiazole ensures its continued relevance in two distinct fields:

  • Pest Control Technology: As regulations on toxic rodenticides tighten, "fear-based" repellents using thiazoline analogs (like TMT and 2-methyl variants) offer a non-lethal, biological alternative to deter pests from agricultural storage and homes.

  • Clean Label Flavoring: With the push for natural flavorings, optimizing the biogeneration of this compound using yeast fermentation (rather than chemical synthesis) is a growing area of R&D for the plant-based meat industry, where "meaty" notes are highly sought after.

References

  • Brechbühl, J., et al. (2013). "Mouse alarm pheromone shares structural similarity with predator scents." Proceedings of the National Academy of Sciences (PNAS). Link

  • Vernet-Maury, E., et al. (1984). "Trimethyl-thiazoline in fox feces: A natural repellent for the rat?" Journal of Chemical Ecology.
  • Willstätter, R. & Wirth, T. (1909). "Über Thioformamid." Berichte der deutschen chemischen Gesellschaft. (Historical synthesis reference).
  • The Good Scents Company. "2-Methyl-2-thiazoline Flavor & Fragrance Data." Link

  • Hodge, J. E. (1953). "Dehydrated Foods, Chemistry of Browning Reactions in Model Systems." Journal of Agricultural and Food Chemistry. (Mechanism of Maillard reaction).[2][3][4][5] Link

  • Lellouche, J.P., et al. (2009). "Overview of the Chemistry of 2-Thiazolines." Chemical Reviews. Link

Sources

Foundational

"methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate" literature review

Technical Whitepaper: Synthesis, Reactivity, and Applications of Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate Executive Summary Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate (CAS: 6436-58-4), often referred to a...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Synthesis, Reactivity, and Applications of Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate

Executive Summary

Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate (CAS: 6436-58-4), often referred to as a


-thiazoline  derivative, represents a critical heterocyclic scaffold in medicinal chemistry and natural product biosynthesis. Unlike its fully saturated analog (thiazolidine) or its aromatic counterpart (thiazole), the 4,5-dihydrothiazole core possesses a unique C=N imine character constrained within a five-membered ring. This structural feature imparts distinct electrophilic reactivity at the C2 position and susceptibility to oxidative dehydrogenation.

This guide provides a comprehensive technical analysis of this molecule, focusing on its synthesis via imidate condensation, its role as a precursor to thiazole-based drugs (e.g., epothilones, bleomycin analogs), and its emerging utility as a metallo-


-lactamase (MBL) inhibitor in the fight against antimicrobial resistance.

Chemical Identity & Physicochemical Profile

The molecule consists of a 5-membered thiazoline ring substituted with a methyl group at C2 and a methyl ester at C4. It is derived from the amino acid cysteine, retaining the chiral center at C4 (typically R when derived from L-cysteine).

PropertySpecification
IUPAC Name Methyl 2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate
Common Name Methyl 2-methyl-

-thiazoline-4-carboxylate
CAS Number 6436-58-4
Molecular Formula C

H

NO

S
Molecular Weight 159.21 g/mol
Chirality C4 center (Retains configuration of precursor cysteine)
Physical State Viscous oil or low-melting solid (HCl salt is a stable solid)
Solubility Soluble in MeOH, EtOH, CH

Cl

, CHCl

; HCl salt soluble in water
UV Absorption

~261 nm (characteristic of the thiazoline chromophore)

Synthetic Methodologies

The synthesis of 2-substituted-4,5-dihydrothiazoles requires the formation of the C=N bond while preserving the integrity of the chiral center. The two primary industrial and laboratory routes are Imidate Condensation and Nitrile Cyclization .

A. The Imidate Condensation Route (Gold Standard)

This method, pioneered by Kenner and colleagues, involves the reaction of L-cysteine methyl ester with an activated imidate (e.g., ethyl acetimidate). It is preferred for its mild conditions, which minimize racemization at the C4 position.

  • Mechanism: The amine of cysteine attacks the electrophilic carbon of the imidate. Subsequent loss of ammonia and intramolecular attack of the thiol on the resulting intermediate closes the ring.

  • Advantages: High yield (>80%), retention of chirality, no need for harsh dehydrating agents.

B. The Nitrile Condensation Route

Direct condensation of cysteine with acetonitrile is possible but often requires high temperatures or Lewis acid catalysts (e.g., ZnCl


), which can degrade the ester moiety.
C. Cyclodehydration of N-Thioacyl Derivatives

Alternatively, N-acetylcysteine methyl ester can be cyclized using reagents like Burgess reagent or TiCl


. However, this route is less atom-economical than the imidate method.

Visualization: Synthesis & Reactivity Pathways

The following diagram illustrates the primary synthesis pathway via ethyl acetimidate and the divergent reactivity profile of the scaffold (Oxidation vs. Hydrolysis).

ThiazolineSynthesis Cys L-Cysteine Methyl Ester (Nucleophile) Intermediate Amidine Intermediate Cys->Intermediate Condensation (-EtOH) Imidate Ethyl Acetimidate (Electrophile) Imidate->Intermediate Target Methyl 2-methyl-4,5- dihydrothiazole-4-carboxylate (Target Scaffold) Intermediate->Target Cyclization (-NH3) Thiazole Methyl 2-methylthiazole- 4-carboxylate (Aromatic) Target->Thiazole Oxidation (MnO2 / DDQ) Acid N-Acetylcysteine (Ring Opening) Target->Acid Hydrolysis (pH < 2)

Figure 1: Synthetic pathway from L-Cysteine and divergent reactivity profile (Oxidation to aromatic thiazole vs. Hydrolytic ring opening).

Detailed Experimental Protocol

Objective: Synthesis of methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate hydrochloride via ethyl acetimidate condensation.

Reagents:

  • L-Cysteine methyl ester hydrochloride (1.0 eq)

  • Ethyl acetimidate hydrochloride (1.1 eq)

  • Triethylamine (Et

    
    N) (1.0 eq)
    
  • Methanol (anhydrous)

  • Diethyl ether (for precipitation)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve L-cysteine methyl ester hydrochloride (10 mmol) in anhydrous methanol (20 mL).

  • Neutralization: Cool the solution to 0°C. Add triethylamine (10 mmol) dropwise to neutralize the cysteine salt. Stir for 10 minutes.

  • Condensation: Add ethyl acetimidate hydrochloride (11 mmol) in one portion. The mixture is allowed to warm to room temperature and stirred for 3–6 hours. Note: Monitor reaction progress by TLC (SiO

    
    , MeOH/DCM) or disappearance of the starting amine.
    
  • Workup: Concentrate the reaction mixture under reduced pressure to remove methanol.

  • Extraction: Resuspend the residue in dichloromethane (DCM) and wash rapidly with cold saturated NaHCO

    
     solution (to remove ammonium salts) followed by brine.
    
  • Isolation: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo to yield the crude thiazoline as a pale yellow oil.
  • Purification (Optional): If high purity is required, the product can be converted to its hydrochloride salt by adding 1M HCl in ether, precipitating the salt as a white solid.

Validation Criteria:

  • 
    H NMR (CDCl
    
    
    
    ):
    Look for the methyl doublet (C2-Me) around
    
    
    2.3–2.5 ppm (distinct from the singlet of N-acetyl), the methine triplet (C4-H) around
    
    
    5.0 ppm, and the methyl ester singlet at
    
    
    3.8 ppm.
  • IR Spectroscopy: Characteristic C=N stretch at ~1610–1630 cm

    
    .
    

Biological & Pharmaceutical Applications

A. Metallo- -Lactamase (MBL) Inhibition

The 2-substituted-4,5-dihydrothiazole-4-carboxylic acid scaffold has been identified as a competitive inhibitor of Metallo-


-Lactamases (MBLs).[1] MBLs are bacterial enzymes that degrade carbapenem antibiotics, leading to multi-drug resistance.
  • Mechanism: The carboxylate group coordinates with the Zinc ion(s) in the MBL active site, while the thiazoline ring mimics the structure of the hydrolyzed

    
    -lactam core, effectively blocking the enzyme.
    
B. Biosynthetic Precursor Mimicry

This molecule serves as a stable mimetic for intermediates in the non-ribosomal peptide synthesis (NRPS) of siderophores like Yersiniabactin and Pyochelin .

  • Relevance: In these pathways, cysteine is cyclized to a thiazoline ring. Researchers use methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate to study the oxidation mechanisms that convert these thiazolines into thiazoles (as seen in epothilone biosynthesis).

C. Intermediate for Thiazole Drugs

It is the immediate precursor to Methyl 2-methylthiazole-4-carboxylate .

  • Transformation: Oxidation using activated Manganese Dioxide (MnO

    
    ) or Nickel Peroxide yields the fully aromatic thiazole, a motif found in numerous antitumor and antifungal agents.
    

References

  • Kenner, G. W., et al. (1965). "Peptides. Part XIX. Synthesis of some thiazolines and thiazoles related to bacitracin." Journal of the Chemical Society. Link

  • Smith, H. A., & Gorin, G. (1961).[2] "2-Methyl-2-thiazoline-4-carboxylic Acid: Formation from N-Acetylcysteine and Hydrolysis." Journal of Organic Chemistry, 26(3), 820–823. Link

  • Jeon, J. H., et al. (2012). "2-Substituted 4,5-dihydrothiazole-4-carboxylic acids are novel inhibitors of metallo-β-lactamases."[1] Bioorganic & Medicinal Chemistry Letters, 22(18), 5948-5952. Link

  • Wipf, P., & Miller, C. P. (1993). "A new synthesis of highly functionalized thiazoles." The Journal of Organic Chemistry, 58(14), 3604-3606. Link

  • Walsh, C. T., et al. (2001). "Tailoring enzymes that modify nonribosomal peptides during and after chain elongation." Science, 293(5532), 1163-1168. Link

Sources

Protocols & Analytical Methods

Method

Synthesis of Methyl 2-Methyl-4,5-dihydrothiazole-4-carboxylate: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals This comprehensive guide details the synthesis of methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate, a valuable heterocyclic building block in medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details the synthesis of methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The dihydrothiazole core is a key pharmacophore found in a variety of biologically active compounds. This document provides a detailed, step-by-step protocol for its synthesis, an in-depth discussion of the reaction mechanism, and guidance on product purification and characterization.

Introduction

The 2-substituted-4,5-dihydrothiazole-4-carboxylic acid scaffold is of significant interest in pharmaceutical research due to its presence in a range of bioactive molecules. These compounds have demonstrated a variety of biological activities, including antibacterial and anticancer properties. The target molecule, methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate, serves as a crucial intermediate for the synthesis of more complex derivatives, enabling further exploration of their therapeutic potential.

This application note provides a robust and reproducible protocol for the synthesis of methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate via the cyclocondensation of L-cysteine methyl ester hydrochloride with acetonitrile. The presented methodology is adapted from established procedures for the synthesis of analogous 2-aryl-4,5-dihydrothiazole-4-carboxylates.

Synthetic Strategy and Mechanism

The synthesis of methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate is achieved through a one-pot reaction involving the base-mediated condensation of L-cysteine methyl ester with acetonitrile. This reaction proceeds through a well-established mechanism for thiazoline formation from cysteine and nitriles.[1][2]

The reaction is initiated by the deprotonation of the thiol group of L-cysteine methyl ester by a base, typically a mild inorganic base such as sodium carbonate. The resulting thiolate anion acts as a potent nucleophile, attacking the electrophilic carbon atom of the nitrile group in acetonitrile. This nucleophilic addition leads to the formation of a thioimidate intermediate.

The subsequent and final step of the reaction is an intramolecular cyclization. The lone pair of the amino group in the thioimidate intermediate attacks the imine carbon, leading to the formation of the five-membered dihydrothiazole ring and the elimination of ammonia. This intramolecular cyclization is a rapid and irreversible process, driving the reaction to completion.[1]

Reaction Mechanism

G cluster_0 Step 1: Thiolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Intramolecular Cyclization Cys-SH L-Cysteine methyl ester Cys-S- Thiolate anion Cys-SH->Cys-S- Deprotonation Base Base (e.g., Na2CO3) Acetonitrile Acetonitrile Cys-S-->Acetonitrile Nucleophilic Addition Thioimidate_intermediate Thioimidate Intermediate Acetonitrile->Thioimidate_intermediate Product Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate Thioimidate_intermediate->Product Ring Closure Ammonia NH3 Product->Ammonia Elimination G A 1. Reaction Setup: - Add L-cysteine methyl ester HCl, Na2CO3, acetonitrile, and methanol to a flask. B 2. Reaction: - Reflux the mixture at 80°C for 12-15 hours. A->B C 3. Work-up: - Cool the reaction mixture. - Remove solvent under reduced pressure. B->C D 4. Extraction: - Partition the residue between water and dichloromethane. - Separate the organic layer. C->D E 5. Washing and Drying: - Wash the organic layer with brine. - Dry over anhydrous sodium sulfate. D->E F 6. Purification: - Concentrate the organic layer. - Purify the crude product by column chromatography. E->F G 7. Characterization: - Analyze the purified product by NMR and MS. F->G

Sources

Application

Application Note: Synthesis and Characterization of Methyl 2-Methyl-4,5-dihydrothiazole-4-carboxylate from L-Cysteine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, step-by-step experimental protocols, and analytical validation.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, step-by-step experimental protocols, and analytical validation.

Introduction & Mechanistic Rationale

Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate (commonly referred to as methyl 2-methyl-2-thiazoline-4-carboxylate) is a highly versatile heterocyclic building block. It is frequently utilized in the total synthesis of complex, biologically active natural products (e.g., epothilones, bleomycin) and serves as a critical intermediate in pharmaceutical development, including the synthesis of antidotal precursors[1].

The synthesis of this thiazoline ring from L-cysteine requires a strategic, two-step approach:

  • Carboxyl Protection (Esterification): The free carboxylic acid of L-cysteine is first protected as a methyl ester. This prevents competitive zwitterion formation and unwanted intermolecular side reactions during the subsequent cyclization.

  • Cyclocondensation: The L-cysteine methyl ester is reacted with ethyl acetimidate hydrochloride. Direct condensation of L-cysteine with acetic anhydride often leads to N-acetylation and requires harsh acidic dehydration to close the thiazoline ring, which risks racemization at the sensitive C4 stereocenter. Utilizing an imidate salt enables a mild, room-temperature cyclization. The α-amino group of the cysteine ester attacks the highly electrophilic imino carbon of the acetimidate, displacing ethanol to form an amidine intermediate. Subsequent intramolecular nucleophilic attack by the adjacent thiol group displaces ammonia, yielding the 4,5-dihydrothiazole ring with high stereochemical fidelity[2].

SynthesisWorkflow L_Cys L-Cysteine (Starting Material) Esterification Step 1: Esterification (MeOH, SOCl₂, 0°C to Reflux) L_Cys->Esterification Cys_Ester L-Cysteine Methyl Ester HCl (Intermediate) Esterification->Cys_Ester Cyclization Step 2: Cyclocondensation (Ethyl acetimidate HCl, TEA, RT) Cys_Ester->Cyclization Product Methyl 2-methyl-4,5-dihydrothiazole- 4-carboxylate (Target) Cyclization->Product Validation Analytical Validation (NMR, MS, TLC) Product->Validation

Figure 1: Two-step synthetic workflow for methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate.

Reagents and Equipment

  • Reagents: L-Cysteine (CAS: 52-90-4), Anhydrous Methanol (MeOH), Thionyl Chloride (SOCl₂), Ethyl acetimidate hydrochloride (CAS: 2208-07-3), Triethylamine (TEA), Anhydrous Dichloromethane (DCM).

  • Equipment: 250 mL round-bottom flasks, reflux condenser, rotary evaporator, inert gas (N₂/Ar) manifold, separatory funnel, NMR spectrometer.

Step-by-Step Experimental Protocol

Step 1: Synthesis of L-Cysteine Methyl Ester Hydrochloride
  • Scale: 82.5 mmol

  • Procedure:

    • Preparation: Suspend L-cysteine (10.0 g, 82.5 mmol) in anhydrous methanol (100 mL) in a 250 mL round-bottom flask. Purge the system with inert gas (N₂/Ar) to prevent oxidative disulfide bond formation (cystine).

    • Activation: Cool the suspension to 0 °C using an ice-water bath. Add thionyl chloride (7.2 mL, 99.0 mmol, 1.2 eq) dropwise over 30 minutes. Caution: Highly exothermic; copious amounts of HCl and SO₂ gases are evolved.

      • Causality: Thionyl chloride reacts with methanol to quantitatively generate anhydrous HCl and electrophilic intermediate species in situ, driving the Fischer esterification to completion without introducing water.

    • Reflux: Remove the ice bath and heat the reaction mixture to reflux (65 °C) for 3 hours. The suspension will clarify into a homogeneous solution as the ester hydrochloride salt forms.

    • Isolation: Cool to room temperature and concentrate the solution in vacuo to yield a viscous oil. Triturate the oil with cold diethyl ether (3 × 50 mL) to induce crystallization. Filter and dry under high vacuum to afford the intermediate as a white solid (Yield: ~95%).

Step 2: Cyclocondensation to Methyl 2-Methyl-4,5-dihydrothiazole-4-carboxylate
  • Scale: 58.3 mmol

  • Procedure:

    • Preparation: Dissolve the L-cysteine methyl ester hydrochloride (10.0 g, 58.3 mmol) and ethyl acetimidate hydrochloride (7.9 g, 64.1 mmol, 1.1 eq) in anhydrous dichloromethane (150 mL) under a nitrogen atmosphere. Cool to 0 °C.

    • Base Addition: Add triethylamine (8.1 mL, 58.3 mmol, 1.0 eq) dropwise over 15 minutes.

      • Causality: Triethylamine strictly serves to neutralize the hydrochloride salt of the cysteine ester, liberating the free α-amino group to act as a nucleophile. The imidate remains sufficiently electrophilic for the initial attack.

    • Cyclization: Allow the mixture to warm to room temperature and stir for 16 hours. The mild room-temperature conditions are critical to prevent the thermal degradation or racemization of the sensitive 4,5-dihydrothiazole ring[2].

    • Workup & Self-Validation: Quench with saturated aqueous sodium bicarbonate (100 mL). Extract the aqueous layer with DCM (2 × 50 mL). Validation Check: Verify the pH of the aqueous layer; it must be mildly basic (~pH 8) to ensure the thiazoline ring does not undergo acid-catalyzed hydrolysis back to N-acetylcysteine[1].

    • Purification: Wash the combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (silica gel, 20-50% EtOAc/Hexanes) to yield the target compound as a pale yellow oil (Yield: ~75-80%).

Analytical Characterization & Data

To ensure the trustworthiness of the synthesized batch, validate the structural integrity using the quantitative parameters outlined in the table below.

ParameterExpected Value / Observation
Appearance Pale yellow to colorless oil
Molecular Weight 159.21 g/mol
Chemical Formula C₆H₉NO₂S
ESI-MS (m/z) [M+H]⁺ 160.04
¹H NMR (400 MHz, CDCl₃) δ 4.95 (dd, J = 9.0, 7.5 Hz, 1H, C4-H), 3.78 (s, 3H, -OCH₃), 3.55 (dd, J = 11.0, 9.0 Hz, 1H, C5-Hₐ), 3.32 (dd, J = 11.0, 7.5 Hz, 1H, C5-H₆), 2.25 (s, 3H, C2-CH₃)
¹³C NMR (100 MHz, CDCl₃) δ 171.5 (C=O), 168.2 (C2=N), 78.4 (C4), 52.6 (-OCH₃), 35.1 (C5), 20.3 (C2-CH₃)
TLC R_f (1:1 EtOAc/Hexane) ~0.45 (UV active, stains positively with KMnO₄)

Troubleshooting & Optimization

  • Disulfide Formation (Low Yield in Step 1): L-cysteine is highly prone to oxidation to cystine. Ensure all solvents are thoroughly degassed and reactions are performed under a strict inert atmosphere.

  • Hydrolysis of Thiazoline (Product Loss in Step 2): The 4,5-dihydrothiazole ring is highly sensitive to strong aqueous acids. Avoid prolonged exposure to acidic conditions during workup to prevent ring-opening to N-acetylcysteine or S-acetylcysteine derivatives[2]. Always quench with a mild base like NaHCO₃.

References

  • Title: 2-Methyl-2-thiazoline-4-carboxylic Acid: Formation from N-Acetylcysteine and Hydrolysis Source: The Journal of Organic Chemistry, 26(3), 820-823. (1961). URL: [Link]

  • Title: Antidotes for Poisoning by Paracetamol Source: INCHEM (International Programme on Chemical Safety). (1998). URL: [Link]

Sources

Method

Application Note: Characterization of Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate

Executive Summary & Biological Context Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate (CAS: 6436-58-4) is a critical heterocyclic intermediate in the synthesis of bioactive natural products, specifically siderophores...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate (CAS: 6436-58-4) is a critical heterocyclic intermediate in the synthesis of bioactive natural products, specifically siderophores (e.g., Pyochelin) and D-Luciferin analogs. Structurally, it features a 2-thiazoline ring—a partially saturated five-membered ring containing sulfur and nitrogen with a double bond at the C=N position.

Unlike its fully aromatic counterpart (thiazole) or fully saturated analog (thiazolidine), the dihydrothiazole (thiazoline) moiety exhibits unique reactivity, particularly susceptibility to hydrolysis and oxidation. This guide provides a rigorous framework for characterizing this molecule, ensuring its integrity for downstream applications in medicinal chemistry and drug development.

Physicochemical Profile[1][2][3][4][5][6][7]
PropertyValue
CAS Number 6436-58-4
Formula C₆H₉NO₂S
Molecular Weight 159.21 g/mol
Appearance Colorless to pale yellow oil (often solidifies at low temp)
Chirality C4 is a chiral center (Usually derived from L-Cysteine)
Solubility Soluble in CHCl₃, MeOH, DCM; sparingly soluble in water
Stability Hygroscopic; prone to hydrolysis (ring opening) and oxidation

Synthesis & Impurity Origins[3][6]

Understanding the synthesis is prerequisite to identifying impurities. The standard route involves the condensation of L-Cysteine methyl ester with an activated acetimidate or orthoester.

SynthesisPath Cys L-Cysteine Methyl Ester (Starting Material) Inter Tetrahedral Intermediate Cys->Inter + Imidate - NH3 Imidate Ethyl Acetimidate (Reagent) Target Methyl 2-methyl-4,5- dihydrothiazole-4-carboxylate (Target) Inter->Target Cyclization - EtOH Impurity1 Impurity A: N-Acetylcysteine Methyl Ester (Hydrolysis Product) Target->Impurity1 Hydrolysis (H2O/H+) Impurity2 Impurity B: Methyl 2-methylthiazole-4-carboxylate (Oxidation Product) Target->Impurity2 Oxidation (Air/MnO2)

Figure 1: Synthetic pathway and potential degradation products. The thiazoline ring is kinetically stable but thermodynamically prone to aromatization (Impurity B) or hydrolytic ring-opening (Impurity A).

Protocol 1: Structural Identification (NMR & IR)

The 2-thiazoline ring has a distinct magnetic signature. The C=N bond anisotropy deshields the C4 proton, and the C2-methyl group appears as a characteristic doublet or broad singlet due to long-range coupling.

A. Nuclear Magnetic Resonance (NMR)

Instrument: 400 MHz or higher. Solvent: CDCl₃ (Preferred for resolution) or DMSO-d₆ (if stability is a concern). Standard: TMS (0.00 ppm).

Expected ¹H NMR Data (CDCl₃):
PositionShift (δ ppm)MultiplicityIntegrationCoupling (J Hz)Assignment
H-4 4.95 – 5.05Triplet (or dd)1HJ ≈ 8-9Chiral Center (α-proton)
OCH₃ 3.80Singlet3H-Methyl Ester
H-5a 3.50 – 3.65dd1HJ ≈ 11, 9Ring Methylene (geminal)
H-5b 3.30 – 3.45dd1HJ ≈ 11, 9Ring Methylene (geminal)
C2-CH₃ 2.25Doublet/Broad S3HJ ≈ 1-2Methyl on C=N

Critical Analysis:

  • The "Thiazoline Doublet": The methyl group at C2 often shows a fine doublet (J ~ 1-2 Hz) due to homoallylic coupling with the protons at C5 or long-range coupling with C4. This confirms the cyclic imine structure.

  • Stereochemistry: If the starting material was L-Cysteine, the H-4 proton resonance confirms retention of configuration, though racemization can occur under harsh basic conditions.

B. Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on neat oil/solid.

  • 1740 cm⁻¹: C=O stretch (Ester). Strong.

  • 1610 – 1630 cm⁻¹: C=N stretch (Thiazoline ring). Moderate to Strong. Note: This band distinguishes the thiazoline from the thiazolidine (no C=N) and thiazole (aromatic C=C/C=N mix).

Protocol 2: Purity Profiling (HPLC-UV-MS)

Thiazolines are sensitive to hydrolysis on silica gel; therefore, Reverse Phase (RP) HPLC with buffered mobile phases is required.

Chromatographic Conditions
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (general) and 254 nm (thiazoline chromophore).

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% → 95% B

    • 15-20 min: 95% B

Mass Spectrometry (ESI+)
  • Target Ion: [M+H]⁺ = 160.2 m/z.

  • Fragment Ions:

    • m/z ~100 (Loss of -COOCH₃).

    • m/z ~59 (Loss of side chain/fragmentation of ring).

Self-Validating Step: Inject a blank (MeOH) and a reference standard of N-acetylcysteine methyl ester. If the target peak (RT ~ 5-7 min) shows tailing or a pre-peak corresponding to the open-chain thiol, the sample has degraded.

Protocol 3: Stereochemical Verification (Chiral Purity)

Since the biological activity of siderophores and luciferin is stereospecific, determining the Enantiomeric Excess (ee) is mandatory.

Method: Polarimetry or Chiral HPLC.

A. Optical Rotation
  • Instrument: Digital Polarimeter with Na-D lamp (589 nm).

  • Concentration: 1.0 g/100 mL (c=1) in Methanol or CHCl₃.

  • Expected Value: L-isomer (derived from L-Cysteine) typically exhibits negative rotation (

    
     to 
    
    
    
    , solvent dependent).
    • Note: Verify against specific batch CoA as rotation is highly concentration/solvent dependent for thiazolines.

B. Chiral HPLC (Gold Standard)
  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Flow: 0.5 mL/min.

  • Rationale: Separation of (R) and (S) enantiomers to quantify racemization during the cyclization step.

Stability & Handling Guidelines

The 2-thiazoline ring is a "masked" Schiff base. It is stable under neutral conditions but reactive under extremes.

  • Avoid Acidic Water: In the presence of aqueous acid, the C=N bond hydrolyzes, opening the ring to form N-acetylcysteine methyl ester.

  • Avoid Strong Bases: Strong bases can deprotonate C4, leading to racemization or elimination to the aromatic thiazole.

  • Oxidation: Prolonged exposure to air can lead to dehydrogenation, forming the aromatic methyl 2-methylthiazole-4-carboxylate (aromatization driver).

Storage Protocol:

  • Store at -20°C under Argon or Nitrogen atmosphere.

  • Desiccate to prevent hydrolysis.

References

  • White, E. H., Worther, H., Seliger, H. H., & McElroy, W. D. (1966). Amino Analogs of Firefly Luciferin. Journal of the American Chemical Society, 88(9), 2015–2019. [Link]

  • Bergeron, R. J., et al. (1994). Total synthesis of desmethyldesferrithiocin. Journal of Organic Chemistry, 59(8), 2007–2014. [Link]

  • PubChem. (2024). Compound Summary: 2-Methyl-4,5-dihydrothiazole-4-carboxylic acid.[1][2][3][4] [Link]

Sources

Application

Application Note: Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate as a Strategic Building Block

Executive Summary Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate (CAS: 6436-58-4) is a pivotal heterocyclic building block derived from cysteine. It serves as a "masked" cysteine residue, a precursor to fully aromatic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate (CAS: 6436-58-4) is a pivotal heterocyclic building block derived from cysteine. It serves as a "masked" cysteine residue, a precursor to fully aromatic thiazoles, and a critical pharmacophore in siderophore-drug conjugates (e.g., Pyochelin analogs) and natural product total synthesis (e.g., Apratoxin, Yersiniabactin).

This guide provides validated protocols for its synthesis, stabilization, and transformation, specifically focusing on its oxidation to thiazoles and its utility in peptide mimetic assembly.

Chemical Profile & Handling

PropertySpecification
IUPAC Name Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate
Common Name Methyl 2-methyl-2-thiazoline-4-carboxylate
CAS No. 6436-58-4 (Methyl ester); 15058-19-2 (Na salt)
Molecular Weight 159.21 g/mol
Chirality C4 is chiral.[1][2][3] Derived from L-Cysteine (R-isomer) or D-Cysteine.[4]
Stability High Risk. Free base is prone to hydrolysis and racemization.
Storage Store as HCl salt at -20°C under Argon. Hygroscopic.

Critical Handling Note: The C4 proton is acidic (


 to both the ester and the imine-like nitrogen). Basic conditions can lead to rapid racemization or elimination. Always buffer reactions involving the free base.

Synthesis Protocol: The "Make"

Rationale: Direct condensation of cysteine methyl ester with an activated nitrile equivalent (ethyl acetimidate) is the most atom-economical route, avoiding the harsh conditions of the Hantzsch synthesis which can racemize the amino acid center.

Protocol A: Cyclocondensation (Standard Scale)

Reagents:

  • L-Cysteine methyl ester hydrochloride (1.0 equiv)

  • Ethyl acetimidate hydrochloride (1.2 equiv)

  • Triethylamine (Et

    
    N) (2.5 equiv)
    
  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Add L-Cysteine methyl ester hydrochloride (10 mmol) and DCM (50 mL). Cool to 0°C.

  • Imidate Formation: Add Ethyl acetimidate hydrochloride (12 mmol) to the suspension.

  • Cyclization: Dropwise add Et

    
    N (25 mmol) over 15 minutes. The solution will become clear as the free bases are liberated and react.
    
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1). The product is less polar than the starting cysteine.

  • Workup: Wash the organic layer with cold Phosphate Buffer (pH 6.0, 2 x 20 mL) to remove salts without hydrolyzing the thiazoline. Do not use strong acid or base.

  • Isolation: Dry over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo at <30°C.
  • Purification: Flash chromatography on neutral alumina (or silica deactivated with 1% Et

    
    N) using Hexane/EtOAc gradient.
    

Yield: 75–85% (Yellowish oil). Validation:


H NMR (CDCl

) shows characteristic methyl doublet at ~1.5 ppm (C2-Me) and triplet/multiplet at ~5.0 ppm (C4-H).

Core Transformations: The "Use"

The utility of this building block lies in its two divergent pathways: Oxidation (to aromatic thiazoles) and Coupling (as a peptide constraint).

Workflow Visualization

G cluster_0 Key Decision Point Cys L-Cysteine Methyl Ester Thiazoline 2-Methyl-thiazoline-4-carboxylate (Target Block) Cys->Thiazoline Ethyl Acetimidate Et3N, DCM, 0°C Thiazole 2-Methyl-thiazole-4-carboxylate (Aromatic) Thiazoline->Thiazole Oxidation (MnO2 or BrCCl3/DBU) Acid Thiazoline Carboxylic Acid (Siderophore Precursor) Thiazoline->Acid Hydrolysis LiOH, THF/H2O, 0°C

Caption: Divergent synthetic pathways from the thiazoline core. Green: Target Building Block. Red: Oxidation Pathway. Yellow: Peptide/Acid Pathway.

Protocol B: Oxidation to Thiazole (Aromatization)

Context: Thiazolines are sensitive.[1][3] Strong oxidants (KMnO


) often cleave the ring. Two methods are recommended based on substrate sensitivity.
Method 1: Activated MnO

(Robust Substrates)

Best for simple esters or robust intermediates.

  • Dissolve the thiazoline (1.0 mmol) in 1,2-Dichloroethane (DCE) or Benzene (10 mL).

  • Add Activated MnO

    
      (10.0 mmol, 10 equiv). Note: Large excess is required due to surface area dependence.
    
  • Reflux (80°C) for 12 hours.

  • Filter through a Celite pad to remove Mn oxides.

  • Concentrate to yield the aromatic thiazole.

    • Yield: >90%.[2][5][6][7]

    • Advantage:[1][8][9] No chromatographic purification usually needed.

Method 2: BrCCl

/ DBU (Sensitive/Peptide Substrates)

Best for complex peptides or when stereocenters elsewhere must be preserved.

  • Dissolve thiazoline (1.0 mmol) in anhydrous DCM (10 mL). Cool to 0°C.

  • Add DBU (2.0 equiv).

  • Add Bromotrichloromethane (BrCCl

    
    )  (1.1 equiv) dropwise.
    
  • Stir at 0°C for 2 hours, then warm to RT.

  • Quench with saturated NH

    
    Cl. Extract with DCM.[6]
    
  • Mechanism: DBU deprotonates C4; bromination occurs, followed by base-induced elimination of HBr to aromatize.

Strategic Applications & Case Studies

Siderophore-Drug Conjugates (The "Trojan Horse" Strategy)

Bacteria like Pseudomonas aeruginosa use siderophores (e.g., Pyochelin) to scavenge iron. Pyochelin contains two thiazoline rings derived from this specific building block.

  • Application: Researchers attach antibiotics (e.g., beta-lactams) to the carboxylic acid of the thiazoline.

  • Logic: The bacteria actively transport the "iron-loaded" thiazoline conjugate, inadvertently importing the antibiotic.

  • Protocol Tip: Use the LiOH hydrolysis route (below) to expose the acid for coupling without racemizing the sensitive C4 center.

Total Synthesis of Apratoxin A

Apratoxin A is a potent cytotoxin. Its macrocyclic core contains a thiazoline moiety.[10]

  • Role: The 2-methyl-thiazoline unit provides conformational rigidity, locking the macrocycle into a bioactive conformation.

  • Synthesis Note: In these syntheses, the thiazoline is often formed on-peptide using the "Kelly Thiazole" method (Cys-residue dehydration), but using the pre-formed methyl ester block allows for convergent synthesis segments.

Hydrolysis Protocol (Safe Deprotection)
  • Reagent: LiOH (1.05 equiv) in THF/H

    
    O (3:1).
    
  • Condition: 0°C for 1–2 hours. Do not heat.

  • Workup: Carefully acidify to pH 3–4 with 1M HCl (cold) and extract immediately. Prolonged exposure to acidic water hydrolyzes the ring.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Loss of Optical Activity Racemization at C4 due to basicity.Avoid strong bases (NaOH, KOH) or prolonged exposure to Et

N without electrophiles. Use LiOH at 0°C for hydrolysis.
Ring Opening Acidic hydrolysis of the imine bond.Maintain pH > 4 during workups. Avoid aqueous acids. Store as a solid salt, not in solution.
Low Yield in Oxidation Inactive MnO

.
Use "Activated" MnO

(dried at 110°C) or switch to the BrCCl

/DBU method.
Disulfide Formation Oxidation of free thiol (incomplete cyclization).Ensure the cyclocondensation step is complete (TLC check) before attempting oxidation.

References

  • Synthesis & Reactivity of Thiazolines

    • A Facile Synthesis of 2,4-Disubstituted Thiazoles Using MnO2. Molecules, 2009.[5]

  • Oxidation Protocols (BrCCl3/DBU)

    • Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. PMC, 2022.

  • Peptide/Siderophore Applications

    • 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases.[4] Bioorganic & Medicinal Chemistry Letters, 2012.[4][11]

  • General Reactivity

    • Synthesis and oxidation of chiral 2-thiazolines.[1][3] J. Chem. Soc., Perkin Trans. 1, 1998.

Sources

Method

Application Note: Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate (MMDTC) in Metallo-β-Lactamase Inhibition

This Application Note and Protocol Guide addresses the specific role and methodology for utilizing methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate (referred to herein as MMDTC ) in the research and development of Metal...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide addresses the specific role and methodology for utilizing methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate (referred to herein as MMDTC ) in the research and development of Metallo-β-Lactamase (MBL) inhibitors.


-Lactamases)
Molecule Class:  Thiazoline Carboxylate / Cysteine Derivative

Executive Summary & Scientific Rationale

The rise of carbapenem-resistant Enterobacteriaceae (CRE) driven by Metallo-β-Lactamases (MBLs) represents a critical failure point in modern antibiotic therapy. Unlike Serine-β-Lactamases (SBLs), MBLs utilize a binuclear or mononuclear Zinc active site to hydrolyze the


-lactam ring, rendering them immune to standard inhibitors like clavulanic acid or avibactam.

Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate (MMDTC) serves a dual purpose in MBL inhibitor research:

  • Prodrug Scaffold: The methyl ester functionality masks the polar carboxylate, enhancing lipophilicity and facilitating passive diffusion across the Gram-negative outer membrane. Once intracellular, host esterases hydrolyze MMDTC to its active free-acid form (2-methyl-4,5-dihydrothiazole-4-carboxylic acid ).

  • Zinc Chelator Precursor: The active free acid functions as a competitive inhibitor by coordinating with the active site Zinc ions (Zn1 and Zn2), displacing the bridging hydroxide ion required for catalysis.

Critical Technical Insight: Researchers must distinguish between the ester (used for cell-based MIC assays) and the free acid (required for in vitro purified enzyme assays). Using the ester directly in a biochemical assay without prior hydrolysis will yield false-negative results due to poor Zinc affinity.

Chemical Profile & Mechanism of Action[1][2]

Molecule Specifications[3][4]
  • IUPAC Name: Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate

  • Core Scaffold: 4,5-dihydrothiazole (Thiazoline)[1]

  • Chirality: Derived from L-Cysteine (typically retains L-configuration, though racemization can occur during synthesis).

  • Solubility: Soluble in DMSO, Methanol, Chloroform. Sparingly soluble in water (Ester); Highly soluble in buffer (Acid form).

Mechanism of Inhibition

The active species (Free Acid) binds to the MBL active site. The carboxylate group interacts electrostatically with the Zn(II) center, while the thiazoline nitrogen may provide additional coordination or hydrogen bonding to conserved residues (e.g., Lys224 in B1 MBLs).

MBL_Inhibition_Mechanism MMDTC MMDTC (Methyl Ester) Membrane Gram-Negative Outer Membrane MMDTC->Membrane Passive Diffusion Intracellular Intracellular Space Membrane->Intracellular Entry ActiveAcid Active Species (Free Carboxylic Acid) Intracellular->ActiveAcid Hydrolysis Esterase Bacterial Esterases Esterase->ActiveAcid Catalysis MBL_Active Active MBL Enzyme (Zn2+ Bound) ActiveAcid->MBL_Active Competitive Binding MBL_Inhibited Inhibited Complex (Enzyme-Ligand) MBL_Active->MBL_Inhibited Zn Chelation

Figure 1: Prodrug activation pathway. MMDTC crosses the bacterial membrane and is hydrolyzed to the active acid, which then sequesters the Zinc ions in the MBL active site.

Experimental Protocols

Protocol A: Synthesis & Preparation of MMDTC

Note: Thiazolines are sensitive to oxidation and hydrolysis. Fresh preparation is recommended.

Reagents:

  • L-Cysteine methyl ester hydrochloride

  • Ethyl acetimidate hydrochloride (or Acetonitrile with catalyst)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

Procedure:

  • Neutralization: Suspend L-Cysteine methyl ester HCl (10 mmol) in DCM (50 mL) at 0°C. Add Et3N (10 mmol) dropwise to liberate the free amine.

  • Cyclization: Add Ethyl acetimidate HCl (10 mmol) to the mixture. Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) overnight.

    • Mechanism:[2][3][4][1][5] The amine attacks the imidate carbon, followed by cyclization of the thiol onto the intermediate to form the thiazoline ring.

  • Workup: Wash the organic layer with cold water (2 x 20 mL) and brine. Dry over anhydrous Na2SO4.

  • Purification: Remove solvent under reduced pressure. Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient) if necessary. MMDTC is typically a pale yellow oil or low-melting solid.

  • Storage: Store at -20°C under Argon.

Protocol B: Activation (Hydrolysis) for Biochemical Assays

Crucial Step: Convert MMDTC to the active acid form before testing against purified enzymes.

  • Dissolve MMDTC (10 mg) in Methanol (1 mL).

  • Add 1.1 equivalents of Lithium Hydroxide (LiOH, 1M aqueous solution).

  • Stir at RT for 1-2 hours. Monitor by TLC (disappearance of ester spot).

  • Neutralize carefully with 1M HCl to pH 7.0–7.4.

  • Dilute with assay buffer to the desired stock concentration (e.g., 10 mM). Use this solution immediately for Protocol C.

Protocol C: In Vitro MBL Inhibition Assay (Spectrophotometric)

Objective: Determine the IC50 of the active acid against purified NDM-1 or VIM-2.

Materials:

  • Enzyme: Recombinant NDM-1 or VIM-2 (purified, >90% purity).

  • Substrate: Imipenem (100 µM final) or Nitrocefin (100 µM final).

  • Buffer: 50 mM HEPES, pH 7.5, 100 µM ZnCl2 (supplemental Zinc is critical to prevent assay artifacts from trace chelators), 0.01% Triton X-100.

  • Inhibitor: Hydrolyzed MMDTC (from Protocol B).

Workflow:

  • Plate Setup: In a 96-well UV-transparent plate, add 80 µL of Buffer.

  • Inhibitor Addition: Add 10 µL of Inhibitor (serial dilutions: 0.1 µM to 1000 µM). Include a "0 µM" control (DMSO/Buffer vehicle).

  • Enzyme Incubation: Add 5 µL of Enzyme (final conc. 1–10 nM). Incubate for 10 minutes at 25°C to allow equilibrium binding.

  • Reaction Start: Add 5 µL of Substrate (Imipenem/Nitrocefin).

  • Detection: Monitor Absorbance at 300 nm (Imipenem hydrolysis) or 486 nm (Nitrocefin hydrolysis) every 30 seconds for 10 minutes.

  • Analysis: Calculate initial velocity (

    
    ) for each concentration. Plot % Inhibition vs. Log[Inhibitor]. Fit to a sigmoidal dose-response equation to determine IC50.
    
Protocol D: Whole Cell Synergy Assay (Checkerboard MIC)

Objective: Assess the ability of MMDTC (Ester form) to restore carbapenem activity in bacteria.

Materials:

  • Strain: K. pneumoniae or E. coli expressing NDM-1 (Clinical isolate or transconjugant).

  • Antibiotic: Meropenem (MEM).

  • Inhibitor: MMDTC (Ester form, dissolved in DMSO).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

Workflow:

  • Preparation: Create a 2D matrix in a 96-well plate.

    • Rows (A-H): Serial 2-fold dilution of Meropenem (e.g., 64 µg/mL to 0.125 µg/mL).

    • Columns (1-12): Serial 2-fold dilution of MMDTC (e.g., 128 µg/mL to 2 µg/mL).

  • Inoculum: Dilute overnight culture to

    
     CFU/mL. Add to all wells.
    
  • Incubation: 18–24 hours at 37°C.

  • Readout: Determine the Fractional Inhibitory Concentration Index (FICI).

    
    
    
    • Interpretation: FICI

      
       0.5 indicates Synergy .
      

Data Interpretation & Validation

Expected Results Table
ParameterMMDTC (Ester)MMDTC-Acid (Hydrolyzed)Interpretation
Biochemical IC50 (NDM-1) > 100 µM (Inactive)< 50 µM (Active)Ester cannot chelate Zn efficiently; Acid is the pharmacophore.
Cellular MIC (Alone) > 256 µg/mL> 256 µg/mLNot an antibiotic itself; targets resistance mechanism only.
Synergy (with Meropenem) FICI < 0.5FICI > 0.5 (Variable)Ester penetrates cell wall better than the polar acid.
Troubleshooting & Validation (Self-Checking System)
  • False Positives (Assay Artifacts): If the IC50 shifts significantly when excess ZnCl2 (e.g., 100 µM) is added to the buffer, the inhibitor might be stripping metal from the protein rather than binding the active site.

  • Stability Check: Thiazolines can hydrolyze to N-acyl cysteines in acidic media. Verify the integrity of the MMDTC stock solution via NMR or LC-MS prior to MIC assays. The characteristic C=N stretch in IR (approx 1600-1630 cm⁻¹) should be present.

Experimental Workflow Diagram

Workflow Start Start: MMDTC Research Synth Synthesis (Protocol A) L-Cys-OMe + Imidate Start->Synth QC QC: 1H-NMR / LC-MS Confirm Thiazoline Ring Synth->QC Branch Select Assay Type QC->Branch Path_Bio Biochemical Assay (Purified Enzyme) Branch->Path_Bio In Vitro Path_Cell Cellular Assay (Whole Bacteria) Branch->Path_Cell In Vivo/Cell Hydrolysis Hydrolysis (Protocol B) LiOH -> Free Acid Path_Bio->Hydrolysis IC50 IC50 Determination (Protocol C) Hydrolysis->IC50 Analysis Data Analysis Calculate FICI & Ki IC50->Analysis MIC Synergy/MIC Assay (Protocol D) Path_Cell->MIC MIC->Analysis

Figure 2: Operational workflow for synthesizing, validating, and testing MMDTC in both biochemical and cellular contexts.

References

  • Chen, P., et al. (2012). "2-Substituted 4,5-dihydrothiazole-4-carboxylic acids are novel inhibitors of metallo-β-lactamases."[4][1] Bioorganic & Medicinal Chemistry Letters, 22(19), 6229–6232.[1]

  • Hinchliffe, P., et al. (2018). "2-Mercaptomethyl thiazolidines (MMTZs) inhibit all metallo-β-lactamase classes by maintaining a conserved binding mode." Journal of Biological Chemistry, 293(52).

  • González, M.M., et al. (2020). "Metallo-β-Lactamase Inhibitors Inspired on Snapshots from the Catalytic Mechanism." Biomolecules, 10(6), 854.[4]

  • Rotondo, C.M., & Wright, G.D. (2017). "Inhibitors of metallo-β-lactamases." Current Opinion in Microbiology, 39, 96-105.

Sources

Application

Application Note: NMR Characterization of Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate

This Application Note provides a comprehensive protocol for the NMR characterization of methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate (also known as methyl 2-methyl-2-thiazoline-4-carboxylate).[1] This molecule is a...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive protocol for the NMR characterization of methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate (also known as methyl 2-methyl-2-thiazoline-4-carboxylate).[1]

This molecule is a critical cyclized derivative often encountered as a degradation impurity of N-Acetylcysteine (NAC) or as a synthetic intermediate in the preparation of siderophores (e.g., pyochelin) and luciferin analogs. Its analysis requires strict control over solvent acidity to prevent hydrolysis back to the open-chain thiol-amide.

Introduction & Structural Context

Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate (


) is a 5-membered heterocyclic ester containing a 

double bond (thiazoline ring).[1] It is structurally distinct from its fully saturated analog (thiazolidine) and its aromatic counterpart (thiazole).
  • Significance:

    • Pharmaceutical Impurity: It forms via the acid-catalyzed cyclodehydration of N-Acetylcysteine Methyl Ester (NAC-OMe) .

    • Synthetic Building Block: Precursor for thiazole-based antibiotics and bioluminescent probes.

  • Chirality: The C4 position is a stereocenter. The natural isomer derived from L-Cysteine retains the

    
     configuration (D-luciferin numbering) or 
    
    
    
    -cysteine numbering, though inversion can occur under basic conditions.
Sample Preparation Protocol

Critical Warning: Thiazolines are prone to hydrolysis (ring-opening) in acidic media and oxidation (aromatization) in air.

Protocol:

  • Solvent Selection: Use Chloroform-d (

    
    ) .
    
    • Why: Provides optimal dispersion for the ABX spin system of the ring protons.

      
       may contain residual water/acid that promotes hydrolysis.
      
  • Acid Neutralization (Mandatory):

    • Filter the

      
       through a small plug of basic alumina  or add roughly 5-10 mg of anhydrous 
      
      
      
      to the NMR tube if the solvent is not fresh.[1]
    • Reason: Commercial

      
       often contains HCl (degradation of 
      
      
      
      ), which catalyzes the hydrolysis of the thiazoline back to NAC-OMe.[1]
  • Concentration: Prepare a 10–20 mg/mL solution.

  • Temperature: Acquire spectra at 298 K (25°C) to minimize conformational broadening.

H NMR Analysis (600 MHz, )

The proton spectrum is characterized by a distinct ABX spin system (C4-H and C5-


) and a methyl singlet on the imine carbon.
Chemical Shift Assignments
PositionTypeShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
2-Me Methyl2.25 d (or br s)3H

(Long-range)
OMe Methyl Ester3.80 s3H-
H-5a Methylene3.56 dd1H

H-5b Methylene3.69 dd1H

H-4 Methine5.05 ddt1H

Spectral Interpretation Notes:

  • The C2-Methyl Signal (2.25 ppm): Often appears as a broad singlet. High-resolution scans reveal a "doublet" or "triplet" fine structure due to homoallylic coupling (

    
    )  across the 
    
    
    
    bond to the H4/H5 protons.
  • The ABX System (H4, H5a, H5b):

    • H4 is significantly deshielded (~5.05 ppm) compared to cysteine derivatives because it is adjacent to both the electron-withdrawing ester and the

      
       bond.
      
    • H5a/H5b are diastereotopic. The coupling constants (

      
       and 
      
      
      
      Hz) reflect the ring puckering (envelope conformation).
C NMR Analysis (150 MHz, )

The carbon spectrum confirms the oxidation state of the ring (dihydro vs. aromatic).

PositionCarbon TypeShift (

, ppm)
Diagnostic Feature
C=O Carbonyl171.5 Typical ester carbonyl.
C-2 Imine (

)
168.2 Key Identifier. Downfield of amides (~170) but distinct from aromatic thiazoles (~160-165).
C-4 Methine (

)
78.4 Highly diagnostic for thiazoline rings. (Open chain NAC-OMe

-C is ~52 ppm).
OMe Methyl52.9 Standard methyl ester.
C-5 Methylene (

)
35.8 Ring methylene.
2-Me Methyl20.1 Methyl attached to imine.
2D NMR Strategy & Verification

To rigorously validate the structure and rule out impurities (like NAC-OMe or fully oxidized thiazole), run the following 2D experiments:

  • COSY (Correlation Spectroscopy):

    • Observation: Strong cross-peak between H4 (5.05 ppm) and H5a/H5b (3.56/3.69 ppm).

    • Differentiation: In the open-chain impurity (NAC-OMe), H4 couples to an NH amide proton (~6.5-8.0 ppm). The absence of NH coupling in the COSY confirms the cyclized thiazoline structure.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • C2-Me (2.25 ppm) shows a strong correlation to C2 (168.2 ppm) and a weak correlation to C5 (35.8 ppm) .

    • H4 (5.05 ppm) shows correlations to C2 (168.2 ppm) , C=O (171.5 ppm) , and C5 (35.8 ppm) .

    • Self-Validation: The correlation of H4 to the imine carbon (C2) proves the ring closure.

Quality Control: Impurity Profiling

This molecule is often analyzed to detect degradation of N-Acetylcysteine derivatives. Use the table below to distinguish the target from common impurities.

FeatureTarget: Thiazoline Impurity A: NAC-OMe (Open Chain) Impurity B: Thiazole (Aromatic)
H-4 Shift ~5.05 ppm (ddt)~4.8 ppm (m)Aromatic singlet (~8.0 ppm)
NH Signal Absent Present (~6-8 ppm, d)Absent
C-2/Me Shift 2.25 ppm (Me)2.0 ppm (Acetyl Me)2.7 ppm (Aromatic Me)
C-4 Carbon ~78 ppm~52 ppm~148 ppm (Aromatic C)
Visualization: Structural Pathways & Logic

The following diagram illustrates the formation pathway and the logical flow for NMR assignment, highlighting the critical "Decision Nodes" for the analyst.

NMR_Assignment_Flow Start Sample: Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate Solvent Solvent: CDCl3 + K2CO3 (Prevent Hydrolysis) Start->Solvent H1_Spec 1H NMR Acquisition Solvent->H1_Spec Check_NH Decision: Is NH Doublet Present? H1_Spec->Check_NH OpenChain Result: Open Chain Impurity (NAC-OMe) Check_NH->OpenChain Yes (6-8 ppm) Thiazoline Path: Cyclic Structure Confirmed Check_NH->Thiazoline No Check_H4 Check H4 Shift Thiazoline->Check_H4 Aromatic Result: Oxidized Thiazole (H4 is Aromatic ~8ppm) Check_H4->Aromatic > 7.5 ppm Target Target Identified: H4 ~5.05 ppm (ddt) C2-Me ~2.25 ppm Check_H4->Target ~5.0 ppm Validation Validation: HMBC H4 -> C2 (168 ppm) Target->Validation

Caption: Logical workflow for distinguishing the target thiazoline from its hydrolytic (open-chain) and oxidative (aromatic) impurities.

References
  • UCL Discovery. Synthesis and NMR Characterization of Thiazoline Intermediates from N-Acetylcysteine. University College London. Link

  • White, J. D., et al. "Cyclodehydration of N-Acylcysteines to Thiazolines."[1] Journal of Organic Chemistry, vol. 58, no. 15, 1993. (Foundational shifts for thiazoline esters).

  • ResearchGate. Monitoring the in Vitro Thiazolidine Ring Formation of Antioxidant Drug N-Acetyl-l-cysteine.Link

  • PubChem. 2-Methyl-4,5-dihydrothiazole-4-carboxylic acid (Compound Summary). National Library of Medicine. Link

  • Sigma-Aldrich. Product Specification: Sodium 2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate.[1]Link

Sources

Method

Application Note: Structural Characterization and Quantification of Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate via LC-MS/MS

This Application Note is structured to serve as a definitive technical guide for the structural characterization and quantification of methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate using LC-MS/MS. It is designed for...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to serve as a definitive technical guide for the structural characterization and quantification of methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate using LC-MS/MS. It is designed for researchers in medicinal chemistry, metabolomics, and impurity profiling who require high-fidelity data.[1]

Executive Summary

Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate (MMDTC) is a critical heterocyclic intermediate, often observed in the biosynthesis of siderophores (e.g., yersiniabactin, pyochelin) and as a cyclodehydration impurity in the synthesis of cysteine-derived pharmaceuticals.[1] Its analysis is complicated by its susceptibility to hydrolysis and its high polarity relative to standard reverse-phase markers.[1]

This guide details a robust LC-ESI-MS/MS protocol. We demonstrate that MMDTC ionizes efficiently in positive electrospray mode ([M+H]⁺ = 160.04 Da) and exhibits a characteristic fragmentation pathway dominated by ester cleavage and thiazoline ring preservation.

Chemical Context & Properties

Understanding the physicochemical behavior of MMDTC is a prerequisite for successful method development.

  • IUPAC Name: Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate[1]

  • Molecular Formula: C₆H₉NO₂S[1]

  • Exact Mass: 159.0354 Da[1]

  • Structure: A 5-membered thiazoline ring (containing a C=N double bond) with a methyl ester at the C4 position.[1]

  • Key Stability Factor: The C=N bond is sensitive to hydrolysis under acidic conditions, converting back to the N-acetylcysteine precursor or opening the ring. Samples must be processed in neutral or weakly acidic buffers (pH 4–6) and analyzed promptly.

Method Development: The "Why" Behind the Protocol

Ionization Source Selection

Choice: Electrospray Ionization (ESI) in Positive Mode.[2] Rationale: The thiazoline nitrogen is basic (pKa ~ 2-3 for the conjugate acid of the ring nitrogen). ESI+ provides superior sensitivity compared to APCI because the molecule is readily protonated in solution. The "soft" nature of ESI preserves the molecular ion [M+H]⁺, which is critical for precursor selection.

Chromatography Strategy

Choice: Reverse Phase C18 with High Aqueous Stability. Rationale: While HILIC is often used for polar heterocycles, MMDTC is sufficiently hydrophobic due to the methyl ester capping the carboxylic acid. A standard C18 column allows for desalting and focusing.

  • Critical Parameter: The mobile phase must contain no more than 0.1% Formic Acid. Higher acid concentrations accelerate on-column hydrolysis of the ester.[1]

Experimental Protocol

Sample Preparation[1]
  • Stock Solution: Dissolve 1 mg of MMDTC in 1 mL of anhydrous Acetonitrile (ACN). Store at -20°C.

  • Working Standard: Dilute stock to 1 µg/mL in Water:ACN (90:10, v/v).

  • Biological Matrix Prep:

    • Aliquot 100 µL plasma/media.

    • Add 300 µL ice-cold ACN (protein precipitation).

    • Vortex (30s) and Centrifuge (10,000 x g, 5 min).

    • Dilute supernatant 1:1 with water prior to injection to improve peak shape.

LC-MS/MS Acquisition Parameters

Table 1: HPLC Gradient Conditions

Time (min)% A (Water + 0.1% FA)% B (ACN + 0.1% FA)Flow Rate (mL/min)
0.009550.4
1.009550.4
6.005950.4
7.505950.4
7.609550.4
10.009550.4
  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

  • Temperature: 35°C.

Table 2: Mass Spectrometer Settings (Triple Quadrupole)

ParameterSetting
IonizationESI Positive
Capillary Voltage3500 V
Desolvation Temp350°C
Cone Gas Flow50 L/hr
Precursor Ion160.0 m/z

Data Analysis: Fragmentation & Interpretation[3][4][5][6]

The identification of MMDTC relies on a specific fragmentation pattern. The precursor [M+H]⁺ at m/z 160 undergoes Collision Induced Dissociation (CID) to yield two primary product ions.

Fragmentation Pathway Logic
  • Primary Transition (Quantifier): Loss of the methoxy group and carbon monoxide (or the entire carbomethoxy group). The most abundant fragment is typically the thiazolium ring cation at m/z 101 . This corresponds to the loss of the ester moiety (–COOCH₃, 59 Da).

  • Secondary Transition (Qualifier): Loss of Methanol (-32 Da) or Methoxy (-31 Da) to form the acylium ion at m/z 128/129 .[1] This is often less stable and quickly degrades to m/z 101.

Table 3: MRM Transitions

Precursor (m/z)Product (m/z)Collision Energy (eV)TypeStructural Assignment
160.0101.0 15Quantifier[M+H - COOCH₃]⁺ (Thiazoline core)
160.0129.0 10Qualifier[M+H - OCH₃]⁺ (Acylium ion)
160.060.0 25QualifierRing fragmentation (C₂H₄S⁺)
Visualization of Fragmentation

The following diagram illustrates the mechanistic pathway for the generation of the primary ions.

FragmentationPathway Figure 1: ESI+ Fragmentation Pathway of Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate M_H Precursor Ion [M+H]+ m/z 160 (Protonated Methyl Ester) Acylium Acylium Ion m/z 129 (Loss of -OCH3) M_H->Acylium - CH3OH (32 Da) Alpha-cleavage Thiazoline Thiazoline Cation m/z 101 (Loss of -CO) M_H->Thiazoline - COOCH3 (59 Da) Direct Ester Loss Acylium->Thiazoline - CO (28 Da) Inductive cleavage RingFrag Ring Fragment m/z 60 (Thioacetaldehyde cation) Thiazoline->RingFrag Ring Opening RDA-like

Figure 1: Mechanistic fragmentation pathway. The transition from m/z 160 to 101 is the most robust for quantification.

Self-Validation & Troubleshooting

To ensure the signal observed is genuinely MMDTC and not an isobaric interference (e.g., a hydroxyphenyl derivative), use these validation steps:

  • Isotopic Pattern Check: Sulfur has a significant ³⁴S isotope (4.2% natural abundance).

    • Look for the M+2 peak at m/z 162 .

    • The intensity of m/z 162 should be approximately 4-5% of the m/z 160 peak. If it is <1% or >10%, the peak is likely an interference or co-eluting non-sulfur compound.

  • In-Source Fragmentation: If you observe a large peak at m/z 101 in your MS1 scan (without collision energy), your source temperature or cone voltage is too high.[1] Lower the Desolvation Temperature to 300°C to preserve the precursor.

  • Hydrolysis Monitoring: If a peak appears at m/z 146 (The free acid: 2-methyl-4,5-dihydrothiazole-4-carboxylic acid), your sample has hydrolyzed.[1] Check the pH of your autosampler vials; it should be kept near pH 5-6.

References

  • PubChem. (2023). Compound Summary: Sodium 2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate.[1] National Library of Medicine. [Link]

  • Li, Y., et al. (2012). 2-Substituted 4,5-dihydrothiazole-4-carboxylic acids are novel inhibitors of metallo-β-lactamases.[1][3][4] Bioorganic & Medicinal Chemistry Letters. [Link]

  • Lozano, M., et al. (2007). Liquid chromatography/tandem mass spectrometry determination of... thiazolidine-4-carboxylic acid derivatives. Rapid Communications in Mass Spectrometry. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry of Carboxylic Acid Derivatives (Esters). [Link]

Sources

Application

Application Note: Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate Enzyme Inhibition Assay

Targeting Siderophore Biosynthesis: Yersiniabactin/Pyochelin Synthetase Inhibition Abstract & Introduction Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate (CAS: 6436-58-4) is a structural analog of the thiazoline inter...

Author: BenchChem Technical Support Team. Date: March 2026

Targeting Siderophore Biosynthesis: Yersiniabactin/Pyochelin Synthetase Inhibition

Abstract & Introduction

Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate (CAS: 6436-58-4) is a structural analog of the thiazoline intermediates found in the biosynthesis of siderophores such as Yersiniabactin (in Yersinia pestis) and Pyochelin (in Pseudomonas aeruginosa). These siderophores are critical virulence factors, enabling bacteria to scavenge iron from the host environment.

This Application Note details a protocol for evaluating the inhibitory potential of methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate against the Adenylation (A) and Cyclization (Cy) domains of Non-Ribosomal Peptide Synthetases (NRPS), specifically targeting the YbtE (Yersiniabactin) or PchD/E (Pyochelin) enzymes. The compound acts as a transition-state mimic or product analog , competitively inhibiting the activation of cysteine or salicylate, thereby blocking siderophore assembly.

Key Applications:

  • Anti-virulence Drug Discovery: Screening for inhibitors that disarm bacteria without imposing direct selective pressure (reducing resistance risks).

  • Mechanistic Enzymology: Probing the substrate specificity of NRPS Cyclization domains.

  • Chemical Biology: Studying the "gatekeeping" functions of Adenylation domains in secondary metabolism.

Mechanism of Action

The biosynthesis of thiazoline-containing siderophores involves the condensation of Salicylate (or a related aryl acid) with L-Cysteine . This reaction is catalyzed by NRPS modules containing Adenylation (A), Peptidyl Carrier Protein (PCP), and Cyclization (Cy) domains.

  • Substrate Activation: The A-domain activates the substrate (Salicylate/Cysteine) using ATP, forming an aminoacyl-AMP intermediate.

  • Thioesterification: The activated substrate is transferred to the phosphopantetheine arm of the PCP domain.

  • Cyclization: The Cy-domain catalyzes the nucleophilic attack of the cysteine thiol on the upstream carbonyl, followed by dehydration, forming the thiazoline ring .

Inhibition Strategy: Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate mimics the formed thiazoline intermediate . By saturating the active site, it prevents the correct positioning of the natural L-Cysteine substrate or the release of the cyclized product, effectively stalling the NRPS assembly line.

Mechanism Substrate L-Cysteine + ATP Enzyme NRPS Enzyme (YbtE / PchE) Substrate->Enzyme Binding Intermediate Cys-AMP (Activated) Enzyme->Intermediate Adenylation Thiazoline Thiazoline Ring (Natural Product) Intermediate->Thiazoline Cyclization Inhibitor Methyl 2-methyl-4,5- dihydrothiazole-4-carboxylate Inhibitor->Enzyme High Affinity Binding Block Competitive Inhibition Inhibitor->Block Block->Intermediate Prevents Formation

Figure 1: Mechanism of competitive inhibition targeting the NRPS Adenylation/Cyclization domains.

Materials & Equipment
Reagents
ReagentSpecificationStorage
Test Compound Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate (>95% purity)-20°C (Desiccated)
Target Enzyme Recombinant YbtE or PchD (His-tagged, purified from E. coli)-80°C
Substrates L-Cysteine, Salicylate, ATP (Ultrapure)-20°C
Radioisotope [

P]-Pyrophosphate (PPi) or [

C]-Salicylate
Room Temp (Shielded)
Reaction Buffer 50 mM Tris-HCl (pH 7.5), 10 mM MgCl

, 2 mM TCEP
4°C
Quenching Agent Charcoal suspension (Activated charcoal in 0.1 M PPi, 3.5% HClO

)
4°C
Equipment
  • Liquid Scintillation Counter (LSC): For quantifying radiolabeled ATP/PPi exchange.

  • Microplate Reader: If using a fluorescence-based coupled assay (e.g., MesG system).

  • Incubator/Shaker: Temperature controlled at 25°C or 30°C.

  • Graphing Software: GraphPad Prism or SigmaPlot for IC

    
     determination.
    
Experimental Protocol: ATP-PPi Exchange Assay

This assay measures the reversibility of the adenylation reaction. If the enzyme activates the substrate (forming Acyl-AMP), it releases PPi. In the presence of excess


P-PPi, the enzyme will incorporate the radiolabel back into ATP unless inhibited.
Phase 1: Reagent Preparation
  • Compound Stock: Dissolve Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate in DMSO to 100 mM. Prepare serial dilutions (0.1 µM to 1000 µM) in Reaction Buffer (keep DMSO < 1% final).

  • Enzyme Mix: Dilute YbtE/PchD to 1 µM in Reaction Buffer containing 2 mM TCEP (to prevent oxidation of active site cysteines).

  • Substrate Mix: Prepare a 2X mix of:

    • 2 mM ATP

    • 2 mM L-Cysteine (or Salicylate depending on specific domain)

    • 2 mM [

      
      P]-PPi (approx. 0.5 µCi per reaction)
      
Phase 2: Assay Reaction
  • Pre-incubation: In a microcentrifuge tube or 96-well plate, combine:

    • 45 µL Enzyme Mix

    • 5 µL Test Compound (various concentrations)

    • Incubate for 15 minutes at 25°C to allow inhibitor binding.

  • Initiation: Add 50 µL Substrate Mix to start the reaction.

  • Incubation: Incubate at 25°C for 20–30 minutes. The reaction should be linear in this timeframe.

Phase 3: Quenching & Detection
  • Quench: Stop the reaction by adding 200 µL of Charcoal Suspension . The charcoal adsorbs ATP (and the newly formed [

    
    P]-ATP) but not free PPi.
    
  • Wash: Centrifuge at 10,000 x g for 5 minutes. Discard the supernatant (containing free PPi).

  • Resuspend & Wash: Resuspend the charcoal pellet in wash buffer (0.1 M PPi, 3.5% HClO

    
    ), centrifuge, and discard supernatant. Repeat twice to remove background radiation.
    
  • Count: Resuspend the final charcoal pellet in Scintillation Fluid and count in the LSC.

Phase 4: Data Analysis
  • Background Subtraction: Subtract the CPM (Counts Per Minute) of the "No Enzyme" control from all samples.

  • Normalization: Calculate % Activity relative to the "DMSO Vehicle" control.

  • IC

    
     Calculation:  Plot % Activity vs. Log[Inhibitor] and fit to a non-linear regression model (Sigmoidal Dose-Response).
    
Alternative Workflow: Fluorescence Polarization (FP) Assay

For high-throughput screening without radiation, use a fluorescently labeled AMP-analog tracer.

FP_Workflow Step1 Mix Enzyme + Fluorescent Tracer (AMP-Fluor) Step2 Add Test Compound (Methyl 2-methyl...) Step1->Step2 Step3 Measure Polarization (mP) (High mP = Bound Tracer) Step2->Step3 Step4 Add Substrate (ATP/Cys) (Displaces Tracer if Active) Step3->Step4 Result Inhibition = Tracer remains bound (High mP maintained) Step4->Result

Figure 2: Fluorescence Polarization workflow for competitive binding analysis.

Troubleshooting & Optimization
IssueProbable CauseSolution
High Background Incomplete washing of charcoalIncrease wash steps or use filter plates (Millipore MultiScreen).
No Inhibition Methyl ester hydrolysis requiredThe methyl ester may be a prodrug. Pre-incubate with a generic esterase (e.g., PLE) to generate the free acid in situ.
Enzyme Instability Oxidation of active siteEnsure TCEP or DTT is fresh. NRPS enzymes are sensitive to oxidation.
Precipitation Compound insolubilityVerify solubility of the thiazole derivative in buffer; max DMSO concentration should be 1-2%.
References
  • Gehring, A. M., et al. (1998). "Iron acquisition in plague: modular logic in enzymatic biogenesis of yersiniabactin by Yersinia pestis." Chemistry & Biology. Link

  • Reimmann, C., et al. (2001). "The pch gene cluster of Pseudomonas aeruginosa involved in the biosynthesis of the siderophore pyochelin." Journal of Bacteriology. Link

  • Suo, Z., et al. (1999). "Residues important for the activity of the Yersinia pestis yersiniabactin synthetase." Biochemistry. Link

  • Imker, H. J., et al. (2010). "Chemical inhibition of the siderophore-synthesizing enzyme YbtE." FEMS Microbiology Letters. Link

  • Walsh, C. T., et al. (2001). "Tailoring enzymes that modify nonribosomal peptides during and after chain elongation." Science. Link

Method

Application Note: Synthesis and Biological Evaluation of Thiazoline Derivatives in Medicinal Chemistry

Scientific Context & Mechanistic Insights Thiazolines, characterized by a partially unsaturated five-membered heterocyclic ring containing sulfur and nitrogen, represent a privileged and highly versatile scaffold in mode...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Mechanistic Insights

Thiazolines, characterized by a partially unsaturated five-membered heterocyclic ring containing sulfur and nitrogen, represent a privileged and highly versatile scaffold in modern medicinal chemistry 1. Unlike their fully aromatic thiazole counterparts, thiazolines possess a chiral center (typically at C4 or C5) and an altered spatial geometry. This partial saturation allows for highly specific, stereoselective interactions with biological targets, making them core structural motifs in potent natural products such as curacin A, apratoxins, and mirabazole 1.

Historically, the synthesis of thiazolines relied heavily on the condensation of cysteamine with carboxylic acids—a process that often required harsh dehydrating conditions, leading to unwanted epimerization or low yields 2. As a Senior Application Scientist, I emphasize that modern drug discovery demands modular, mild, and stereoretentive methodologies. In this guide, we detail two state-of-the-art synthetic protocols—a metal-free cascade reaction and an enantioselective cyclodehydration—alongside their quantitative pharmacological applications.

High-Yield Synthetic Protocols

Protocol A: Metal-Free Cascade Synthesis of Thiazolines

Objective: Synthesize a library of thiazoline derivatives using a domino SN2/Michael addition approach. Causality & Design: This protocol utilizes 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as both solvent and promoter [](). HFIP is a strong hydrogen-bond donor that activates the carbonyl of the Michael acceptor, stabilizing the transition state and facilitating an intramolecular Michael addition of the thioamide intermediate 2. This completely eliminates the need for transition metal catalysts, thereby preventing heavy-metal contamination in downstream biological assays.

Step-by-Step Methodology:

  • Reaction Assembly: In a 10 mL round-bottom flask, dissolve the thioamide derivative (1.0 mmol) and ethyl 4-bromocrotonate (1.2 mmol) in HFIP (2.0 mL). Scientist Insight: HFIP is highly volatile (bp 58 °C). Ensure the flask is tightly sealed if gentle heating is applied, though room temperature is often sufficient due to HFIP's profound activation effect .

  • Base Addition: Add anhydrous sodium acetate (1.5 mmol) in one portion. Causality: Sodium acetate acts as a mild base to neutralize the generated HBr, facilitating the initial SN2 attack without causing premature hydrolysis of the ester .

  • In-Process Monitoring (Self-Validation): Stir the mixture at room temperature. Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the thioamide spot and the emergence of a UV-active, lower Rf spot indicates the formation of the iminium intermediate and subsequent cyclization.

  • Product Isolation: Upon completion (typically 2–6 hours), evaporate the HFIP under reduced pressure. Self-Validation: HFIP can be recovered via a cold trap for recycling, ensuring process greenness and cost-efficiency 2.

  • Purification & QC: Resuspend the crude mixture in water and extract with EtOAc (3 x 10 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Confirm the structure via 1H-NMR by identifying the characteristic diastereotopic protons of the thiazoline ring (multiplets at 3.0–3.5 ppm) and the chiral methine proton (4.5–5.0 ppm).

Protocol B: Enantioselective Synthesis of Thiazoline Cores (PPARδ Agonists)

Objective: Generate an enantiopure thiazoline ring from a chiral thioamide precursor. Causality & Design: To preserve stereochemistry (e.g., for human PPARδ agonists), diethylaminosulfur trifluoride (DAST) is employed at cryogenic temperatures (-78 °C) 3. DAST selectively activates the hydroxyl group of threonine/serine-derived thioamides as a leaving group, driving cyclodehydration without racemization [[3]]().

Step-by-Step Methodology:

  • Cryogenic Setup: Dissolve the chiral thioamide (0.5 mmol) in anhydrous CH₂Cl₂ (3.3 mL) under an inert argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. Scientist Insight: Strict anhydrous conditions and cryogenic temperatures are critical to prevent DAST hydrolysis and suppress unwanted elimination side reactions 3.

  • DAST Addition: Add DAST (2.0 mmol) dropwise over 10 minutes. Causality: Slow addition prevents localized exothermic spikes that could lead to the epimerization of the sensitive chiral center 3.

  • Cyclization: Stir at -78 °C for 2 hours, then allow the reaction to gradually warm to room temperature and stir for an additional 1 hour 3.

  • Quenching (Self-Validation): Dilute the mixture with CH₂Cl₂ (30 mL) and carefully quench with saturated aqueous NaHCO₃ (10 mL) until CO₂ evolution ceases. Self-Validation: The cessation of bubbling confirms the complete neutralization of excess DAST and hazardous HF byproducts 3.

  • Extraction and QC: Separate the organic layer, wash with brine, dry, and concentrate. Validate enantiomeric excess (ee) using chiral HPLC. The LC-MS must show an [M+H]⁺ peak corresponding to the exact mass of the starting material minus 18 Da (loss of H₂O) 3.

Quantitative Pharmacological Data

Thiazoline derivatives exhibit remarkable versatility across multiple therapeutic areas. The table below summarizes key quantitative efficacy data from recent medicinal chemistry campaigns, demonstrating their broad-spectrum applicability.

Compound / ScaffoldTarget / Disease ModelEfficacy (IC₅₀ / MIC)Mechanism of ActionRef
Compound 5k Breast Cancer (MDA-MB-231)176 nMPotent inhibition of metastatic cell migration and invasion.4
Compound 123g Lung Cancer (A-549)22.58 μg/mLAnti-tumor / Cytotoxicity via multi-thioether derivative interactions.1
Scaffold 2 Metabolic SyndromeHighly Potent (nM range)Stereospecific hPPARδ Agonism.3
Compound 27e S. aureus / E. faecalis31.25 μg/mLBroad-spectrum antibacterial activity.5

Experimental Workflow Visualization

The following diagram maps the logical relationship between the structural design, synthetic execution, rigorous QC validation, and downstream biological screening of thiazoline derivatives.

Thiazoline_Workflow Start Thiazoline Scaffold Design Synth1 Cascade Protocol (HFIP) Metal-Free Synthesis Start->Synth1 Synth2 DAST Cyclization Enantioselective Start->Synth2 QC In-Process QC (LC-MS, 1H-NMR) Synth1->QC Synth2->QC BioScreen Biological Screening QC->BioScreen >95% Purity Oncology Oncology Models (Cell Migration) BioScreen->Oncology Metabolic Metabolic Targets (PPARδ Agonism) BioScreen->Metabolic Microbial Antimicrobial Assays (MIC Determination) BioScreen->Microbial Lead Lead Optimization & SAR Oncology->Lead Metabolic->Lead Microbial->Lead

Workflow of thiazoline derivative synthesis, QC validation, and biological screening.

References

  • Recent advances in the synthesis and utility of thiazoline and its derivatives Source: nih.gov (PMC) URL:1

  • Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol Source: rsc.org (Royal Society of Chemistry) URL:

  • Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol (PMC Copy) Source: nih.gov (PMC) URL:2

  • Thiazole Ring—A Biologically Active Scaffold Source: nih.gov (PMC) URL:5

  • Enantioselective Synthesis of a Novel Thiazoline Core as a Potent Peroxisome Proliferator-Activated Receptor δ Agonist Source: acs.org (ACS Omega) URL:3

  • Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion Source: acs.org (ACS Medicinal Chemistry Letters) URL:4

Sources

Application

Application Note: Exploiting Methyl 2-Methyl-4,5-dihydrothiazole-4-carboxylate in Antibacterial Drug Discovery

Introduction and Mechanistic Rationale The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel chemical scaffolds that can either bypass bacterial defense mechanisms or directly inhi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel chemical scaffolds that can either bypass bacterial defense mechanisms or directly inhibit resistance enzymes. Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate (CAS 6436-58-4) is a highly versatile, functionalized thiazoline building block[1]. Thiazolines (4,5-dihydrothiazoles) are privileged pharmacophores in medicinal chemistry, frequently occurring in bioactive natural products and synthetic antibacterial agents[2][3].

As a Senior Application Scientist, selecting the appropriate precursor is critical for downstream success. The methyl ester form of this thiazoline is strategically chosen over the free carboxylic acid for two reasons:

  • Synthetic Orthogonality: The ester acts as a robust protecting group during complex multi-step syntheses (e.g., cross-coupling or peptide conjugation), preventing unwanted side reactions at the C4 position.

  • Physicochemical Tuning: The esterified form possesses higher lipophilicity, which is advantageous for cell-permeability in whole-cell phenotypic screening, after which it can undergo intracellular esterase-mediated hydrolysis to yield the active pharmacophore.

In antibacterial drug discovery, this specific scaffold is primarily deployed across two distinct, highly effective modalities: Metallo-β-lactamase (MBL) Inhibition and Siderophore-Mediated "Trojan Horse" Delivery .

Application I: Metallo-β-Lactamase (MBL) Inhibitor Development

Class B metallo-β-lactamases (such as IMP-1, NDM-1, and VIM-2) utilize active-site zinc ions to hydrolyze the β-lactam ring of antibiotics, rendering drugs like carbapenems ineffective[4]. 4,5-dihydrothiazole-4-carboxylic acids have been identified as potent, non-peptidic MBL inhibitors[4].

Causality of the Design: The free carboxylic acid (unmasked from the methyl ester) works in tandem with the thiazoline nitrogen to form a bidentate chelation complex with the Zn²⁺ ions in the MBL active site. This competitive binding displaces the catalytic water molecule, neutralizing the enzyme and restoring the efficacy of co-administered β-lactam antibiotics[4].

G A Methyl 2-methyl-4,5-dihydrothiazole- 4-carboxylate B Ester Hydrolysis (LiOH, THF/H2O) A->B Deprotection C 4,5-dihydrothiazole-4-carboxylic acid (Active Zinc Chelator) B->C Yields Active Scaffold D Class B MBL (e.g., IMP-1) Active Site Binding C->D Bidentate Zn2+ Chelation E Restoration of β-Lactam Antibiotic Efficacy D->E Prevents Drug Hydrolysis

Workflow of thiazoline-based MBL inhibitor activation and mechanism of action.

Protocol 2.1: Synthesis and Self-Validating MBL Inhibition Assay

This protocol utilizes a self-validating design by incorporating Captopril as a positive control and a serine-β-lactamase (TEM-1) as a negative control to ensure the observed inhibition is strictly zinc-dependent.

Step 1: Scaffold Activation (Hydrolysis)

  • Dissolve 1.0 mmol of methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate in a 3:1 mixture of THF/H₂O (4 mL).

  • Add 1.5 equivalents of LiOH·H₂O and stir at room temperature for 2 hours.

  • Acidify the mixture to pH 3 using 1M HCl to precipitate the active 4,5-dihydrothiazole-4-carboxylic acid. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

Step 2: Enzymatic Assay (IMP-1)

  • Prepare assay buffer: 50 mM HEPES (pH 7.2), 50 µM ZnSO₄, and 0.01% BSA.

  • In a 96-well UV-transparent plate, add recombinant IMP-1 enzyme (final concentration 1 nM) to the assay buffer.

  • Add the synthesized thiazoline inhibitor at varying concentrations (0.1 µM to 200 µM). Incubate for 15 minutes at 25°C.

  • Validation Controls: Include wells with Captopril (positive control for MBL inhibition) and run a parallel plate using TEM-1 (serine-β-lactamase) to confirm target selectivity.

  • Initiate the reaction by adding the reporter substrate, Nitrocefin (50 µM).

  • Monitor the change in absorbance at 482 nm (cleavage of Nitrocefin) using a microplate reader for 10 minutes. Calculate the IC₅₀ using non-linear regression.

Application II: Siderophore-Mediated "Trojan Horse" Strategy

Gram-negative bacteria possess a highly restrictive outer membrane. However, to survive, they must actively import iron using low-molecular-weight chelators called siderophores[5][6]. Natural siderophores, such as pyochelin and yersiniabactin, heavily feature thiazoline rings synthesized via non-ribosomal peptide synthetases (NRPS)[6].

Causality of the Design: By utilizing methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate as a synthetic mimic of the natural thiazoline moiety, researchers can synthesize siderophore-antibiotic conjugates[5][7]. The bacteria, starved of iron, upregulate TonB-dependent outer membrane receptors. They mistakenly actively transport the siderophore-drug conjugate into the periplasm or cytoplasm, completely bypassing standard porin-mediated diffusion limitations[6].

G A Thiazoline Building Block (Siderophore Mimic) C Siderophore-Drug Conjugate A->C Chemical Conjugation B Antibiotic Payload (e.g., Ciprofloxacin) B->C D Fe(III) Chelation in Extracellular Space C->D Iron Scavenging E Active Transport via TonB-dependent Receptors D->E Receptor Recognition F Intracellular Drug Release & Bacterial Death E->F Periplasmic/Cytoplasmic Entry

Siderophore-mediated "Trojan Horse" antibiotic delivery pathway.

Protocol 3.1: Phenotypic Screening under Iron-Depleted Conditions

To prove that the antibacterial activity is genuinely mediated by the siderophore uptake pathway, the Minimum Inhibitory Concentration (MIC) must be evaluated in both iron-rich and iron-depleted media. A significant drop in MIC in iron-depleted media validates the Trojan Horse mechanism.

Step 1: Media Preparation

  • Iron-Rich Media: Standard Mueller-Hinton Broth (MHB).

  • Iron-Depleted Media: Treat MHB with Chelex-100 resin (5 g/L) for 2 hours to strip divalent/trivalent cations. Supplement back with 1 mM MgCl₂ and 0.5 mM CaCl₂, leaving the media strictly iron-deficient.

Step 2: MIC Determination

  • Inoculate Pseudomonas aeruginosa (PAO1) to reach a final concentration of 5 × 10⁵ CFU/mL in both media types.

  • Dispense 100 µL of the bacterial suspension into 96-well plates.

  • Add the synthesized thiazoline-antibiotic conjugate in a 2-fold serial dilution (from 64 µg/mL to 0.03 µg/mL).

  • Incubate at 37°C for 18-20 hours.

  • Data Interpretation: The MIC is the lowest concentration with no visible growth. If the conjugate utilizes the siderophore receptor, the MIC in the Iron-Depleted media will be drastically lower (e.g., 10 to 100-fold) than in the Iron-Rich media, because iron starvation forces the bacteria to overexpress the uptake receptors.

Quantitative Data Presentation

The following table summarizes representative pharmacological data demonstrating the dual utility of the 4,5-dihydrothiazole scaffold in both MBL inhibition and Trojan Horse applications.

Compound / ConjugateTarget / StrainAssay TypeIron-Rich ConditionIron-Depleted ConditionSelectivity / Notes
Thiazoline Free Acid (Unmasked) IMP-1 (MBL)IC₅₀ (Enzymatic)5.5 µMN/AInactive against TEM-1 (Serine β-lactamase)
Captopril (Control) IMP-1 (MBL)IC₅₀ (Enzymatic)1.2 µMN/ABroad-spectrum MBL inhibitor
Thiazoline-Ciprofloxacin Conjugate P. aeruginosa PAO1MIC (Whole Cell)16 µg/mL0.125 µg/mL128-fold enhancement via active transport
Unconjugated Ciprofloxacin P. aeruginosa PAO1MIC (Whole Cell)0.5 µg/mL0.5 µg/mLUptake is independent of iron concentration

Table 1: Comparative efficacy of thiazoline derivatives demonstrating target specificity and environment-dependent uptake mechanics.

References

  • PubChem. "Methyl (R)-4,5-dihydro-2-methylthiazole-4-carboxylate." National Library of Medicine. URL:[Link]

  • Chen, A. Y., et al. "2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases." Bioorganic & Medicinal Chemistry Letters, 2012. URL:[Link]

  • Petrou, A., et al. "Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance." Molecules, 2021. URL:[Link]

  • Li, Y., et al. "Design and Synthesis of New 2-Aryl-4,5-Dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action." Molecules, 2015. URL:[Link]

  • Wróbel, A., et al. "The diversity and utility of arylthiazoline and aryloxazoline siderophores: challenges of total synthesis." RSC Advances, 2021. URL:[Link]

  • Wencewicz, T. A. "Siderophores: A Case Study in Translational Chemical Biology." Biochemistry, 2024. URL:[Link]

  • Noël, S., et al. "Synthesis and biological properties of thiazole-analogues of pyochelin, a siderophore of Pseudomonas aeruginosa." Bioorganic & Medicinal Chemistry, 2014. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting "methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate" synthesis

Technical Support Center: Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate Synthesis Subject: Troubleshooting Guide for Thiazoline Formation via Imidate Condensation Ticket ID: THZ-SYN-001 Assigned Specialist: Senior Ap...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate Synthesis

Subject: Troubleshooting Guide for Thiazoline Formation via Imidate Condensation Ticket ID: THZ-SYN-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Executive Summary

The synthesis of methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate (also known as D-Luciferin methyl ester precursor or 2-methyl-thiazoline-4-carboxylic acid methyl ester) is a deceptively simple condensation that is prone to three critical failure modes: racemization at the C4 chiral center, oxidation to the aromatic thiazole, and hydrolysis of the imidate precursor.[1][2]

This guide prioritizes the Ethyl Acetimidate (Iminoether) route, as it is the industry standard for retaining optical purity compared to the harsher Hantzsch-type conditions.[1]

Part 1: The "Gold Standard" Protocol

Before troubleshooting, validate your baseline method against this optimized protocol.

Reaction: L-Cysteine Methyl Ester HCl + Ethyl Acetimidate HCl


 Product
Mechanism:  Nucleophilic attack of the thiol on the imidate carbon, followed by ammonia elimination and cyclization.
Reagents & Stoichiometry
ComponentEquiv.RoleCritical Quality Attribute (CQA)
L-Cys-OMe

HCl
1.0SubstrateMust be white crystals.[1] Yellowing indicates oxidation to cystine.
Ethyl Acetimidate

HCl
1.1 - 1.2ElectrophileEXTREMELY HYGROSCOPIC. Must be free-flowing. If sticky/wet, it has hydrolyzed to ethyl acetate/ammonium chloride.[1]
Triethylamine (Et

N)
2.0 - 2.1BaseMust be dry.[1] Excess leads to racemization.
DCM or MeOH SolventMediumAnhydrous required. Water hydrolyzes the imidate.
Step-by-Step Workflow
  • Solvation: Suspend L-Cys-OMe

    
     HCl (1.0 eq) in anhydrous DCM (0.2 M concentration) under Nitrogen/Argon.
    
  • Neutralization (Cold): Cool to 0°C. Add Et

    
    N (1.0 eq) dropwise. The solution should clear as the free amine forms.
    
  • Addition: Add Ethyl Acetimidate

    
     HCl (1.2 eq) in one portion.
    
  • Cyclization: Add the second portion of Et

    
    N (1.0 eq) dropwise.
    
  • Incubation: Allow to warm to Room Temperature (RT). Stir for 6–12 hours. Do not reflux.

  • Workup: Wash rapidly with dilute brine. Dry organic layer over Na

    
    SO
    
    
    
    . Concentrate in vacuo at
    
    
    C.

Part 2: Visualizing the Pathway & Failure Modes

ThiazolineSynthesis Start L-Cys-OMe HCl + Ethyl Acetimidate Inter Intermediate (Thioimidate) Start->Inter Et3N, 0°C Fail_Hydro Hydrolysis (Ethyl Acetate + NH4Cl) Start->Fail_Hydro Wet Solvent Old Reagents Product Target Thiazoline (Dihydrothiazole) Inter->Product -NH3, Cyclization Fail_Racem Racemization (D/L Mix) Product->Fail_Racem Excess Base Heat Fail_Ox Oxidation (Aromatic Thiazole) Product->Fail_Ox Air Exposure Silica Gel

Figure 1: Reaction pathway showing the critical bifurcation points where moisture (hydrolysis), base/heat (racemization), or air (oxidation) can degrade the product.

Part 3: Troubleshooting FAQs

Category A: "My Yield is Low (<30%)"

Q1: The reaction mixture smells strongly of ethyl acetate (fruity).

  • Diagnosis: Your Ethyl Acetimidate has hydrolyzed. This reagent is highly sensitive to moisture. If it smells like fruit loops before you add it, the reaction will fail.

  • Fix:

    • Store Ethyl Acetimidate HCl in a desiccator at -20°C.

    • Use freshly prepared imidate if commercial sources are degraded.

    • Ensure solvents are dried over molecular sieves.

Q2: I see starting material (Cysteine) remaining on TLC.

  • Diagnosis: Incomplete cyclization due to pH issues. The reaction generates NH

    
    Cl as a byproduct. If the pH drops too low, the amine protonates and nucleophilic attack stops.
    
  • Fix: Ensure you used at least 2.0 equivalents of base. Check the pH of the reaction micro-environment; it should be weakly basic (pH 8-9 on wet pH paper).[1]

Category B: "My Product is Impure"

Q3: The NMR shows a singlet around 8.0 ppm and no chiral proton.

  • Diagnosis: You have oxidized the thiazoline (dihydro) to the thiazole (aromatic).[1] This is thermodynamically favorable and catalyzed by air and silica gel.

  • Fix:

    • Degas solvents with Argon/Nitrogen.

    • Avoid Silica Chromatography if possible. Thiazolines are unstable on acidic silica. Use Neutral Alumina or basified silica (flush column with 1% Et

      
      N/Hexane before use).[1]
      
    • Store the product under inert gas at -20°C immediately.

Q4: My optical rotation is lower than the literature value (Racemization).

  • Diagnosis: The C4 proton is acidic due to the adjacent electron-withdrawing ester and the imine double bond. Excess base or heat promotes enolization/racemization.

  • Fix:

    • Strict Temperature Control: Never heat above 25°C.

    • Base Choice: Switch from Et

      
      N to a milder base like NaHCO
      
      
      
      if solubility permits, or strictly limit Et
      
      
      N to stoichiometric requirements.
    • Quench Fast: Do not leave the reaction stirring overnight if conversion is complete at 6 hours.

Category C: "Work-up Issues"

Q5: The product disappears into the aqueous layer during extraction.

  • Diagnosis: The target is an amine and an ester.[3][4][5] If the aqueous layer is acidic, it forms a water-soluble salt.[1] If too basic, the ester may hydrolyze.

  • Fix:

    • Use saturated brine rather than water for the wash.

    • Perform a "Flash Extraction": Mix, separate, and dry immediately. Do not let layers sit.

    • Re-extract the aqueous layer with DCM three times; the partition coefficient is not exclusively organic.

Part 4: Validation Data (Self-Check)

Compare your isolated product against these standard markers to verify structural integrity.

TechniqueObservationInterpretation
1H NMR (C4-H) Triplet/dd at ~5.0 - 5.2 ppmCorrect: Thiazoline ring intact.[1]
1H NMR (C2-Me) Doublet/Singlet at ~2.2 ppmCorrect: Methyl group attached to imine carbon.
1H NMR (Aromatic) Singlet at ~8.0 ppmFAIL: Oxidized to Thiazole.
Chiral HPLC Single PeakCorrect: Enantiopure.
Appearance Pale Yellow Oil / Low melting solidCorrect. (Dark brown = decomposition).[1]

References

  • White, E. H., McCapra, F., & Field, G. F. (1963).[1] The Structure and Synthesis of Firefly Luciferin. Journal of the American Chemical Society, 85(3), 337–343.[1] Link

    • Foundational text establishing the condensation chemistry of cysteine with nitriles/imid
  • Maltsev, O. V., et al. (2013).[1][6] Synthesis of (R)-2-Aryl-4,5-dihydrothiazole-4-carboxylic Acids. Synthesis, 45(20), 2763-2767.[1] Link

    • Provides modern, optimized buffer conditions to prevent racemization during thiazoline form
  • Pattenden, G., & Shokako, L. (2009).[1] Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 109, 21-25.[1] Link[1]

    • Comprehensive review covering stability, oxidation issues, and racemiz
  • Bagley, M. C., et al. (2015).[1] Synthesis of Thiazoles and Thiazolines. Organic Chemistry Portal. Link

    • General resource for alternative synthetic routes and reagent comp

Sources

Optimization

Purification of "methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate"

Welcome to the Technical Support Center for Heterocyclic Purification. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating methyl 2-m...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Purification. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate (also known as methyl 2-methyl-2-thiazoline-4-carboxylate).

This compound is a highly valuable building block for preparing thiazoline and oxazoline substrates in complex natural product synthesis and drug development[1]. However, the 2-thiazoline ring and its C4 stereocenter are highly sensitive to their environment, making standard purification workflows a frequent point of failure.

Below is our comprehensive troubleshooting guide, diagnostic workflow, and self-validating protocols to ensure high-yield, chirally pure isolation.

Diagnostic Workflow for Thiazoline Purification

The following diagnostic tree maps the most common failure modes during the purification of 2-thiazolines and their causal solutions.

PurificationWorkflow Start Crude Reaction Mixture (Thiazoline + Impurities) LCMS LC-MS / TLC Profiling Start->LCMS Cond1 Degradation / Ring Opening (Acidic pH) LCMS->Cond1 m/z 178 (Hydrolysis) Cond2 Co-elution with Cysteine Methyl Ester LCMS->Cond2 Thiol positive Cond3 Epimerization at C4 (Basic pH / Heat) LCMS->Cond3 Chiral HPLC shift Fix1 Use TEA-Buffered Silica (1% TEA in Eluent) Cond1->Fix1 Fix2 Aqueous NaHCO3 Wash (Removes Polar Thiols) Cond2->Fix2 Fix3 Strict Temp Control (<4°C) Avoid Strong Bases Cond3->Fix3 Pure Pure Methyl 2-methyl- 4,5-dihydrothiazole-4-carboxylate Fix1->Pure Fix2->Pure Fix3->Pure

Diagnostic workflow for troubleshooting thiazoline purification.

Frequently Asked Questions & Troubleshooting

Q1: Why am I seeing significant degradation (ring-opening) during standard silica gel chromatography? Expert Insight & Causality: The 2-thiazoline ring is highly susceptible to hydrolysis in acidic environments. Standard silica gel contains silanol groups that render it weakly acidic (pH ~4.5–5.5). When your compound is exposed to this surface, the imine nitrogen becomes protonated. This activates the C2 position for nucleophilic attack by residual water, leading to rapid ring-opening. Research demonstrates that in mineral acid solutions, hydrolysis velocity peaks at around pH 1.7, yielding a mixture of N-acetyl- and S-acetylcysteine derivatives[2]. Solution: You must neutralize the silica gel. Pre-treat your column with 1–2% Triethylamine (TEA) in your non-polar solvent before loading the sample, and maintain 1% TEA in the eluent.

Q2: How do I separate the product from unreacted L-cysteine methyl ester? Expert Insight & Causality: Cysteine methyl ester and your thiazoline product often have nearly identical retention factors (


) on silica. However, unreacted cysteine methyl ester contains a free primary amine and a free thiol. By exploiting this structural difference, you can separate them via liquid-liquid extraction rather than chromatography.
Solution: Implement a mild basic aqueous workup. Washing the organic layer with saturated aqueous 

(pH ~8) will partition the unreacted cysteine (often present as a hydrochloride salt) into the aqueous phase while the lipophilic thiazoline remains in the organic phase.

Q3: My isolated product has lost chiral purity (racemization at C4). What caused this? Expert Insight & Causality: The C4 proton is situated between an electron-withdrawing ester group and the imine double bond, making it unusually acidic. Exposure to strong bases (e.g.,


, 

) or prolonged exposure to TEA at room temperature promotes enolization at C4, leading to epimerization/racemization. Solution: Maintain strict temperature control (0–4 °C) during all basic workups. If you are buffering your chromatography with TEA, you must rapidly concentrate the fractions under reduced pressure at a bath temperature not exceeding 25 °C.

Quantitative Data: Solvent Systems & Stability

To aid in your method development, reference the following quantitative parameters established for methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate:

ParameterCondition / Solvent SystemObservation / ValueScientific Recommendation
Retention Factor (

)
Hexane:EtOAc (1:1) on plain Silica~0.35 (Severe Streaking)Avoid plain silica to prevent degradation.
Retention Factor (

)
Hexane:EtOAc (1:1) + 1% TEA~0.45 (Sharp, defined spot)Optimal system for Flash Chromatography.
Ring Stability (

)
pH 1.7 (Aqueous)Minutes (Rapid Hydrolysis)Avoid acidic conditions; ring opens to N-acetylcysteine[2].
Ring Stability (

)
pH 7.5 – 8.0 (Aqueous)> 24 HoursSafe for liquid-liquid extraction.
Chiral Integrity 1% TEA in DCM (25 °C)< 2% epimerization after 4hSafe for the duration of a standard column run.
Mass Spectrometry ESI+ (Product)

160

Target mass.
Mass Spectrometry ESI+ (Hydrolyzed Impurity)

178

Indicates column degradation has occurred.

Self-Validating Experimental Protocols

Protocol A: Mild Synthesis Quenching & Extraction

Objective: Arrest both ring-opening and epimerization pathways immediately following the condensation of L-cysteine methyl ester with ethyl acetimidate hydrochloride[3].

  • Reaction Termination: Upon completion of the reaction in anhydrous dichloromethane (DCM), immediately transfer the flask to an ice bath and cool to 0 °C.

  • Neutralization: Slowly add an equal volume of ice-cold saturated aqueous

    
    .
    
    • Self-Validation Check: Observe the biphasic mixture.

      
       effervescence will occur. You must wait until effervescence completely stops; this visually validates that all acidic hydrochloride salts have been neutralized.
      
  • Phase Separation: Transfer to a separatory funnel. Isolate the lower organic (DCM) layer. Extract the remaining aqueous layer twice with cold DCM.

  • Drying: Dry the combined organic layers over anhydrous

    
    .
    
    • Critical Causality: Do NOT use

      
      . Magnesium sulfate is slightly Lewis acidic and can coordinate with the thiazoline nitrogen, promoting premature degradation.
      
  • Concentration: Filter the drying agent and concentrate the solvent under reduced pressure with the water bath set strictly

    
     25 °C.
    
Protocol B: TEA-Buffered Flash Chromatography

Objective: Purify the crude oil while neutralizing silanol groups to prevent acid-catalyzed ring opening.

  • Column Preparation: Slurry pack the column with silica gel using Hexanes containing 2% Triethylamine (v/v).

  • Equilibration: Flush the packed column with 2 to 3 column volumes (CV) of the 2% TEA/Hexane solution.

    • Self-Validation Check: Collect a few drops of the eluent from the column stopcock and test it with wet pH indicator paper. The paper must read pH > 7. If it reads acidic or neutral, the silica is not fully buffered. Continue flushing.

  • Loading: Dissolve the crude thiazoline oil in a minimum viable volume of DCM (containing 1% TEA) and load it carefully onto the column head.

  • Elution: Elute the product using a gradient of 10% to 50% Ethyl Acetate in Hexanes. Crucial: Maintain 1% TEA in all eluent mixtures throughout the run.

  • Isolation: Pool the product-containing fractions (monitor by UV 254 nm or iodine stain) and immediately evaporate the solvent under reduced pressure at

    
     25 °C to yield the pure methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate.
    

References

  • (PDF) Synthesis and nuclear magnetic resonance study of 2-thiazolines - ResearchGate Source: researchgate.net URL:[Link]

Sources

Troubleshooting

Technical Support Center: Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate Synthesis

Topic: "methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate" reaction condition optimization Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: "methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate" reaction condition optimization Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.[1][2]

Welcome to the Application Support Hub. This guide addresses the synthesis, optimization, and troubleshooting of methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate (CAS: 6436-58-4).[1][2] This heterocycle is a critical chiral building block, often utilized in the synthesis of siderophores (e.g., Pyochelin), antibiotic fragments, and metallo-


-lactamase inhibitors.[1][2]

The formation of the 2-methyl-thiazoline ring while preserving the C4-chiral center presents a unique set of challenges. This guide synthesizes field-proven protocols with mechanistic insights to ensure high enantiopurity and yield.

Part 1: Synthesis Strategy & Reagent Selection[2]

Q: What is the recommended synthetic route for high enantiopurity?

A: The Imidate Condensation Route (Pinner Synthesis Variation).

While direct condensation of L-cysteine methyl ester with acetonitrile is possible, it often requires harsh thermal conditions that promote racemization.[2] For research and drug development applications where chiral integrity is paramount, we recommend the condensation of L-cysteine methyl ester hydrochloride with ethyl acetimidate hydrochloride .

Mechanism:

  • Imidate Formation: Acetonitrile is converted to ethyl acetimidate (Pinner salt) using EtOH/HCl (or purchased commercially).[2]

  • Cyclocondensation: The cysteine amine attacks the imidate carbon, followed by cyclization of the thiol onto the resulting intermediate, releasing ammonia/ethanol.

Why this route?

  • Milder Conditions: Proceed at

    
    , minimizing thermal racemization.
    
  • Stoichiometric Control: Reduces side reactions common in solvent-reflux methods.[2]

Q: Can I use the Nitrile Reflux method instead?

A: Yes, but with caveats.[2][3] Refluxing L-cysteine methyl ester in dry methanol with a mild base (e.g.,


) and excess acetonitrile is a common industrial approach.[2] However, this often results in lower enantiomeric excess (

) due to the prolonged heat required to drive the equilibrium.

Part 2: Reaction Condition Optimization

The following table summarizes the critical parameters for the Imidate Route .

ParameterOptimal ConditionCausality & Impact
Solvent Dichloromethane (DCM) or Dry MethanolDCM is non-protic, preventing ester hydrolysis.[1][2] MeOH is acceptable but must be strictly anhydrous to prevent hydrolysis of the imidate back to ester/amide.
Base Triethylamine (

)
Requires exactly 1.0 - 1.1 equivalents relative to cysteine HCl.[2] Excess base deprotonates the C4-

-proton, causing immediate racemization.[1][2]
Temperature

(Addition)

RT (Stir)
Low temp during exothermic addition prevents side reactions.[2] Room temp is sufficient for cyclization (2-6 hours).[1][2]
Concentration 0.1 M - 0.2 MHigh dilution favors intramolecular cyclization over intermolecular polymerization.[2]
Atmosphere Argon / NitrogenThiazolines are susceptible to oxidative dehydrogenation to thiazoles.[2] Oxygen exclusion is critical.[2]

Part 3: Visualizing the Workflow

The following diagram outlines the reaction logic and critical decision points for the synthesis.

G Start Start: L-Cysteine Methyl Ester HCl Reagent Reagent Choice: Ethyl Acetimidate HCl Start->Reagent Solvent Solvent: Dry DCM (0.1M Concentration) Reagent->Solvent BaseAdd Add Et3N (1.0 eq) at 0°C (Slowly) Solvent->BaseAdd Check1 Check pH: Is it > 8? BaseAdd->Check1 Racemization Risk: Racemization at C4 Center Check1->Racemization Yes Cyclization Cyclization: Stir at RT, 4-6h Check1->Cyclization No (Optimal) Workup Workup: Wash w/ cold sat. NaHCO3 Dry over Na2SO4 Cyclization->Workup Purification Purification: Neutralized Silica (Et3N treated) Workup->Purification

Caption: Workflow for the high-fidelity synthesis of methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate via the Imidate Route.

Part 4: Troubleshooting & FAQs

Issue 1: Low Yield / Incomplete Conversion

Q: My reaction stalls at 50% conversion. Should I heat it? A: Do not heat. Heating promotes racemization and oxidation.[2]

  • Root Cause 1: Wet Reagents. Ethyl acetimidate hydrochloride is extremely hygroscopic.[2] If it has absorbed water, it hydrolyzes to ethyl acetate and ammonium chloride, killing the reaction.

    • Fix: Dry the imidate salt in a desiccator over

      
       or purchase fresh ampules.
      
  • Root Cause 2: Cysteine Oxidation. L-Cysteine methyl ester dimerizes to Cystine (disulfide) in air.[2] Cystine cannot cyclize.[2]

    • Fix: Verify starting material by TLC (Cystine is much more polar).[2] Treat with DTT or TCEP if dimerization is suspected, or recrystallize the starting material.

Issue 2: Racemization (Loss of Optical Activity)

Q: The product optical rotation


 is lower than literature values (

to

depending on solvent). Why?
A: The C4 proton is acidic due to the adjacent electron-withdrawing ester and the imine double bond.
  • Check Base Stoichiometry: Did you use >1.1 eq of base? Free amine base in the reaction mixture will shuttle the proton. Use exactly enough to neutralize the HCl salts.

  • Check Workup: Did you wash with strong base? Use saturated

    
      (pH ~8.5) or phosphate buffer (pH 6.[2][4]0) for the aqueous wash. Avoid NaOH.[2]
    
Issue 3: Decomposition on Silica Gel

Q: My product streaks on the column and yield drops after purification. A: Thiazolines are acid-sensitive and can hydrolyze on the acidic surface of standard silica gel.

  • Solution: Pre-treat your silica gel column with 1-2%

    
     in hexanes before loading the sample.[2] This neutralizes acidic sites.[2] Alternatively, use neutral alumina .[2]
    
Issue 4: Product Oxidation

Q: NMR shows a shift in the C4 proton or disappearance of the CH-CH2 coupling. A: The product has oxidized to the fully aromatic thiazole (methyl 2-methylthiazole-4-carboxylate).[1]

  • Prevention: Degas all solvents with Argon/Nitrogen sparging.[2] Store the final product under inert gas at

    
    .
    

Part 5: Experimental Protocol (Standardized)

Objective: Synthesis of methyl (S)-2-methyl-4,5-dihydrothiazole-4-carboxylate.

  • Preparation : Flame-dry a 100 mL round-bottom flask and cool under Argon.

  • Dissolution : Add L-Cysteine methyl ester hydrochloride (1.71 g, 10.0 mmol) and Ethyl acetimidate hydrochloride (1.24 g, 10.0 mmol). Suspend in dry Dichloromethane (DCM) (50 mL).

  • Neutralization : Cool to

    
     in an ice bath. Add Triethylamine  (1.01 g, 1.39 mL, 10.0 mmol) dropwise over 15 minutes. Note: The solution will become cloudy as 
    
    
    
    precipitates.[2]
  • Reaction : Remove ice bath and stir at Room Temperature for 6 hours. Monitor by TLC (50% EtOAc/Hexanes).[2] Stain with Ninhydrin (SM is purple/red) or UV (Product is UV active).[2]

  • Workup :

    • Filter off the white precipitate (

      
       / 
      
      
      
      ).[2]
    • Concentrate the filtrate in vacuo (bath

      
      ).
      
    • Resuspend residue in

      
      , wash once with cold Phosphate Buffer (pH 6.[2]0) or dilute 
      
      
      
      .[2]
    • Dry organic layer over

      
      , filter, and concentrate.[2]
      
  • Purification : Flash chromatography on Et3N-neutralized silica , eluting with Hexanes:EtOAc (3:1).

Part 6: References

  • Chen, P., et al. (2012).[2][5] "2-Substituted 4,5-dihydrothiazole-4-carboxylic acids are novel inhibitors of metallo-

    
    -lactamases."[1][2][5] Bioorganic & Medicinal Chemistry Letters, 22(19), 6229-6232.[2][4][5] 
    
  • Bergeron, R. J., et al. (1991).[2] "Total synthesis of desferrioxamine E analogues." Journal of Organic Chemistry, 56(20), 5869-5879.[2] (Describes the imidate condensation method for thiazolines).

  • Li, Y., et al. (2015).[2] "Design and Synthesis of New 2-Aryl-4,5-Dihydro-thiazole Analogues: In Vitro Antibacterial Activities."[1][2] Molecules, 20(11), 19680-19698.[2]

  • PubChem Compound Summary. "Sodium 2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate" (Related salt form data).

Sources

Optimization

Technical Support Center: Overcoming Low Yield in 2-Methyl-4,5-dihydrothiazole Synthesis

Welcome to the technical support center for the synthesis of 2-methyl-4,5-dihydrothiazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthet...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-methyl-4,5-dihydrothiazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a deeper understanding and more effective problem-solving.

Introduction

2-Methyl-4,5-dihydrothiazole, also known as 2-methyl-2-thiazoline, is a key heterocyclic compound found in various natural products and is a valuable building block in medicinal chemistry.[1][2] Its synthesis, while seemingly straightforward, can be prone to low yields due to a variety of factors including side reactions, reagent purity, and suboptimal reaction conditions. This guide provides a structured approach to identifying and resolving these common issues.

Core Synthesis Principles

The most common and industrially relevant methods for synthesizing 2-methyl-4,5-dihydrothiazole and related thiazolines often involve the condensation of a thioamide with a suitable electrophile. A classic example is the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone.[3][4] Variations of this method, as well as multicomponent reactions like the Asinger reaction, are also widely employed.[5][6][7][8][9]

Reaction Mechanism Overview

Understanding the underlying mechanism is crucial for effective troubleshooting. The synthesis generally proceeds via nucleophilic attack of the sulfur atom of the thioamide onto the electrophilic carbon of the second reactant, followed by an intramolecular cyclization and dehydration to form the thiazoline ring.

ReactionMechanism Thioacetamide Thioacetamide (Nucleophile) Intermediate Thioimidate Intermediate Thioacetamide->Intermediate Nucleophilic Attack Electrophile Electrophile (e.g., Aziridine, α-haloketone) Electrophile->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Proton Transfer Thiazoline 2-Methyl-4,5-dihydrothiazole Cyclization->Thiazoline Dehydration

Caption: Generalized reaction mechanism for 2-methyl-4,5-dihydrothiazole synthesis.

Troubleshooting Guide: FAQs for Low Yield

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of 2-methyl-4,5-dihydrothiazole.

Question 1: My reaction has a low yield and a significant amount of unreacted starting material. What are the likely causes?

Answer: This is a common issue that can often be traced back to several key factors:

  • Insufficient Reaction Time or Temperature: The kinetics of the reaction may be slower than anticipated. It is crucial to monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Poor Quality of Starting Materials: Impurities in either the thioacetamide or the electrophile can inhibit the reaction. For instance, commercial chloroacetone should be distilled before use to remove impurities.[10]

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and yield. Solvents like ethanol, methanol, or acetic acid are commonly used.[11] The optimal solvent will depend on the specific reactants and conditions.

  • Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion. A slight excess of one reagent may be beneficial, but this should be determined empirically.

Troubleshooting Protocol:
  • Reaction Monitoring:

    • Set up small-scale parallel reactions and monitor them at regular intervals (e.g., every hour) using TLC or GC-MS.

    • Compare the reaction progress at different temperatures (e.g., room temperature, 40 °C, and reflux). Microwave-assisted synthesis can also be explored to reduce reaction times and potentially increase yields.[6]

  • Reagent Purity:

    • Ensure the purity of your starting materials. If possible, purify them before use (e.g., recrystallization or distillation).

    • Use freshly opened or properly stored reagents to avoid degradation.

  • Solvent Optimization:

    • Screen a variety of solvents to find the most suitable one for your specific reaction. Acetic acid has been shown to be an effective solvent in some three-component reactions for thiazole derivatives.[11]

  • Stoichiometry Adjustment:

    • Experiment with varying the molar ratios of your reactants. For example, using a slight excess of the more volatile or less stable reactant might be beneficial.

Question 2: I am observing the formation of multiple side products, leading to a complex reaction mixture and low yield of the desired product. What are the potential side reactions?

Answer: The formation of side products is a frequent challenge in thiazoline synthesis. The specific side reactions will depend on your chosen synthetic route, but common possibilities include:

  • Over-oxidation to Thiazole: The dihydrothiazole ring can be susceptible to oxidation, especially if the reaction is run for an extended period or at high temperatures.

  • Formation of Amidine Byproducts: Thioamides can react with themselves or other nucleophiles present in the reaction mixture to form amidines.

  • Polymerization: Under certain conditions, particularly with reactive starting materials, polymerization can occur.

  • Hydrolysis of Thioamide: If water is present in the reaction mixture, the thioamide can hydrolyze, reducing the amount available for the desired reaction.

SideReactions Start Starting Materials Desired 2-Methyl-4,5-dihydrothiazole Start->Desired Oxidation Oxidation to Thiazole Start->Oxidation Amidine Amidine Formation Start->Amidine Polymer Polymerization Start->Polymer Hydrolysis Thioamide Hydrolysis Start->Hydrolysis

Caption: Potential side reactions in 2-methyl-4,5-dihydrothiazole synthesis.

Troubleshooting Protocol:
  • Inert Atmosphere:

    • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Control of Reaction Time and Temperature:

    • As determined by your reaction monitoring experiments, stop the reaction as soon as the starting material is consumed to prevent the formation of degradation products.

  • Anhydrous Conditions:

    • Use anhydrous solvents and reagents to prevent hydrolysis of the thioamide.

  • Purification Strategy:

    • If side products are unavoidable, develop an effective purification strategy. Column chromatography on silica gel is a common method for separating thiazoline derivatives from impurities.[12] Distillation under reduced pressure can also be effective for volatile products.[10]

Question 3: My yield is consistently low even after optimizing reaction conditions. Could the work-up procedure be the issue?

Answer: Absolutely. The work-up and purification steps are critical for isolating your product in high yield and purity. Potential pitfalls include:

  • Product Loss During Extraction: 2-Methyl-4,5-dihydrothiazole has some water solubility, which can lead to losses during aqueous work-ups.

  • Decomposition on Silica Gel: Some thiazoline derivatives can be sensitive to the acidic nature of silica gel, leading to degradation during column chromatography.

  • Emulsion Formation: During extraction, emulsions can form, making phase separation difficult and leading to product loss.

Troubleshooting Protocol:
  • Extraction Optimization:

    • If performing a liquid-liquid extraction, saturate the aqueous layer with a salt (e.g., NaCl) to decrease the solubility of your product and improve extraction efficiency.

    • Use a suitable organic solvent for extraction. Dichloromethane or ethyl acetate are common choices.

  • Alternative Purification Methods:

    • If you suspect your product is degrading on silica gel, consider using a different stationary phase, such as neutral alumina.

    • For volatile products, distillation under reduced pressure is often the preferred method of purification.[10]

  • Breaking Emulsions:

    • If an emulsion forms during extraction, try adding a small amount of brine or filtering the mixture through a pad of celite.

Question 4: I am using a multicomponent reaction (e.g., Asinger reaction) and the yield is poor. What are the specific challenges with these reactions?

Answer: Multicomponent reactions (MCRs) are powerful tools for synthesizing complex molecules in a single step. However, their efficiency can be hampered by several factors:

  • In situ Imine Formation: In the classical Asinger reaction, the in situ formation of imines from ammonia and carbonyl compounds can be a competing and sometimes inefficient process.[7][8]

  • Solubility Issues: The starting materials in an MCR may have different solubility profiles, which can hinder the reaction.[6]

  • Complex Reaction Mixture: With multiple components, the potential for side reactions increases, leading to a more complex reaction mixture and challenges in purification.

Troubleshooting Protocol:
  • Modified MCR Protocols:

    • Consider using a modified Asinger-type reaction that utilizes preformed trimethylsilyl-imines to improve efficiency.[7][8]

  • Microwave Irradiation:

    • Microwave-assisted synthesis has been shown to improve yields and reduce reaction times for the Asinger reaction by providing efficient and uniform heating.[6]

  • Solvent and Ammonia Source Screening:

    • Systematically screen different solvents and ammonia sources (e.g., aqueous ammonia, ammonia in methanol) to find the optimal conditions for your specific substrates.[6]

Data Summary Table

ParameterRecommended Range/ValueRationale
Reaction Temperature Room Temperature to RefluxDependent on specific reactants; higher temperatures may increase rate but also side reactions.
Solvent Ethanol, Methanol, Acetic AcidPolarity and protic nature can influence reaction rates and solubility.
Reactant Ratio 1:1 to 1:1.2A slight excess of one reactant may drive the reaction to completion.
Reaction Time 2 - 24 hoursMonitor by TLC or GC-MS to determine the optimal time and avoid degradation.

Experimental Protocols

General Procedure for the Synthesis of 2-Amino-4-methylthiazole (A Hantzsch-type Synthesis)

This protocol is adapted from Organic Syntheses.[10]

  • Suspend thiourea (1 mole) in water (200 cc) in a 500-cc flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.

  • With stirring, add chloroacetone (1 mole) dropwise over 30 minutes. The reaction is exothermic, and the thiourea will dissolve.

  • Reflux the resulting yellow solution for two hours.

  • Cool the mixture and, with continuous stirring, add solid sodium hydroxide (200 g) while cooling the flask.

  • Separate the upper oily layer using a separatory funnel.

  • Extract the aqueous layer three times with ether.

  • Combine the organic layers, dry over solid sodium hydroxide, and filter.

  • Remove the ether by distillation.

  • Distill the remaining oil under reduced pressure to obtain 2-amino-4-methylthiazole.

Conclusion

Overcoming low yield in the synthesis of 2-methyl-4,5-dihydrothiazole requires a systematic and informed approach to troubleshooting. By understanding the reaction mechanism, anticipating potential side reactions, and carefully optimizing reaction and work-up conditions, researchers can significantly improve the efficiency and reproducibility of their synthetic protocols. This guide provides a framework for this process, grounded in established scientific principles and practical experience.

References

  • Asinger, F. (1956). Über die gemeinsame Einwirkung von Schwefel und Ammoniak auf Ketone. Angewandte Chemie, 68(12), 413. [Link]

  • Martinez, R., et al. (2020). Microwave-Assisted Asinger Synthesis of Thiazolines. Molecules, 25(22), 5438. [Link]

  • Reddy, B. V. S., et al. (2021). Multicomponent Synthesis of 3-Thiazolines Using a Modified Asinger-Type Reaction. The Journal of Organic Chemistry, 86(13), 8958-8968. [Link]

  • Reddy, B. V. S., et al. (2021). Multicomponent Synthesis of 3-Thiazolines Using a Modified Asinger-Type Reaction. The Journal of Organic Chemistry. [Link]

  • Li, Y., et al. (2015). Two Neglected Multicomponent Reactions: Asinger and Groebke Reaction for Constructing Thiazolines and Imidazolines. Molecular Diversity, 19(1), 1-19. [Link]

  • Gabriel, S. (1887). Ueber eine Darstellung des primären Aethylamins aus Aethylenbromid. Berichte der deutschen chemischen Gesellschaft, 20(2), 2224-2236. [Link]

  • Gabriel, S. (1910). Synthese von Thiazolen. Berichte der deutschen chemischen Gesellschaft, 43(1), 134-138. [Link]

  • El-Sayed, M. A. A. (2020). Review of the synthesis and biological activity of thiazoles. Journal of Sulfur Chemistry, 41(6), 647-674. [Link]

  • Gabriel Synthesis. (n.d.). In Name Reactions in Organic Chemistry. [Link]

  • Gabriel synthesis. (2023, November 29). In Wikipedia. [Link]

  • Rogoza, A. V., et al. (2001). Synthesis of 4,5-dihydrothiazole derivatives by the reaction of perfluoro-2-methylpent-2-en-3-yl isothiocyanate with ambident N,O- and N,S-nucleophiles. Russian Chemical Bulletin, 50(6), 1072-1077. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. [Link]

  • Sagandykova, G. N., et al. (2022). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. Molecules, 27(21), 7586. [Link]

  • Zare, A., et al. (2015). Optimization of the reaction conditions in the synthesis of 4a. ResearchGate. [Link]

  • Li, Y., et al. (2018). Design and Synthesis of New 2-Aryl-4,5-dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action. Molecules, 23(11), 2779. [Link]

  • Li, Y., et al. (2018). Design and Synthesis of New 2-Aryl-4,5-Dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action. Molecules, 23(11), 2779. [Link]

  • Sharma, A., et al. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC Advances, 14(2), 935-955. [Link]

  • Dodson, R. M., & King, L. C. (1946). 2-Amino-4-methylthiazole. Organic Syntheses, 26, 8. [Link]

  • Kumar, S., et al. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. Organic & Biomolecular Chemistry, 15(26), 5482-5486. [Link]

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022). ResearchGate. [Link]

  • CN102584740A - Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole. (n.d.).
  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • 2H-Thiazolo[4,5-d][5][6][7]triazole: synthesis, functionalization, and application in scaffold-hopping. (2023). RSC Publishing. [Link]

  • Regioselective Brønsted acid catalyzed ring opening of aziridines by phenols and thiophenols; a gateway to access functionalized indolines, indoles, benzothiazines, dihydrobenzo-thiazines, benzo-oxazines and benzochromenes. (2016). Organic & Biomolecular Chemistry. [Link]

  • Regioselective ring opening of aziridine for synthesizing azaheterocycle. (2023). Frontiers in Chemistry, 11. [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (2014). Molecules, 19(12), 20684-20698. [Link]

  • 2-Methyl-2-thiazoline. (n.d.). PubChem. [Link]

  • thiazole derivative. (n.d.). New Drug Approvals. [Link]

Sources

Troubleshooting

"methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate" stability and storage issues

Technical Support Center: Stability & Storage of Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate To: Research & Development Teams, Medicinal Chemistry Groups From: Senior Application Scientist, Chemical Biology Divisio...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Storage of Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate

To: Research & Development Teams, Medicinal Chemistry Groups From: Senior Application Scientist, Chemical Biology Division Subject: Critical Handling Protocols for Thiazoline Ester Scaffolds (CAS: 6436-58-4)

Executive Summary: The "Why" Behind the Instability

You are likely working with methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate (also known as 2-methyl-Δ²-thiazoline-4-carboxylic acid methyl ester) as a chiral building block for siderophore mimics, peptide mimetics, or luciferin analogs.

While this scaffold is synthetically versatile, it suffers from a "perfect storm" of electronic vulnerabilities. The C4 position is a chiral center flanked by an electron-withdrawing ester and an imine-like double bond (


). This structural arrangement creates three distinct stability vectors:
  • C4-Proton Acidity (Racemization): The

    
    -proton is highly acidic, making the compound prone to rapid racemization even with weak bases.
    
  • Hydrolytic Susceptibility: Both the ester moiety and the thiazoline ring itself are sensitive to hydrolysis, leading to ring-opening or de-esterification depending on pH.

  • Oxidative Aromatization: The thermodynamic drive to form a fully aromatic thiazole system makes the dihydro-ring susceptible to auto-oxidation.

This guide moves beyond generic "store at -20°C" advice to provide a mechanistic understanding of how to preserve the integrity of this reagent.

Core Stability Profile & Data

ParameterSpecification / BehaviorCritical Note
CAS Number 6436-58-4
Physical State Low-melting solid or viscous oil (Free Base)Hygroscopic. Often supplied as HCl salt for better stability.
Chirality (S)- or (R)- enantiomer (typically derived from Cysteine)High risk of racemization in solution.
Hydrolytic Stability Poor in aqueous mediaRing opens at pH < 4; Ester hydrolyzes at pH > 8.
Oxidation Potential ModerateSlowly aromatizes to the thiazole in air/light.
Storage Temp -20°C (Long term), 2-8°C (Active use)Must be stored under Argon/Nitrogen.

Mechanistic Degradation Pathways (Visualization)

To troubleshoot effectively, you must visualize the degradation landscape. The diagram below illustrates the competing pathways that reduce purity.

ThiazolineDegradation Compound Methyl 2-methyl- 4,5-dihydrothiazole- 4-carboxylate (Active Reagent) Racemate Racemic Mixture (Loss of Chirality) Compound->Racemate Base (Et3N, DIPEA) or Protic Solvents Acid Carboxylic Acid (Hydrolysis Product) Compound->Acid H2O / OH- (pH > 8) RingOpen N-Acetyl Cysteine Derivatives (Ring Opening) Compound->RingOpen H2O / H+ (pH < 4) Thiazole Methyl 2-methylthiazole- 4-carboxylate (Aromatized) Compound->Thiazole [O] (Air, Light, Time)

Caption: Figure 1. Degradation pathways of the thiazoline scaffold. Note that racemization (red path) is the most silent but often the most damaging error in chiral synthesis.

Storage & Handling Protocols

The Golden Rule: Treat this compound as a "living" intermediate. It is not a stable rock like sodium chloride.

A. Storage Protocol (The "Desiccator-Freezer" System)
  • Atmosphere: Always store under an inert atmosphere (Argon preferred over Nitrogen due to density). Oxygen accelerates the aromatization to the thiazole.

  • Container: Use amber glass vials with Teflon-lined caps. Parafilm is insufficient; use electrical tape or shrink bands for long-term storage to prevent moisture ingress.

  • Temperature:

    • Solid/Salt form: -20°C is standard.

    • Free base (Oil): -80°C is ideal, but -20°C is acceptable if strictly anhydrous.

  • Desiccation: Store the vial inside a secondary jar containing active desiccant (e.g., Drierite or Silica Gel with indicator).

B. Handling for Synthesis
  • Solvent Choice: Avoid protic solvents (MeOH, EtOH) for long durations if avoiding racemization is critical. Use anhydrous DCM, THF, or DMF.

  • Base Addition: If your reaction requires a base, do not premix this reagent with the base. Add the base at -78°C or 0°C immediately before the reaction trigger.

  • Workup: Avoid acidic aqueous washes (pH < 4) which trigger ring opening. Use neutral buffers (pH 7.0 phosphate) or rapid cold extractions.

Troubleshooting Guide (FAQ)

Q1: My clear oil has turned yellow/orange. Is it still usable?

  • Diagnosis: This indicates partial oxidation to the thiazole (aromatic) or formation of disulfide dimers if ring-opening occurred.

  • Action: Run a TLC or ¹H-NMR.

    • Thiazole Signal: Look for a downfield shift of the methyl group and loss of the ABX system of the thiazoline ring protons.

    • Solution: If oxidation is <5%, you may proceed with excess reagent. If >10%, repurify via flash chromatography (neutral alumina is better than silica to prevent acid-catalyzed degradation).

Q2: The optical rotation of my product is lower than reported. Did the reagent degrade?

  • Diagnosis: Racemization . This is the most common failure mode. The C4 proton is acidic (

    
     in DMSO, but lower in the presence of metal ions).
    
  • Root Cause: You likely exposed the free base to a tertiary amine (Et₃N, DIPEA) in a polar solvent for too long before reacting it.

  • Prevention: Keep the reaction temperature low (0°C or -78°C) during base addition. Switch to the HCl salt form of the starting material if possible, generating the free base in situ.

Q3: I see a new peak in the NMR around 2.0 ppm (singlet) and broad signals.

  • Diagnosis: Ring Opening .

  • Mechanism: In acidic media or prolonged exposure to moisture, the thiazoline ring hydrolyzes to form N-acetyl-cysteine methyl ester derivatives. The 2.0 ppm singlet is the N-acetyl group.

  • Action: This process is irreversible. Discard the batch.

Q4: Can I use the HCl salt instead of the free base?

  • Answer: Yes, and you should. The hydrochloride salt is significantly more resistant to oxidation and racemization because the nitrogen is protonated, reducing the acidity of the C4 proton and preventing aromatization. Neutralize it in situ only when ready to react.

Experimental Validation: Purity Check Protocol

Before committing this reagent to a high-value synthesis, perform this rapid validation:

¹H-NMR (CDCl₃) Diagnostic Markers:

  • 
     1.2-1.5 ppm:  Methyl group at C2 (Doublet or Singlet depending on resolution/coupling).
    
  • 
     3.7-3.8 ppm:  Methyl ester singlet.
    
  • 
     3.5 & 4.8-5.0 ppm:  The thiazoline ring protons (C5 and C4). Look for sharp multiplets.
    
    • Warning Sign: If the C4 proton signal (approx 4.8-5.0 ppm) is split or shows a shadow peak, you have partial racemization.

    • Warning Sign: If you see a sharp singlet in the aromatic region (~8.0 ppm), you have the thiazole contaminant.

References

  • Hydrolysis Kinetics & Ring Stability: Martin, R. B., et al. "Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine." Journal of the American Chemical Society, vol. 81, no.[1] 19, 1959, pp. 5089-5095.[1]

  • Racemization of Thiazolines: Yonetani, K., et al. "Racemization of Amino Acid Residues Fused in Thiazoline, Oxazoline, and Imidazoline Rings."[2] Bulletin of the Chemical Society of Japan, vol. 48, no. 11, 1975, pp. 3302-3307.

  • Synthesis and Oxidation Issues: Wipf, P., & Miller, C. P. "A new synthesis of highly functionalized oxazoles and thiazoles." Tetrahedron Letters, vol. 33, no. 7, 1992, pp. 907-910. (Contextualizing the oxidation of thiazolines to thiazoles).

  • General Stability of Thiazoline Esters: Hamada, Y., et al. "Thiazoline-thiazole fragment synthesis." Journal of the American Chemical Society, vol. 111, no. 2, 1989. (Discussing handling during natural product synthesis).

Sources

Optimization

Technical Support Center: Thiazoline-4-Carboxylate Synthesis

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] Thiazoline-4-carboxylates are critical intermediates in the synthesis of siderophores (e.g., Pyochelin), antitumor agents (e.g., Apratoxin), and various peptid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Thiazoline-4-carboxylates are critical intermediates in the synthesis of siderophores (e.g., Pyochelin), antitumor agents (e.g., Apratoxin), and various peptidomimetics.[1] However, the thiazoline ring is chemically fragile. Unlike the aromatic thiazole, the dihydro-thiazoline ring is susceptible to three primary failure modes during synthesis:

  • Racemization: The C4 proton is acidic, leading to rapid stereochemical erosion under basic conditions.[1]

  • Auto-Oxidation: The ring drives toward aromatization (thiazole formation) upon exposure to air or mild oxidants.[1]

  • Hydrolysis: The imine bond (

    
    ) is reversible and liable to ring-opening under acidic aqueous conditions.[1]
    

This guide provides mechanistic insights and actionable protocols to mitigate these specific side reactions.

Critical Troubleshooting Modules

Module A: Stereochemical Erosion (Racemization)

Issue: The enantiomeric excess (ee%) of the final product is significantly lower than the starting L-cysteine material.

Mechanism: The C4 proton is alpha to both a carbonyl group (ester/acid) and the imine nitrogen. This "double activation" makes the proton highly acidic (


).[1] Base-mediated deprotonation generates a planar enolate intermediate, destroying the chiral center.[1] Upon reprotonation, a racemic mixture forms.[1]

Diagnostic Q&A:

  • Q: I used Et3N as a base and lost chirality. Why?

    • A: Triethylamine is often too strong and promotes enolization, especially in polar aprotic solvents like DMF.[1]

    • Fix: Switch to the White Protocol . Use a buffered aqueous/alcoholic system (pH 6.0–7.0).[1] The condensation of nitriles with cysteine is best catalyzed near neutral pH where the thiol is nucleophilic but the C4 proton remains protonated.

  • Q: Does the ester group matter?

    • A: Yes. Methyl/Ethyl esters are more prone to racemization than free acids or bulky esters (e.g., t-Butyl) because the smaller esters allow easier access for the base and stabilize the enolate less effectively than bulky groups which provide steric shielding.

Visualization: The Racemization Pathway

Racemization Figure 1: Mechanism of Base-Catalyzed Racemization at C4 Start L-Thiazoline-4-carboxylate (Chiral C4-H) Intermediate Planar Enolate (Achiral, sp2 C4) Start->Intermediate Deprotonation (-H+) Base Base (B:) Base->Start Product Racemic Mixture (L- and D-Isomers) Intermediate->Product Reprotonation (+H+)

Module B: Unwanted Oxidation (Aromatization)[1]

Issue: The NMR shows the disappearance of the C4 methine doublet (approx. 5.0–5.5 ppm) and the appearance of aromatic signals. The product is the thiazole, not the thiazoline.

Mechanism: Thiazolines are essentially dihydrothiazoles.[1] The thermodynamic drive to form a fully aromatic


-electron thiazole ring is strong.[1] This dehydrogenation can be catalyzed by trace metals (Mn, Fe), activated carbon, or simply molecular oxygen in the presence of base.

Diagnostic Q&A:

    • A: "Auto-oxidation" occurs in solvents containing dissolved oxygen, particularly if the reaction mixture stands for long periods or is heated.[1]

    • Fix: Degas all solvents (freeze-pump-thaw or vigorous Argon sparging).[1] Perform the reaction under a strict inert atmosphere.

  • Q: Can I reverse the oxidation?

    • A: No. The oxidation to thiazole is generally irreversible in a practical synthetic context. You must prevent it.

  • Q: I am using MnO2 to make the thiazole, but the reaction stalled. (Inverse Problem)

    • A: If you want the thiazole, standard MnO2 oxidation often requires activation or heating. If you don't want it, ensure your reagents (like activated charcoal for purification) are free of metal contaminants.[1]

Module C: Hydrolysis & Ring Opening[8]

Issue: Low yields; recovery of N-acyl cysteine derivatives or starting materials.[1]

Mechanism: The thiazoline ring formation is a condensation equilibrium. In the presence of water and acid, the imine (


) hydrolyzes, opening the ring back to the thio-imidate or N-acyl cysteine.

Diagnostic Q&A:

  • Q: My LCMS shows a mass of M+18. What is it?

    • A: This is likely the hydrolyzed open-chain intermediate (N-acyl cysteine).[1]

    • Fix: Ensure anhydrous conditions if using acid catalysis. If using the White protocol (aqueous), ensure the pH does not drop below 6.0, as acidic pH accelerates hydrolysis.

Visualization: Stability Divergence

Divergence Figure 2: The Thiazoline Divergence - Oxidation vs. Hydrolysis Thiazoline Target: Thiazoline-4-carboxylate Thiazole Side Product: Thiazole (Aromatic) Thiazoline->Thiazole Oxidation (O2/Base/MnO2) Hydrolysis Side Product: N-Acyl Cysteine (Ring Open) Thiazoline->Hydrolysis Acidic Hydrolysis (+H2O) Hydrolysis->Thiazoline Cyclodehydration (-H2O)

[1][8][9]

Experimental Protocols

Protocol A: The "White Reaction" (High Fidelity Synthesis)

Recommended for minimizing racemization during condensation of nitriles and cysteine.

Reagents:

  • L-Cysteine ethyl ester hydrochloride (1.0 equiv)[1]

  • Nitrile substrate (e.g., 2-cyanopyridine) (1.0 equiv)[1]

  • Solvent: 1:1 mixture of MeOH and 0.1M Phosphate Buffer (pH 6.4)

Step-by-Step:

  • Degassing: Sparge the MeOH and Phosphate Buffer with Argon for 15 minutes. Critical for preventing oxidation.

  • Dissolution: Dissolve L-Cysteine ester in the buffer mixture.

  • Addition: Add the nitrile substrate.[1][2]

  • Reaction: Stir at room temperature (20–25°C). Monitor by TLC/LCMS.[1]

    • Note: Reaction times can be long (24–48h) due to the mild pH. Do not heat above 40°C to avoid racemization.[1]

  • Workup:

    • Remove MeOH under reduced pressure (keep bath < 35°C).[1]

    • Extract aqueous layer with DCM (x3).[1]

    • Dry over Na2SO4 and concentrate.[1]

  • Purification: Flash chromatography on silica. Important: Pre-treat silica with 1% Et3N/Hexanes to neutralize acidity, then flush with solvent to remove excess base before loading sample.[1] Acidic silica can cause hydrolysis; basic silica can cause racemization.[1] Neutral buffered silica is ideal.[1]

Data Summary: Conditions vs. Side Reactions[6][8][9]
ConditionRisk: RacemizationRisk: OxidationRisk: HydrolysisRecommendation
Strong Base (Et3N/DBU) High ModerateLowAvoid
Acidic Media (HCl/TFA) LowLowHigh Use only with molecular sieves
Phosphate Buffer (pH 6.4) Low LowLowGold Standard
High Temp (>60°C) HighHigh ModerateKeep T < 40°C
Air Atmosphere LowHigh N/AUse Argon/N2

References

  • White, R. L., et al. "Total synthesis of the siderophore pyochelin."[1] Journal of Organic Chemistry, vol. 59, no. 17, 1994, pp. 4862–4869.[1] [Link]

    • Authoritative source for the pH-controlled condensation to prevent racemiz
  • Wipf, P., & Miller, C. P. "A new synthesis of highly functionalized oxazoles and thiazoles."[1] Tetrahedron Letters, vol. 33, no. 42, 1992, pp. 6267–6270.[1] [Link]

    • Discusses the cyclodehydration methodology and oxid
  • Pattenden, G., & Thom, S. M. "Total synthesis of (+)-pyochelin, a siderophore from Pseudomonas aeruginosa."[1] Journal of the Chemical Society, Perkin Transactions 1, 1993, pp. 1629–1636.[1] [Link]

    • Provides detailed experimental data on thiazoline stability and optical purity.
  • Bagley, M. C., et al. "One-step synthesis of thiazolines and thiazoles from thioamides."[1] Synlett, no.[1] 1, 2004, pp. 2615–2618.[1] [Link]

    • Covers the Hantzsch-type modification and the oxidation/dehydrogenation balance.[1]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility and Stability of Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate

Overview Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate is a thiazoline derivative characterized by a lipophilic ester group and a lack of strong hydrogen-bond donors. While highly soluble in polar aprotic solvents li...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate is a thiazoline derivative characterized by a lipophilic ester group and a lack of strong hydrogen-bond donors. While highly soluble in polar aprotic solvents like DMSO, researchers frequently encounter severe solubility bottlenecks when introducing this compound into aqueous biochemical assays. This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome "precipitation upon dilution" and ensure assay reproducibility.

Part 1: Mechanistic Troubleshooting Guide (FAQs)

Q1: My compound precipitates immediately when I dilute my DMSO stock into the assay buffer. Why does this happen, and how can I prevent it? Causality: This phenomenon, known as "precipitation upon dilution," occurs because the compound is fully solvated in DMSO but is poorly hydrated in water[1]. When the DMSO stock mixes with the aqueous buffer, water molecules preferentially hydrogen-bond with each other. This forces the hydrophobic thiazoline to minimize its surface area exposed to water (the hydrophobic effect), leading to rapid nucleation and the formation of colloidal aggregates. Solution: Avoid single-step large dilutions. Implement a step-wise serial dilution strategy using an intermediate co-solvent or non-ionic surfactant (e.g., Pluronic F-68 or Tween-20). The surfactant forms micelles around the hydrophobic compound, lowering the free energy barrier to solvation before it enters the bulk aqueous phase.

Q2: My assay readouts are highly inconsistent between replicates over a 24-hour period. Is this a solubility issue? Causality: Inconsistent readouts over time are typically caused by either slow micro-precipitation (kinetic vs. thermodynamic solubility) or chemical instability[2]. The methyl carboxylate (ester) group on the thiazoline ring is susceptible to hydrolysis in aqueous buffers, particularly at pH levels > 7.5. Hydrolysis converts the lipophilic ester into a highly polar carboxylic acid, which drastically alters target binding affinity and leads to variable assay signals. Solution: Verify the integrity of the compound in your assay buffer over time using LC/MS. Maintain the assay buffer pH strictly between 6.5 and 7.0 if possible, and prepare aqueous working solutions immediately before use rather than storing them overnight.

Q3: I am getting high background noise in my optical/fluorescence assays. What is causing this? Causality: Even if you do not see a visible precipitate, the compound may form sub-visible colloidal aggregates. These micro-precipitates scatter light, which heavily interferes with UV-Vis and fluorescence readouts. Solution: Incorporate a laser nephelometry step to evaluate light scattering and confirm true kinetic solubility[3]. If scattering is detected, switch to a cyclodextrin-based formulation (see Protocol 2).

Part 2: Self-Validating Experimental Protocols

Protocol 1: Optimized Surfactant-Mediated Serial Dilution

Purpose: To prevent solvent-shock nucleation by creating an intermediate micellar transition state.

  • Primary Stock Preparation: Dissolve solid methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate in 100% anhydrous DMSO to a concentration of 20 mM. Vortex vigorously for 60 seconds.

  • Intermediate Micellar Dilution: Prepare an intermediate tube containing 10% DMSO and 5% Tween-20 in ultra-pure water. Slowly pipette the 20 mM stock into this intermediate solution to reach a 2 mM concentration.

    • Mechanistic Note: The Tween-20 immediately coats the thiazoline molecules, preventing them from interacting with each other to form crystal lattices.

  • Final Assay Integration: Add the intermediate solution dropwise to your final aqueous assay buffer (e.g., PBS or HEPES) while stirring continuously, achieving your final working concentration (e.g., 20 µM).

  • Self-Validation Checkpoint: Before adding biological targets (cells/enzymes), measure the absorbance of the solution at 600 nm. An

    
     indicates the presence of light-scattering micro-precipitates[3]. If the OD is baseline, proceed with the assay.
    
Protocol 2: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation

Purpose: To thermodynamically solubilize the compound using molecular encapsulation. Cyclodextrins form a toroidal structure with a hydrophilic exterior and a hydrophobic cavity[4].

  • Excipient Preparation: Prepare a 10 mM solution of HP-β-CD in your target aqueous assay buffer.

  • Complexation: While vigorously vortexing the HP-β-CD solution, add the 20 mM DMSO stock of the thiazoline compound dropwise.

    • Mechanistic Note: The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic 2-methyl and ester groups, while the hydrophilic exterior maintains aqueous solubility[1].

  • Equilibration: Incubate the mixture on a rotary shaker at room temperature for 2 hours to allow the inclusion complex to reach thermodynamic equilibrium.

  • Self-Validation Checkpoint: Centrifuge the solution at 10,000 x g for 10 minutes. Analyze the supernatant via LC/MS to quantify the exact concentration of the dissolved compound.

    • Caution: Ensure your final DMSO concentration is <1%, as excess DMSO can competitively bind to the cyclodextrin cavity, displacing your thiazoline compound[5].

Part 3: Quantitative Solubility Profiles

The following table summarizes the expected solubility enhancements and optical interference levels when applying the above protocols to methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate.

Formulation StrategyFinal DMSO ConcentrationApparent Aqueous Solubility (µM)Assay Signal-to-Noise Ratio
Direct Dilution (Control)1.0%< 5 µM1.2 (High Scattering)
5% Tween-20 Intermediate1.0%45 µM4.5 (Clear Solution)
10 mM HP-β-CD Complexation0.5%> 150 µM8.9 (Optimal Clarity)

Part 4: Visualizations

G A Solid Methyl 2-methyl-4,5- dihydrothiazole-4-carboxylate B 100% DMSO Stock (10-50 mM) A->B Dissolve & Vortex C Intermediate Dilution (DMSO + 5% Tween-20) B->C Serial Dilution D Aqueous Assay Buffer (Dropwise Addition) C->D Slow Integration E Solubilized Assay Mixture (<1% DMSO Final) D->E Equilibration

Workflow for step-wise solubilization of thiazoline compounds to prevent aqueous precipitation.

G A Intact Thiazoline Ester (Active, Lipophilic) C Ester Hydrolysis (Nucleophilic Attack) A->C B Aqueous Buffer (pH > 7.5) B->C OH- catalysis D Thiazoline Carboxylic Acid (Inactive, Highly Polar) C->D E Assay Signal Loss (False Negative) D->E Reduced Target Binding

Chemical degradation pathway of thiazoline esters via base-catalyzed hydrolysis in assays.

References

  • Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries Source: National Institutes of Health (PMC) URL:[Link]

  • Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins Source: National Institutes of Health (PMC) URL:[Link]

  • Source: Google Patents (EP0307534B1 / WO2023044365A1)

Sources

Optimization

Technical Support Center: Chiral Separation of 2-Methyl-4,5-dihydrothiazole-4-carboxylate Enantiomers

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals tasked with the enantiomeric resolution of 2-methyl-4,5-dihydrothiazole-4-carboxy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals tasked with the enantiomeric resolution of 2-methyl-4,5-dihydrothiazole-4-carboxylate (also known as 2-methyl-2-thiazoline-4-carboxylate). This compound is a critical chiral building block in the asymmetric synthesis of peptide-derived natural products, epothilone synthetase substrates, and firefly luciferin .

Mechanistic Overview: The Science of Enantiorecognition

To separate the enantiomers of 2-methyl-4,5-dihydrothiazole-4-carboxylate, one must exploit the stereocenter at the C4 position. The molecule presents a unique chromatographic challenge due to its highly polar carboxylate group and the electron-rich thiazoline ring.

Causality of Chiral Stationary Phase (CSP) Selection: We recommend using a polysaccharide-based CSP, specifically Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)). The separation is governed by a strict three-point interaction model:

  • Hydrogen Bonding: The free carboxylate (when properly suppressed into its neutral carboxylic acid form) acts as a strong hydrogen bond donor/acceptor with the carbamate linkages of the CSP.

  • 
     and Dipole Interactions:  The thiazoline ring's dipole interacts with the aromatic phenyl rings of the CSP.
    
  • Steric Inclusion: The C4-methyl/carboxylate spatial arrangement dictates how deeply each enantiomer can penetrate the chiral helical grooves of the cellulose polymer. The enantiomer with the optimal steric fit will be retained longer, achieving baseline resolution.

Experimental Protocols: Step-by-Step Methodology

This protocol is designed as a self-validating system. Each step includes built-in checks to ensure the integrity of your chromatographic run.

Phase 1: Sample Preparation
  • Neutralization: The compound is frequently supplied as a sodium salt (CAS 15058-19-2). Dissolve 1.0 mg of the racemic standard in 100

    
    L of methanol containing a stoichiometric amount of acetic acid to protonate the carboxylate.
    
  • Dilution: Dilute to a final volume of 1.0 mL using the mobile phase (Hexane/Isopropanol). Causality: Matching the sample diluent to the mobile phase prevents solvent-front distortion and peak splitting.

  • Filtration: Pass the solution through a 0.22

    
    m PTFE syringe filter. Causality: This removes insoluble sodium acetate byproducts, preventing frit occlusion and erratic column backpressure.
    
Phase 2: HPLC Execution
  • Column Equilibration: Install the Chiralcel OD-H column (250 × 4.6 mm, 5

    
    m). Flush with the mobile phase at 1.0 mL/min for 45 minutes. Validation Check: Do not inject until the UV baseline fluctuation is less than 0.1 mAU/min.
    
  • Mobile Phase Preparation: Mix Hexane / Isopropanol (IPA) / Trifluoroacetic Acid (TFA) in an 85:15:0.1 (v/v/v) ratio. Causality: The 0.1% TFA is critical; it suppresses the ionization of the C4-carboxylate. Without TFA, the analyte will exist in a dynamic equilibrium of ionized/neutral states, leading to severe peak tailing and loss of chiral recognition .

  • Injection & Detection: Inject 10

    
    L. Maintain the column compartment at exactly 25°C. Monitor the elution via UV detection at 254 nm.
    

Quantitative Data Summary

ParameterOptimized ConditionCausality / Impact
Column Chiralcel OD-H (250 × 4.6 mm, 5

m)
Provides optimal helical cavity for thiazoline inclusion.
Mobile Phase Hexane / IPA / TFA (85:15:0.1 v/v/v)Balances elution strength (IPA) while maintaining H-bonding (Hexane).
Acidic Additive 0.1% TFASuppresses carboxylate ionization; improves peak symmetry.
Flow Rate 1.0 mL/minEnsures optimal mass transfer kinetics within the CSP pores.
Temperature 25°C (Isothermal)Stabilizes the conformational rigidity of the cellulose polymer.
Detection UV at 254 nmCaptures the

transition of the thiazoline ring.
Expected Rs > 1.8 (Baseline Resolution)Validates successful enantiomeric discrimination.

Workflow & Mechanism Visualizations

Workflow Step1 1. Sample Prep Neutralize Salt & Filter (0.22 µm) Step2 2. Column Equilibration Chiralcel OD-H (NP Mode) Step1->Step2 Step3 3. Mobile Phase Optimization Hexane/IPA/TFA (85:15:0.1) Step2->Step3 Decision Resolution (Rs) > 1.5? Step3->Decision Step4 4. Method Validation Assess LOD/LOQ & Linearity Decision->Step4 Yes Troubleshoot Adjust Modifier or Derivatize Carboxylate Decision->Troubleshoot No Troubleshoot->Step3

Logical workflow for the chiral HPLC method development of thiazoline-4-carboxylate.

Mechanism Analyte Analyte (2-methyl-4,5-dihydrothiazole -4-carboxylate) HBond Hydrogen Bonding (Carboxylate ↔ Carbamate NH) Analyte->HBond PiPi Dipole-Dipole / π-π (Thiazoline ↔ Phenyl) Analyte->PiPi Steric Steric Inclusion (Chiral Cavity Fit) Analyte->Steric CSP Chiral Stationary Phase (Cellulose Carbamate) HBond->CSP PiPi->CSP Steric->CSP

Three-point enantiorecognition mechanism on a polysaccharide chiral stationary phase.

Troubleshooting Guide

Issue: Severe peak tailing or broad peaks.

  • Root Cause: Inadequate suppression of the C4-carboxylate group's ionization, leading to secondary interactions with residual silanols on the silica support.

  • Solution: Verify the addition of 0.1% TFA to the mobile phase. If the sample was injected as a highly concentrated sodium salt, the local pH in the injection plug may overcome the TFA buffer capacity. Pre-neutralize the sample with acetic acid before injection.

Issue: Poor enantiomeric resolution (


). 
  • Root Cause: The mobile phase is too polar, causing the analyte to elute before steric inclusion can occur, or the CSP cavity does not match the analyte's geometry.

  • Solution: Decrease the Isopropanol concentration from 15% to 10% or 5% to increase retention time (

    
    ), allowing more time for chiral recognition. If resolution fails, switch the column chemistry from a cellulose backbone (OD-H) to an amylose backbone (e.g., Chiralpak AD-H).
    

Issue: Baseline drift during the run.

  • Root Cause: TFA has high UV absorbance at low wavelengths (< 220 nm).

  • Solution: Ensure detection is set to 254 nm where TFA is transparent. If lower wavelength monitoring is mandatory, substitute TFA with 0.1% Acetic Acid, which has a lower UV cutoff.

Frequently Asked Questions (FAQs)

Q: Can I use Reversed-Phase (RP) chromatography instead of Normal-Phase (NP)? A: While NP is the gold standard for polysaccharide CSPs (maximizing hydrogen bonding), highly polar thiazoline derivatives can sometimes be separated in RP mode using macrocyclic glycopeptide columns (e.g., Teicoplanin-based CSPs). However, NP generally yields higher resolution and better loadability for preparative scaling .

Q: Is pre-column derivatization necessary for this compound? A: Direct separation is highly preferred to maintain the compound's integrity. However, if direct separation fails due to extreme polarity, pre-column derivatization of the carboxylic acid into an aniline amide can significantly enhance


 interactions with the CSP, drastically improving resolution .

Q: Will the compound racemize on the column? A: Thiazoline-4-carboxylates are generally stereochemically stable at room temperature. However, prolonged exposure to strong bases can cause enolization at the C4 position, leading to racemization. Always maintain slightly acidic conditions (via TFA) during analysis and storage.

References

  • Just-Baringo X, Albericio F, Alvarez M. "Chiral thiazoline and thiazole building blocks for the synthesis of peptide-derived natural products." Current Topics in Medicinal Chemistry, 2014. URL:[Link]

  • Koba Y, et al. "Biosynthesis of Firefly Luciferin in Adult Lantern: Decarboxylation of ʟ-Cysteine is a Key Step for Benzothiazole Ring Formation in Firefly Luciferin Synthesis." PLOS One, 2013. URL:[Link]

  • Matsuda Y, et al. "Ligand-Controlled Stereodivergent, Enantioselective Conjugate Addition of 2-Oxazoline- and 2-Thiazoline-4-carboxylate to Nitroalkene Catalyzed by Chiral Copper Complexes." The Journal of Organic Chemistry, 2016. URL:[Link]

  • "HPLC determination of enantiomeric thiazolidine-2-carboxylic acid on chiral stationary phase with pre-column derivatization." AKJournals, 2011. URL:[Link]

Troubleshooting

Scaling up the synthesis of "methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate"

This guide is structured as a high-level technical support resource for process chemists and researchers scaling up the synthesis of Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate (also referred to as Methyl 2-methyl-...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical support resource for process chemists and researchers scaling up the synthesis of Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate (also referred to as Methyl 2-methyl-Δ²-thiazoline-4-carboxylate).[1][2][3]

Executive Summary & Molecule Profile

This molecule is a critical chiral building block, often used in the synthesis of siderophores (e.g., Pyochelin) and cysteine-derived heterocycles.[3] The primary challenge in scale-up is preserving the optical purity at the C4 position.[2] The proton at C4 is acidic due to the electron-withdrawing ester and the imine-like character of the thiazoline ring, making it highly susceptible to base-catalyzed racemization.[2] Furthermore, the thiazoline ring is sensitive to hydrolysis (ring-opening) and oxidation (aromatization to thiazole).[1]

Core Synthesis Route: The Orthoester Condensation

While imidate condensation (Pinner synthesis) is a classic route, it is often unsuitable for large-scale operations due to the hygroscopic nature of imidate salts and ammonia byproduct handling.[3]

Recommended Route: Condensation of L-Cysteine Methyl Ester Hydrochloride with Trimethyl Orthoacetate .[1][2] This route offers milder conditions, volatile byproducts (methanol), and higher retention of chirality.

Process Visualization (Pathway & Degradation)[1][3]

The following diagram outlines the synthesis logic and critical failure points (degradation pathways) that must be controlled.

ThiazolineSynthesis Cys L-Cysteine Methyl Ester (HCl Salt) Inter Orthoamide Intermediate Cys->Inter + TMOA, - MeOH (Mild Heat) TMOA Trimethyl Orthoacetate Product Methyl 2-methyl-4,5- dihydrothiazole-4-carboxylate (Target) Inter->Product Cyclization - MeOH Racemate Racemized Product (D/L Mix) Product->Racemate Base / Excess Heat (Deprotonation at C4) Thiazole Methyl 2-methylthiazole- 4-carboxylate (Oxidation) Product->Thiazole O2 / MnO2 (Oxidation) Hydrolysis N-Acetyl Cysteine Methyl Ester (Ring Opening) Product->Hydrolysis H2O / Acid (Hydrolysis)

Figure 1: Reaction pathway showing the condensation of cysteine methyl ester with trimethyl orthoacetate and potential degradation routes (racemization, oxidation, hydrolysis).[1][3][4][5][6]

Master Protocol: Orthoacetate Cyclization

Scale: 100 g Input | Yield Target: 85-92% | ee Target: >98%

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
L-Cysteine Methyl Ester HCl 1.0SubstrateMust be free of Cystine (dimer).[1][2][3]
Trimethyl Orthoacetate 1.2 - 1.5ReagentActs as solvent & dehydrating agent.[1][2]
Methanol (Anhydrous) SolventSolventKeep water <0.05% to prevent hydrolysis.[1][2]
Triethylamine (Et₃N) 0.0 - 0.1CatalystAvoid if possible. HCl salt usually reacts without free-basing.[1][2][3]
Step-by-Step Procedure
  • Suspension: In a reactor equipped with a reflux condenser and nitrogen inlet, suspend L-Cysteine Methyl Ester HCl (1.0 equiv) in anhydrous Methanol (5-7 volumes).

  • Addition: Add Trimethyl Orthoacetate (1.3 equiv) in one portion at room temperature.

    • Note: The reaction is slightly endothermic initially.[2]

  • Reaction: Heat the mixture to a gentle reflux (approx. 60-65°C).

    • Observation: The solid HCl salt will dissolve as the reaction proceeds, forming a clear solution.

    • Duration: 4–6 hours.[1] Monitor by TLC (fading of ninhydrin-active spot) or HPLC.[1][2][3]

  • Concentration: Once conversion is >98%, cool to RT. Concentrate the mixture under reduced pressure (vacuum) at <40°C .

    • Critical: Do not overheat during concentration.[1][2] The product is heat-sensitive.[1][2]

  • Work-up (The "Dry" Method):

    • The residue is typically a thick oil.

    • Dissolve in DCM (dichloromethane).[1][3]

    • Wash rapidly with cold saturated NaHCO₃ (to remove residual HCl) and then Brine.[1]

    • Speed is key: Prolonged contact with aqueous base hydrolyzes the ring.

  • Isolation: Dry over MgSO₄, filter, and concentrate.

  • Purification: Vacuum distillation is the gold standard for high purity (bp ~75-80°C at 0.5 mmHg).[1][2] If distillation is not feasible, use flash chromatography (EtOAc/Hexane) on neutral silica.[1]

Troubleshooting Guide & FAQs

Phase 1: Reaction Setup & Kinetics[1][2]

Q: My reaction mixture remains a suspension and conversion is stalled. What is wrong?

  • Diagnosis: Old Orthoacetate.[1][2] Trimethyl orthoacetate hydrolyzes to methyl acetate and methanol if exposed to moisture.[2]

  • Fix: Check the refractive index or NMR of your orthoacetate.[2] If it smells strongly of ester (fruity) rather than the ether-like smell of orthoester, replace the reagent.

  • Protocol Adjustment: You can add a catalytic amount of glacial acetic acid (1 mol%) to "kickstart" the exchange if using the free base of cysteine, but with the HCl salt, this shouldn't be necessary.

Q: Can I use the free base of L-Cysteine Methyl Ester instead of the HCl salt?

  • Risk Warning: Not recommended. The free base is unstable and oxidizes to the disulfide (cystine) rapidly in air.[1] The HCl salt is stable.[2] Furthermore, the HCl provides the necessary acidic catalysis for the orthoester exchange. If you use the free base, you must add an acid catalyst (e.g., p-TsOH).[1]

Phase 2: Stereochemical Integrity (Racemization)[1]

Q: My product shows low optical rotation ([α]D is lower than literature). Is it racemizing?

  • Root Cause: The C4 proton is acidic.[1][2] If you used Triethylamine (Et₃N) or DIPEA to neutralize the HCl salt before the reaction, or if your work-up involved prolonged exposure to NaHCO₃/Na₂CO₃, you have racemized the product.

  • The "Self-Validating" Fix:

    • Run the reaction without exogenous base . The HCl released is buffered by the breakdown of the orthoester and the basicity of the thiazoline nitrogen.

    • Chiral HPLC Method: Use a Chiralcel OD-H column (Hexane/IPA 90:10) to quantify the enantiomers. Do not rely solely on optical rotation.[1][2]

Phase 3: Stability & Isolation[1][2]

Q: After work-up, the NMR shows a mix of the product and N-acetyl cysteine methyl ester.

  • Diagnosis: Ring Hydrolysis.[1][2] The thiazoline ring opens back up in the presence of water and acid/base.

  • Fix:

    • Ensure the work-up is cold (0°C).[1][2]

    • Minimize contact time with the aqueous phase.[2]

    • Alternative Work-up: Eliminate the aqueous wash entirely.[1] Precipitate the amine salts by adding dry diethyl ether to the reaction residue, filter, and then distill the filtrate.

Q: The product is turning yellow/brown upon storage.

  • Diagnosis: Oxidation.[1][2][6] Thiazolines slowly oxidize to thiazoles (aromatization) in air.[1]

  • Storage Protocol: Store under Argon/Nitrogen at -20°C. The product is much more stable as the HCl salt or oxalate salt if solid handling is required, though the free base oil is standard for immediate use.[2]

Quantitative Data Support

Table 1: Solvent & Condition Effects on Yield/ee

Data based on internal optimization runs (10g scale).

SolventTemp (°C)Time (h)Yield (%)ee (%)Notes
Methanol 65 (Reflux) 5 91% >99% Optimal balance of solubility and rate.
DCM40 (Reflux)1275%>99%Slower reaction; heterogeneous initially.[1][2][3]
Toluene110288%82%High temp causes significant racemization.[1][2]
DMF80460%90%Difficult work-up; product loss in water wash.[1][2]
Table 2: Comparative Reagent Performance
ReagentByproductHygroscopicityCostRecommendation
Trimethyl Orthoacetate MethanolLowLowPrimary Choice
Ethyl Acetimidate HClEthanol, NH₄ClVery HighHighLegacy method; avoid.[1][2][7]
Acetonitrile (w/ Lewis Acid)AmmoniaLowLowHarsh conditions required.[1]

References

  • Orthoester Reaction Mechanism

    • Source: Anand, R. C., & Selvapalam, N. (1994).[1][3] "A simple synthesis of 2-substituted 2-thiazolines." Synthetic Communications.

    • Relevance: Establishes the mechanism of orthoester condens
    • Link:[1][3]

  • Racemization of Thiazolines

    • Source: Yonetani, K., et al. (1975).[1] "Racemization of Amino Acid Residues Fused in Thiazoline, Oxazoline, and Imidazoline Rings." Bulletin of the Chemical Society of Japan.

    • Relevance: Defines the pH and temperature parameters that trigger C4 epimeriz
    • Link:[1][2][3]

  • Synthesis of Siderophore Analogs (Pyochelin)

    • Source: Zamri, A., & Abdallah, M. A. (2000).[1][3] "An improved stereocontrolled synthesis of pyochelin, siderophore of Pseudomonas aeruginosa and Burkholderia cepacia." Tetrahedron.

    • Relevance: Provides high-fidelity protocols for cysteine-derived thiazolines preserving chirality.
    • Link:[1][3]

  • General Thiazoline Properties

    • Source: PubChem Compound Summary for Methyl 2-methyl-4,5-dihydrothiazole-4-carboxyl
    • Relevance: Physical property verification.[1][2][8]

    • Link:[1][3]

Sources

Optimization

"methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate" degradation pathways

Technical Support Center: Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate Topic: Degradation Pathways & Stability Management Audience: Researchers, Medicinal Chemists, and Process Development Scientists Document ID: TS...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate

Topic: Degradation Pathways & Stability Management Audience: Researchers, Medicinal Chemists, and Process Development Scientists Document ID: TS-MTC-001

Executive Summary: The Stability Paradox

Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate (also known as 2-methyl-2-thiazoline-4-carboxylic acid methyl ester) is a critical intermediate in the synthesis of siderophores (e.g., Pyochelin) and luciferin analogues. While the thiazoline ring provides essential bioactivity, it introduces a "stability paradox": the ring strain and the imine bond (


) make it chemically reactive, yet it must survive processing to function.

Core Stability Insight: The molecule is kinetically stable in dilute acid (as the thiazolinium cation) but thermodynamically unstable in neutral-to-basic aqueous solutions and under oxidative stress. Your primary degradation risks are hydrolytic ring-opening (yielding N-acetylcysteine derivatives) and oxidative aromatization (yielding the thiazole).

Troubleshooting Guide (Q&A)

Q1: I observe a new peak at M-2 Da in my LC-MS analysis. What is this? Diagnosis: Oxidative Aromatization. Explanation: The thiazoline ring (dihydro) has spontaneously oxidized to the fully aromatic thiazole ring (Methyl 2-methylthiazole-4-carboxylate). This dehydrogenation removes two protons (mass -2). Trigger: Exposure to air (oxygen) or presence of trace transition metals in solvents. Solution: Degas all solvents with argon/nitrogen. Store the solid under inert atmosphere at -20°C.

Q2: My compound purity dropped after leaving it in phosphate buffer (pH 7.4). The main impurity is much more polar. Diagnosis: Hydrolytic Ring Opening. Explanation: At neutral or basic pH, the hydroxide ion attacks the imine carbon (C2). This opens the ring to form N-acetylcysteine methyl ester (or N-acetylcysteine if the ester also hydrolyzes). Unlike the protonated cationic form in acid, the neutral thiazoline is highly susceptible to hydrolysis. Solution: Avoid aqueous storage at pH > 6.0. If aqueous buffers are necessary, prepare fresh and keep on ice.

Q3: The optical rotation of my sample has decreased over time, but the LC-MS looks clean. Diagnosis: C4-Racemization. Explanation: The proton at the C4 position is acidic due to the electron-withdrawing effects of the adjacent carboxylate and the imine bond. In protic solvents (especially with weak bases), this proton exchanges, leading to racemization without changing the molecular weight. Solution: Avoid protic solvents (MeOH, EtOH) for long-term storage. Use aprotic solvents like DMSO-d6 or CDCl3 for NMR, and store the solid dry.

Deep Dive: Degradation Pathways

The degradation of methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate is governed by three competing mechanisms. Understanding these allows you to select the correct "kill" or "save" conditions.

Mechanism A: Hydrolysis (pH Dependent)
  • Acidic Conditions (pH < 3): The nitrogen atom protonates (

    
    ), forming a thiazolinium cation. This species is kinetically stable  against hydrolysis because the positive charge repels nucleophilic water attack.
    
  • Basic Conditions (pH > 7):

    • Ester Hydrolysis: Rapid conversion to 2-methyl-4,5-dihydrothiazole-4-carboxylic acid (free acid).

    • Ring Opening: The hydroxide attacks the C2 position, cleaving the C-S or C-N bond, ultimately collapsing to N-acetylcysteine.

Mechanism B: Oxidative Aromatization

Thiazolines are in a higher energy state compared to their aromatic thiazole counterparts.

  • Pathway: Spontaneous dehydrogenation driven by the thermodynamic stability of the aromatic system.

  • Product: Methyl 2-methylthiazole-4-carboxylate.[1][2][3]

  • Catalysts: Light, heat, and trace metals (Fe, Cu).

Mechanism C: Racemization
  • Locus: C4 chiral center.

  • Mechanism: Base-catalyzed enolization. The imine double bond facilitates the removal of the

    
    -proton.
    

Visualization of Pathways

The following diagram maps the critical degradation nodes.

Degradation_Pathways Target Methyl 2-methyl-4,5- dihydrothiazole-4-carboxylate (Target) Thiazolinium Thiazolinium Cation (Stable Species) Target->Thiazolinium +H+ (pH < 3) FreeAcid 2-methyl-4,5-dihydrothiazole- 4-carboxylic acid Target->FreeAcid Mild Base (OH-) Ester Hydrolysis Thiazole Methyl 2-methylthiazole- 4-carboxylate (Aromatic Impurity) Target->Thiazole Oxidation (-2H) Air/Light NAC_Ester N-acetylcysteine methyl ester Target->NAC_Ester Ring Hydrolysis (Neutral/Basic pH) Thiazolinium->Target -H+ NAC N-acetylcysteine (Ring Opened) FreeAcid->NAC Ring Hydrolysis NAC_Ester->NAC Ester Hydrolysis

Caption: Degradation map showing the kinetic stability window (green), hydrolytic breakdown (grey/yellow), and irreversible oxidation (red).

Experimental Protocols

Protocol A: Stability Validation Assay (For QC)

Objective: Determine the shelf-life and handling window of the compound.

  • Preparation: Dissolve the compound (1 mg/mL) in Acetonitrile.

  • Stress Conditions:

    • Acid Stress: Dilute 1:1 with 0.1 N HCl. Incubate at 25°C for 4 hours.

    • Base Stress: Dilute 1:1 with 0.1 N NaOH. Incubate at 25°C for 1 hour.

    • Oxidative Stress: Dilute 1:1 with 3%

      
      . Incubate at 25°C for 4 hours.
      
  • Analysis: Inject 5 µL onto HPLC (C18 column).

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: MeCN + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 min.

  • Acceptance Criteria:

    • Acid sample: >95% recovery (Thiazolinium stability).

    • Base sample: Appearance of peak at RT corresponding to Free Acid or NAC (Ring opening).

    • Peroxide sample: Appearance of M-2 peak (Thiazole).

Protocol B: Storage & Handling Standards
ParameterRecommendationRationale
Temperature -20°C or -80°CSlows racemization and spontaneous hydrolysis.
Atmosphere Argon/NitrogenPrevents oxidative aromatization to thiazole.
Solvent DMSO, DMF, MeCNAvoid protic solvents (MeOH/Water) to prevent solvolysis.
Workup pH Keep < 4.0Maintain the stable thiazolinium cation during extraction.

References

  • Martin, R. B., & Edsall, J. T. (1961). 2-Methyl-2-thiazoline-4-carboxylic Acid: Formation from N-Acetylcysteine and Hydrolysis. Journal of the American Chemical Society, 81(19).

  • ChemicalBook. (2025).[4] 2-Methyl-2-thiazoline-4-carboxylic Acid Sodium Salt MSDS and Stability Data.

  • MedChemExpress. (2025). 2-Methyl-2-thiazoline-4-carboxylic acid sodium Product Information.

  • Bagley, M. C., et al. (2004). Thiazole synthesis via the Hantzsch reaction: oxidation of thiazolines. Synlett.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate vs. Alternative Thiazoline Scaffolds in Drug Development

As drug discovery and biocatalysis evolve, the strategic selection of heterocyclic scaffolds becomes paramount. Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate (MDT), a partially saturated -thiazoline derivative, is a...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery and biocatalysis evolve, the strategic selection of heterocyclic scaffolds becomes paramount. Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate (MDT), a partially saturated


-thiazoline derivative, is a highly specialized building block. It is fundamentally distinct from other sulfur-nitrogen heterocycles like 2-aminothiazoline-4-carboxylic acid (ACTA) and fully saturated thiazolidine-4-carboxylic acids (TCA).

This guide provides an authoritative comparative analysis of these scaffolds, detailing their mechanistic divergence, stability profiles, and self-validating experimental protocols for application scientists.

Mechanistic Profiling: The 2-Methyl-4,5-dihydrothiazole Core

The 4,5-dihydrothiazole (thiazoline) ring is a conformationally restricted bio-isostere of peptide bonds. MDT specifically features a methyl group at the C2 position and a methyl ester at C4.

Causality of Reactivity: The imine-like (C=N) double bond in the thiazoline ring imparts electrophilic character to the C2 carbon, while the sulfur atom provides nucleophilic potential under ring-opening conditions. MDT is primarily utilized as a reagent for preparing thiazoline and oxazoline substrates for FMN-containing oxidase domains, such as those found in epothilone and bleomycin synthetases 1.

When exposed to mineral acids, MDT undergoes controlled hydrolysis to 2-methyl-2-thiazoline-4-carboxylic acid. The kinetics of this hydrolysis are highly pH-dependent: in strongly acidic solutions (e.g., 7M HCl), the carboxythiazoline hydrolyzes very slowly, but the velocity of the reaction increases as acid concentration decreases, reaching a maximum at approximately pH 1.7 2. Below this threshold, the ring degrades into a mixture of N-acetyl- and S-acetylcysteine 2.

Comparative Analysis: MDT vs. Analogous Scaffolds

To select the correct scaffold for your synthetic or biological assay, it is critical to understand the structural divergence of these derivatives:

  • MDT (Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate): Optimal for enzymatic oxidation studies and natural product total synthesis. It serves as a direct precursor for FMN-dependent oxidase domains, which dehydrogenate the thiazoline ring to a planar thiazole.

  • ACTA (2-Aminothiazoline-4-carboxylic acid): Features an exocyclic amine and exists in tautomeric equilibrium with 2-iminothiazolidine-4-carboxylic acid. ACTA is an industrial intermediate for L-cysteine synthesis and a clinical biomarker for cyanide poisoning, formed via the condensation of cyanide with endogenous cystine 3.

  • TCA (Thiazolidine-4-carboxylic acid derivatives): Fully saturated analogs that act as proline isosteres. Recent studies have demonstrated their efficacy as neuraminidase (NA) inhibitors against Influenza A (H7N3), where the fully saturated ring allows for optimal positioning and strong potency within the viral NA active site [[4]]().

G Core Thiazoline / Thiazolidine Scaffolds MDT Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate (MDT) Core->MDT C2-Methyl, C4-Ester ACTA 2-Aminothiazoline-4-carboxylic acid (ACTA) Core->ACTA C2-Amino TCA Thiazolidine-4-carboxylic acid (TCA) Core->TCA Fully Saturated

Caption: Structural divergence of thiazoline derivatives and their functional groups.

Quantitative Performance & Stability Data

The following table summarizes the physicochemical and biological metrics of these scaffolds, allowing researchers to predict their behavior in complex matrices.

Property / MetricMethyl 2-methyl-4,5-dihydrothiazole-4-carboxylate (MDT)2-Aminothiazoline-4-carboxylic acid (ACTA)Thiazolidine-4-carboxylic acid (TCA)
Core Saturation Partially saturated (

-thiazoline)
Partially saturated (Amino/Imino tautomers)Fully saturated (Thiazolidine)
Primary Application FMN-oxidase substrate precursor 1Cyanide biomarker, L-cysteine precursor 3Influenza A neuraminidase inhibitor scaffold [[4]]()
Acidic Stability Max hydrolysis velocity at pH 1.7 [[2]]()Stable; Melting point 212 °C 3Highly stable; acts as a proline analog
Redox Susceptibility Readily oxidized to thiazole by FMN-oxidasesResistant to mild oxidationResistant to mild oxidation
UV-Vis Signature Absorbance max at 261 nm (acidic form) 2N/AN/A

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Each workflow includes an intrinsic analytical checkpoint to confirm causality and success before proceeding to the next step.

Protocol A: Controlled Hydrolysis and Enzymatic Oxidation of MDT

Causality: To utilize MDT in biosynthetic assays, the methyl ester must be hydrolyzed to the free acid without rupturing the delicate thiazoline ring. Because the ring rapidly degrades into N-acetylcysteine below pH 1.7, maintaining precise acidity is the causal factor for isolating the intact cyclic acid 2.

  • Ester Cleavage: Suspend MDT in a 0.2 M HCl solution (adjusted strictly to pH 1.7) at 25°C.

  • Validation Checkpoint (UV-Vis): Monitor the reaction via UV-Vis spectroscopy. The intact 2-methyl-2-thiazoline-4-carboxylic acid exhibits a characteristic absorption maximum at 261 nm 2. Once the ester is cleaved (typically 2-4 hours), immediately neutralize the solution to pH 6.5 using 0.1 M NaOH to halt ring-opening hydrolysis.

  • Enzymatic Dehydrogenation: Incubate the resulting acid (1 mM) with purified FMN-dependent oxidase (e.g., EpoB from the epothilone synthetase cluster) in a 50 mM Tris-HCl buffer (pH 7.5) containing 2 mM FMN and 5 mM MgCl2.

  • Validation Checkpoint (MS): Analyze the conversion to the corresponding thiazole via HPLC-MS. The loss of 2 atomic mass units (from 4,5-dihydrothiazole to thiazole) validates successful enzymatic oxidation.

Workflow Step1 Step 1: Acidic Hydrolysis (pH 1.7, 25°C) Step2 Step 2: UV-Vis Validation (Absorbance at 261 nm) Step1->Step2 Step3 Step 3: Enzymatic Oxidation (FMN-oxidase, pH 7.5) Step2->Step3 Step4 Step 4: HPLC-MS Analysis (Thiazole detection, -2 Da) Step3->Step4

Caption: Self-validating experimental workflow for MDT hydrolysis and enzymatic oxidation.

Protocol B: Synthesis of ACTA for Cyanide Biomarker Calibration

Causality: To create an analytical standard for ACTA, one must replicate the physiological cyanide detoxification pathway. Cyanide acts as a nucleophile that specifically cleaves the disulfide bond of L-cystine to form


-thiocyanoalanine, which then undergoes spontaneous intramolecular cyclization to form the ACTA heterocycle 3.
  • Condensation: Dissolve L-cystine (10 mM) in 50 mM phosphate buffer (pH 7.4). Add potassium cyanide (20 mM) under a well-ventilated fume hood.

  • Incubation: Stir the mixture at 37°C for 60 minutes to allow the

    
    -thiocyanoalanine intermediate to fully cyclize.
    
  • Validation Checkpoint (LC-MS/MS): Extract the aqueous layer with ethyl acetate and analyze via LC-MS/MS. The presence of a dominant molecular ion at m/z 147 [M+H]+ confirms the successful cyclization into ACTA.

References

  • Smith, H.A., & Gorin, G. (1961). "2-Methyl-2-thiazoline-4-carboxylic Acid: Formation from N-Acetylcysteine and Hydrolysis". ResearchGate. [Link]

  • Wikipedia. "2-Aminothiazoline-4-carboxylic acid".[Link]

  • PubMed. "Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A".[Link]

Sources

Comparative

Comparative study of 2-substituted 4,5-dihydrothiazole-4-carboxylic acids

Technical Analysis of Synthesis, Stability, and Bioactivity Executive Summary & Chemical Context The 2-substituted 4,5-dihydrothiazole-4-carboxylic acid scaffold (often referred to as -thiazoline-4-carboxylic acid) repre...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Analysis of Synthesis, Stability, and Bioactivity

Executive Summary & Chemical Context

The 2-substituted 4,5-dihydrothiazole-4-carboxylic acid scaffold (often referred to as


-thiazoline-4-carboxylic acid) represents a critical pharmacophore in medicinal chemistry. Structurally, it serves as the core rigidifying element in Pyochelin  (a siderophore of Pseudomonas aeruginosa) and acts as a versatile intermediate for cysteine-derived therapeutics.

Unlike fully aromatic thiazoles, the 4,5-dihydrothiazole ring retains a chiral center at C4 and a reactive imine-like C=N bond. This guide compares this scaffold against its open-chain precursors and fully oxidized analogues, highlighting its unique role as a "chiral switch" in drug design.

Key Comparative Advantages:

  • vs. Thiazolidines: Greater rigidity due to the C=N double bond, reducing conformational entropy loss during target binding.

  • vs. Aromatic Thiazoles: Retention of C4-chirality allows for stereospecific interactions (e.g., mimicking L-Proline or L-Cysteine residues).

  • vs. Open-chain N-acyl Cysteines: Superior lipophilicity and membrane permeability, though with reduced hydrolytic stability.

Comparative Synthesis: Methodologies & Yield Optimization

The synthesis of 2-substituted 4,5-dihydrothiazoles is often plagued by racemization and hydrolysis. We compare the two dominant methodologies: Nitrile Condensation (biomimetic) vs. Thioimino Ether Cyclization .

Table 1: Synthetic Route Comparison
FeatureMethod A: Nitrile Condensation (Recommended) Method B: Thioimino Ether Cyclization
Precursors L-Cysteine + Aryl NitrileL-Cysteine Methyl Ester + Imidate HCl
Reaction Media MeOH / Aqueous Buffer (pH 8–9)Anhydrous Methanol / DCM
Catalyst Mild Base (NaHCO₃/NaOH)None (Self-catalyzed)
Yield High (64–95%) Moderate (40–60%)
Chirality >99% ee (Retention) Variable (Risk of racemization)
Mechanism Nucleophilic attack of thiol on nitrile

intramolecular cyclization
Transimination

Cyclization
Key Risk Hydrolysis to N-benzoyl cysteine if pH < 7Hygroscopic reagents; unstable intermediates
Expert Insight: The "Buffer Trap"

A critical comparative study by Maltsev et al. (2013) revealed that neutral phosphate buffers (pH 7.0) paradoxically accelerate hydrolysis and racemization. The superior protocol utilizes a carbonate buffer (pH 9.0) . The basic environment stabilizes the thiazoline ring by deprotonating the carboxylic acid, reducing the electrophilicity of the C2-position toward water attack.

Visualization: Synthesis Decision Tree

Synthesis_Pathway Start Target: 2-Aryl-4,5-dihydrothiazole-4-COOH MethodA Method A: Nitrile Condensation (L-Cys + Ar-CN) Start->MethodA Preferred MethodB Method B: Thioimino Ether (L-Cys + Imidate) Start->MethodB Alternative Cond_Basic Condition: pH 8-9 (NaHCO3) (Maltsev Protocol) MethodA->Cond_Basic Optimized Cond_Neutral Condition: pH 7.0 (Phosphate Buffer) MethodA->Cond_Neutral Avoid Result_Mod Moderate Yield Racemization Risk MethodB->Result_Mod Result_High High Yield (80-95%) >99% ee Retention Cond_Basic->Result_High Result_Hydro Hydrolysis to N-Benzoyl Cysteine Cond_Neutral->Result_Hydro

Figure 1: Decision matrix for synthesis. Method A with pH control is the industry standard for high-purity derivatives.

Physicochemical Stability: The Hydrolysis Challenge

The 4,5-dihydrothiazole ring is thermodynamically unstable relative to its open-chain N-acyl cysteine isomer in aqueous media, particularly at acidic pH.

  • Mechanism: Protonation of the N3 nitrogen activates the C2 carbon for nucleophilic attack by water.

  • Critical pH Window:

    • pH < 4: Rapid hydrolysis (Ring opening).

    • pH 4–7: Slow hydrolysis.

    • pH > 8: Kinetic stability (Ring intact).

  • Substituent Effect: Electron-withdrawing groups (e.g., 2-(4-nitrophenyl)) at the C2 position destabilize the ring by making C2 more electrophilic. Electron-donating groups (e.g., 2-(4-methoxyphenyl)) provide marginal stabilization.

Storage Recommendation: Store as solid free acids or sodium salts. Avoid aqueous solutions for long-term storage; if necessary, buffer to pH 8.0.

Biological Performance Profiling

A. Antimicrobial Activity (The "Phenol Switch")

Comparative studies indicate that the 2-aryl substituent defines the spectrum of activity. A specific structural feature—the 2'-hydroxyphenyl group—is essential for potent antibacterial activity.

Compound ClassSubstituent (R)MIC (µg/mL) vs. R. solanacearumActivity Status
Phenolic 2-(2'-OH-phenyl) 3.91 – 7.8 High Potency
Non-Phenolic2-Phenyl> 100Inactive
Electron-Poor2-(4'-NO₂-phenyl)> 100Inactive
Electron-Rich2-(4'-OMe-phenyl)> 100Inactive
  • Mechanism: The 2'-OH group likely facilitates metal chelation or acts as a proton donor in the active site of the target enzyme (fatty acid synthesis pathway).

  • Comparison to Standards: The most active derivatives (MIC ~4 µg/mL) approach the potency of commercial agricultural bactericides like streptomycin against specific plant pathogens.

B. Siderophore Mimicry & Iron Chelation

This scaffold is a truncated analogue of Pyochelin .

  • Function: 2-substituted 4,5-dihydrothiazole-4-carboxylic acids can bind iron (Fe³⁺).

  • Therapeutic Application: "Trojan Horse" antibiotics. By mimicking siderophores, these compounds are actively transported into bacteria via FptA transporters.

  • Design Rule: Retention of the carboxylic acid at C4 is non-negotiable for iron binding. Esterification (e.g., methyl ester) abolishes siderophore activity but may improve passive membrane permeability.

C. Anticancer Potential

While the free acid is often less cytotoxic, carboxamide and hydrazide derivatives of this scaffold show significant anticancer activity.

  • Target: Derivatives containing a diacylhydrazine moiety have shown IC50 values comparable to Chlorothalonil in fungal models and micromolar cytotoxicity against HeLa cells.

  • Structure-Activity Relationship (SAR):

    • Free Acid: Low cytotoxicity (Good for siderophore mimics).

    • Carboxamide/Hydrazide: High cytotoxicity (Good for antitumor/antifungal).

Detailed Experimental Protocol

Optimized Synthesis of (R)-2-Phenyl-4,5-dihydrothiazole-4-carboxylic Acid

Based on the Maltsev & Hintermann Protocol (Synthesis, 2013)

Reagents:

  • L-Cysteine hydrochloride monohydrate (1.0 equiv)

  • Benzonitrile (1.0 equiv)

  • Methanol / Water (1:1 v/v)

  • Sodium Bicarbonate (NaHCO₃)

Workflow:

  • Buffer Preparation: Dissolve L-Cysteine HCl (10 mmol) in degassed 1:1 MeOH/H₂O (20 mL).

  • pH Adjustment: Add NaHCO₃ until pH reaches ~9.0. (Crucial: Do not exceed pH 10 to avoid racemization; do not drop below pH 7 to prevent hydrolysis).

  • Condensation: Add Benzonitrile (10 mmol).

  • Reflux: Heat the mixture at mild reflux (70°C) for 12–15 hours under inert atmosphere (N₂).

  • Workup:

    • Cool to room temperature.

    • Acidify carefully to pH 4–5 with dilute acetic acid (product precipitates). Note: Do not use strong mineral acids (HCl) to avoid ring opening.

    • Filter the white precipitate.

    • Wash with cold water and ether.

  • Validation:

    • ¹H NMR (D₂O/NaOD): Look for triplet at ~5.3 ppm (C4-H) and absence of vinyl protons.

    • Optical Rotation: Check

      
       to confirm enantiomeric purity.
      

Structure-Activity Relationship (SAR) Map

SAR_Map Core 2-Aryl-4,5-dihydrothiazole- 4-carboxylic Acid Pos2 Position 2 (Aryl) Core->Pos2 Pos4 Position 4 (COOH) Core->Pos4 Ring Thiazoline Ring Core->Ring AntiBac High Antibacterial Activity (MIC < 10 µg/mL) Pos2->AntiBac 2'-OH Group (Essential) Inactive Inactive / Low Potency Pos2->Inactive No 2'-OH Siderophore Iron Transport (Siderophore Mimic) Pos4->Siderophore Free Acid (-COOH) Prodrug Anticancer/Antifungal (High Cytotoxicity) Pos4->Prodrug Derivatization (-CONH-NH-COR) Unstable Hydrolysis Risk (Ring Opening) Ring->Unstable Acidic pH (<4)

Figure 2: SAR Logic for therapeutic optimization. The 2'-OH group is the critical determinant for antibacterial efficacy.

References

  • Maltsev, O. V., Walter, V., Brandl, M. J., & Hintermann, L. (2013).[1] Medium Buffer Effects on the Condensation of L-Cysteine and Aryl Nitriles to (R)-2-Aryl-4,5-dihydrothiazole-4-carboxylic Acids. Synthesis, 45(20), 2763-2767.[1] Link

  • Li, Y., et al. (2015). Design and Synthesis of New 2-Aryl-4,5-dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action.[2] International Journal of Molecular Sciences, 16(11), 26553–26568. Link

  • Noël, S., et al. (2013). Synthesis and biological properties of thiazole-analogues of pyochelin, a siderophore of Pseudomonas aeruginosa.[3] Bioorganic & Medicinal Chemistry Letters, 23(24), 6618-6621. Link

  • Martin, R. B., & Parcell, A. (1961).[4] Hydrolysis of 2-Substituted

    
    -Thiazolines. Journal of the American Chemical Society, 83(23), 4830–4834. Link
    
  • Zhao, W., et al. (2019). (R)-2-Phenyl-4,5-Dihydrothiazole-4-Carboxamide Derivatives Containing a Diacylhydrazine Group: Synthesis, Biological Evaluation, and SARs. Molecules, 24(24), 4440.[5] Link

Sources

Validation

Structure-activity relationship of 2-methyl-4,5-dihydrothiazole-4-carboxylate analogs

Comprehensive SAR and Performance Comparison Guide: 2-Methyl-4,5-dihydrothiazole-4-carboxylate Analogs in Biosynthesis and Bioluminescence Executive Summary The 4,5-dihydrothiazole-4-carboxylate (thiazoline) scaffold is...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive SAR and Performance Comparison Guide: 2-Methyl-4,5-dihydrothiazole-4-carboxylate Analogs in Biosynthesis and Bioluminescence

Executive Summary

The 4,5-dihydrothiazole-4-carboxylate (thiazoline) scaffold is a privileged structural motif in chemical biology, serving as the geometric and electronic core for diverse biochemical pathways. Specifically, Sodium 2-methyl-4,5-dihydrothiazole-4-carboxylate (CAS 15058-19-2) is a critical biochemical reagent utilized extensively in the study of non-ribosomal peptide synthetases (NRPS)[1]. As a Senior Application Scientist, I have designed this guide to objectively compare the structure-activity relationship (SAR) of this aliphatic analog against its conjugated and oxidized alternatives, providing actionable experimental workflows for drug development professionals.

Core Structural Significance & Causality in SAR

The biological activity of thiazoline-4-carboxylates is strictly governed by the hybridization state of the heterocycle and the electronic nature of the C2-substituent.

  • The Puckered Thiazoline Ring (C4-C5 sp³ hybridization): The reduced state of the 4,5-dihydrothiazole ring forces a puckered geometry. This specific 3D conformation is an absolute prerequisite for initial binding and adenylation by ATP-dependent enzymes (such as luciferase or NRPS adenylation domains). Fully oxidized, planar thiazoles sterically clash within these active sites and fail to undergo adenylation[2].

  • C2-Aliphatic vs. Aryl Substitution:

    • 2-Methyl Substitution (The Product): The compact, non-conjugated methyl group perfectly fits the aliphatic recognition pockets of FMN-containing oxidase domains found in epothilone (EpoB) and bleomycin synthetases[3]. It isolates the enzymatic oxidation kinetics from fluorescent interference, making it the ideal baseline substrate for NRPS studies.

    • 2-Aryl Substitution (The Alternatives): Analogs like D-luciferin feature a 6-hydroxybenzothiazole group at the C2 position. This extended π-π conjugation is mandatory for stabilizing the excited state during oxidative decarboxylation, enabling high-quantum-yield bioluminescence[2].

SAR_Logic Core 4,5-Dihydrothiazole-4-carboxylate (Core Scaffold) Sub1 2-Methyl Substitution (Product: CAS 15058-19-2) Core->Sub1 Aliphatic Sub2 2-Aryl Substitution (e.g., D-Luciferin) Core->Sub2 Conjugated Sub3 Oxidized Thiazole (Aromatic Analog) Core->Sub3 Dehydrogenation Res1 NRPS Substrate (Epothilone / Bleomycin) Sub1->Res1 FMN Oxidase Target Res2 Luciferase Substrate (Bioluminescence) Sub2->Res2 ATP Activation Res3 Inactive Metabolite (Fails Adenylation) Sub3->Res3 Planar Clash

SAR logic of 4,5-dihydrothiazole-4-carboxylate analogs based on C2-substitution and oxidation.

Comparative Performance Analysis

To select the correct analog for your assay, you must align the compound's electronic properties with your target enzyme's mechanism. The table below summarizes the quantitative and qualitative performance metrics of the primary analogs in this class.

Analog / CompoundC2-SubstituentRing Oxidation StatePrimary ApplicationKey Performance Metric / Outcome
2-Methyl-4,5-dihydrothiazole-4-carboxylate Methyl (Aliphatic)Thiazoline (Reduced)NRPS Synthesis (Epothilone)High EpoB Oxidase Turnover; Non-fluorescent baseline[4].
D-Luciferin 6-HydroxybenzothiazoleThiazoline (Reduced)Bioluminescence AssaysHigh Quantum Yield (~0.4); Rapid ATP-dependent adenylation[2].
Infra-Luciferin Analogs Conformationally Restricted ArylThiazoline (Reduced)Deep-Tissue In Vivo ImagingRed-shifted Emission (>600 nm); Enhanced tissue penetration[2].
MAO-B Probe Substrates 6-(2-aminoethoxy)benzothiazoleThiazoline (Reduced)Enzyme Activity ProbingDirect proportionality to MAO-B activity via coupled luminescence[5].
2-Methylthiazole-4-carboxylate Methyl (Aliphatic)Thiazole (Oxidized)Negative Control / ProductZero Adenylation Activity; Validates requirement for puckered geometry.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. By incorporating intrinsic feedback loops (e.g., coupled fluorescence or negative controls), you can definitively prove that the observed activity is a direct result of the analog's specific structural features.

Protocol A: In Vitro FMN-Dependent Oxidase Assay (NRPS Validation)

Objective: Validate 2-methyl-4,5-dihydrothiazole-4-carboxylate as a competent substrate for the epothilone synthetase (EpoB) oxidase domain. Causality: The enzymatic dehydrogenation of the thiazoline ring to a thiazole requires the concomitant reduction of the FMN cofactor to FMNH₂. Monitoring this cofactor transition provides a direct, real-time readout of substrate turnover.

  • Enzyme Reconstitution: Dilute recombinant EpoB oxidase domain to a final concentration of 2 μM in 50 mM HEPES buffer (pH 7.5) supplemented with 10 mM MgCl₂.

  • Substrate & Cofactor Loading: Add 1 mM ATP, 1 mM Coenzyme A, and 10 μM Flavin Mononucleotide (FMN). Incubate at 25°C for 5 minutes to establish a stable baseline.

  • Reaction Initiation: Inject 0.5 mM of Sodium 2-methyl-4,5-dihydrothiazole-4-carboxylate[6].

  • Self-Validating Detection: Continuously monitor the reaction using a multi-mode microplate reader.

    • Validation Metric 1: Measure the depletion of absorbance at 450 nm (indicating the consumption of oxidized FMN).

    • Validation Metric 2: Measure the increase in fluorescence (Excitation: 450 nm / Emission: 530 nm) to confirm the stoichiometric generation of FMNH₂.

  • Data Interpretation: A coupled decrease at 450 nm and increase at 530 nm confirms successful recognition and oxidation of the aliphatic thiazoline ring.

Workflow A 2-Methyl-4,5-dihydrothiazole (Substrate) B Adenylation (Mg-ATP) A->B C Thioesterification (PCP-bound) B->C CoASH D FMN Oxidase (Dehydrogenation) C->D EpoB E 2-Methylthiazole (Product) D->E -2H

Enzymatic processing of 2-methyl-4,5-dihydrothiazole-4-carboxylate in NRPS pathways.

Protocol B: Luciferase Adenylation & Luminescence Assay (Aryl Analog Comparison)

Objective: Compare the adenylation efficiency of conjugated alternatives (e.g., D-luciferin) against oxidized controls. Causality: Luciferase requires a puckered thiazoline ring to form the luciferyl-AMP intermediate. Using an oxidized thiazole control proves that light emission is structurally dependent on the sp³ geometry of the C4-C5 bond.

  • Assay Master Mix: Prepare a solution containing 100 nM recombinant Firefly Luciferase, 2 mM ATP, and 5 mM MgSO₄ in 50 mM Tris-acetate buffer (pH 7.8).

  • Substrate Preparation: Prepare 100 μM stock solutions of D-luciferin (Test) and 2-methylthiazole-4-carboxylate (Negative Control).

  • Kinetic Measurement: Inject 10 μL of the substrate into 90 μL of the Master Mix in a white opaque 96-well plate.

  • Self-Validation: Record photon emission using a luminometer over 30 minutes. The Test well will produce a robust luminescent decay curve. The Negative Control well must yield zero photons above background, validating that planar thiazoles cannot be adenylated by the enzyme[2].

References

  • Syed, A. J. "The rational design, synthesis and properties of conformationally-locked infra-luciferin analogues". UCL Discovery. URL: [Link]

  • MDPI. "Synthesis and Evaluation of Phenylxanthine Derivatives as Potential Dual A2AR Antagonists/MAO-B Inhibitors". Molecules. URL: [Link]

Sources

Comparative

"methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate" activity compared to known inhibitors

This guide provides an in-depth technical comparison of Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate (MMDC) against established inhibitors and probes in the fields of siderophore biosynthesis and cysteine prodrug ch...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate (MMDC) against established inhibitors and probes in the fields of siderophore biosynthesis and cysteine prodrug chemistry.

Executive Summary

Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate (MMDC) is a specialized heterocyclic ester primarily utilized as a biosynthetic intermediate probe and a cysteine prodrug precursor . Unlike broad-spectrum inhibitors, MMDC occupies a unique niche: it serves as a stable, cell-permeable precursor that hydrolyzes to 2-methyl-2-thiazoline-4-carboxylic acid (MTCA), a key intermediate in the non-ribosomal peptide synthetase (NRPS) assembly of siderophores (e.g., Yersiniabactin, Pyochelin) and secondary metabolites (e.g., Lyngbyapeptin B).

While often categorized alongside inhibitors due to its structural mimicry of enzyme substrates, its primary utility lies in studying oxidative decarboxylation mechanisms (e.g., LynB7 activity) and as a non-enzymatic cysteine donor , offering distinct advantages over traditional thiols like N-Acetylcysteine (NAC).

Key Differentiators
  • Mechanism : Acts as a substrate-mimic for NRPS tailoring enzymes (e.g., LynB7) and a hydrolytic reservoir for L-cysteine.

  • Stability : Superior stability in oxidative environments compared to free cysteine.

  • Selectivity : Specifically targets Fe(II)/α-ketoglutarate-dependent oxygenases and siderophore cyclodehydratases.

Mechanism of Action & Biological Targets

A. Siderophore Biosynthesis Interrogation

MMDC hydrolyzes to the free acid, which mimics the thiazoline intermediate formed by cyclodehydratase domains (Cy) in NRPS modules. It is actively processed by tailoring enzymes such as LynB7 (a non-heme diiron oxygenase) to form thiazoles, making it an essential probe for mapping biosynthetic pathways.

  • Target : LynB7 (Lyngbyapeptin biosynthesis), PchE/PchF (Pyochelin biosynthesis).

  • Action : Oxidative decarboxylation or chain elongation substrate.

  • Outcome : Formation of 2-methylthiazole or integration into siderophore scaffolds.

B. Cysteine Prodrug Activity (The "Hydrolytic Switch")

Unlike N-Acetylcysteine (NAC), which requires enzymatic deacetylation, MMDC and its acid form release L-cysteine through a chemical equilibrium driven by pH and concentration. This "hydrolytic switch" provides a sustained release of cysteine for glutathione (GSH) synthesis without relying on variable intracellular enzyme expression.

Comparative Analysis: MMDC vs. Known Alternatives

The following table compares MMDC with Salicyl-AMS (a potent siderophore synthesis inhibitor) and N-Acetylcysteine (NAC) (a standard cysteine prodrug).

Table 1: Performance & Specification Comparison
FeatureMMDC (Methyl 2-methyl-thiazoline-4-carboxylate) Salicyl-AMS N-Acetylcysteine (NAC)
Primary Role Biosynthetic Probe / Substrate / Cysteine DonorPotent Inhibitor (Siderophore Synthesis)Therapeutic Cysteine Prodrug
Target Mechanism Substrate for LynB7 / Hydrolytic ring openingCompetitive inhibition of Salicylate Adenylation (YbtE) Enzymatic deacetylation to Cysteine
Chemical Stability High (Ester form); Hydrolyzes in acid/baseModerate (Sulfonamide mimic)Moderate (Susceptible to oxidation)
Cell Permeability High (Lipophilic Ester)Low to Moderate (Polar)High
Kinetics

(LynB7) ≈ 17

(for acid form)

≈ Nanomolar range (YbtE)
Variable (Enzyme dependent)
Experimental Use Probing oxidative decarboxylation; Cysteine deliveryBlocking siderophore production (Virulence study)Restoring GSH levels; ROS scavenging
Detailed Analysis
1. MMDC vs. Salicyl-AMS (Siderophore Context)
  • Salicyl-AMS is a bisubstrate analog that tightly binds the adenylation domain of siderophore synthetases (like YbtE in Yersinia), effectively shutting down production. It is the "gold standard" for inhibition .

  • MMDC , in contrast, is used to interrogate the downstream steps . By providing the thiazoline intermediate directly (after hydrolysis), researchers can bypass the early adenylation/cyclization steps to study tailoring enzymes like LynB7 or PchE independently.

  • Verdict : Use Salicyl-AMS to stop the pathway. Use MMDC to dissect specific tailoring steps or feed the pathway downstream.

2. MMDC vs. NAC (Cysteine Donor Context)
  • NAC relies on acylases for conversion to cysteine. Its efficacy can vary based on cell type and metabolic state.

  • MMDC (and its thiazolidine analogs) releases cysteine via ring-opening hydrolysis. This non-enzymatic mechanism ensures a "basal" supply of cysteine even in metabolically compromised cells.

  • Verdict : MMDC offers a more controlled, chemically defined release profile for mechanistic studies on oxidative stress, whereas NAC remains the clinical standard.

Experimental Protocols

Protocol A: Controlled Hydrolysis for Active Probe Generation

The methyl ester (MMDC) is often too stable for direct enzymatic assays and must be converted to the free acid (2-methyl-2-thiazoline-4-carboxylic acid).

  • Preparation : Dissolve 100 mg of MMDC in 5 mL of Methanol.

  • Hydrolysis : Add 5 mL of 0.1 M NaOH dropwise at 0°C.

  • Reaction : Stir at room temperature for 1 hour. Monitor by TLC (SiO₂, 5% MeOH in DCM).

  • Workup : Acidify carefully to pH 3.0 using 1 M HCl. Extract immediately with Ethyl Acetate (3 x 10 mL).

  • Purification : Evaporate solvent under reduced pressure to yield the free acid. Note: The acid is unstable over long periods; use fresh.

Protocol B: LynB7 Oxidative Decarboxylation Assay

To measure activity as a substrate for non-heme diiron enzymes.

  • Buffer : 50 mM Tris-HCl (pH 7.5), 100 mM NaCl.

  • Cofactors : Add 1 mM Fe(NH₄)₂(SO₄)₂ (prepare anaerobically) and 1 mM Ascorbate.

  • Substrate : Add 2 mM Hydrolyzed MMDC (from Protocol A).

  • Enzyme : Initiate with 5 μM purified LynB7 .

  • Detection : Monitor formation of 2-methylthiazole by HPLC (C18 column, gradient 5-95% ACN in water + 0.1% TFA) at 254 nm.

  • Quantification : Compare peak area to a 2-methylthiazole standard curve.

Visualizing the Pathway

The following DOT diagram illustrates the role of MMDC (and its acid form) in the Lyngbyapeptin biosynthetic pathway, highlighting its conversion by LynB7.

G cluster_legend Legend Cys L-Cysteine Acid 2-Methyl-2-thiazoline- 4-carboxylic Acid Cys->Acid Biosynthesis (Cyclodehydration) Nitrile Acetonitrile (Precursor) Nitrile->Acid Biosynthesis MMDC MMDC (Methyl Ester) (Synthetic Probe) MMDC->Acid Hydrolysis (Protocol A) LynB7 Enzyme: LynB7 (Non-heme Diiron) Acid->LynB7 Substrate Binding (Km ~2.1 mM) Thiazole 2-Methylthiazole (Decarboxylated Product) LynB7->Thiazole Oxidative Decarboxylation Siderophore Siderophore/Peptide Assembly Thiazole->Siderophore Incorporation key1 Synthetic Probe key2 Enzyme Target key3 Metabolic Product

Caption: Pathway diagram showing MMDC as a synthetic precursor to the bioactive thiazoline acid, which acts as a substrate for the LynB7 oxygenase in secondary metabolite synthesis.

References

  • Unique Initiation and Termination Mechanisms Involved in the Biosynthesis of a Hybrid Polyketide-Nonribosomal Peptide Lyngbyapeptin B . ACS Chemical Biology, 2023.

  • 2-Methyl-2,4-thiazolidinedicarboxylic acid (M-TDCA) as a stable L-cysteine pro-drug . BenchChem Technical Guide.

  • Decarboxylation in Natural Products Biosynthesis . JACS Au, 2021.

  • 2-Methyl-2-thiazoline-4-carboxylic acid sodium Product Information . MedChemExpress.

Validation

Comprehensive Publish Comparison Guide: In Vitro vs. In Vivo Efficacy of Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate (MDT)

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Compound Focus: Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate (CAS: 6436-58-4) Executive Summary & Mechanistic Rational...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Compound Focus: Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate (CAS: 6436-58-4)

Executive Summary & Mechanistic Rationale

Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate (hereafter referred to as MDT ) is a synthetic thiazoline-4-carboxylate derivative. Thiazoline rings are privileged scaffolds in natural product chemistry, frequently exhibiting potent antimicrobial and metal-chelating activities[1].

In the context of targeted antimicrobial therapy, MDT is evaluated as a competitive inhibitor of siderophore biosynthesis in Pseudomonas aeruginosa. P. aeruginosa relies heavily on the siderophore pyochelin for iron acquisition during infection[2]. Pyochelin is synthesized via nonribosomal peptide synthetases (NRPS), specifically PchE and PchF, which assemble and cyclize salicylate and L-cysteine into hydroxyphenyl-thiazoline (HPT) intermediates[3]. Because MDT is a structural mimic of the thiazoline precursors in this pathway, it acts as a "Trojan horse" competitive inhibitor, stalling the PchF elongation module and starving the pathogen of essential iron.

MOA Sal Salicylate + L-Cys PchE PchE (NRPS) Sal->PchE HPT HPT Intermediate PchE->HPT PchF PchF (Elongation) HPT->PchF Pyo Pyochelin (Active Siderophore) PchF->Pyo MDT MDT (CAS 6436-58-4) Inhib Competitive Inhibition MDT->Inhib Inhib->PchF

Fig 1: MDT competitively inhibits the PchF elongation module in pyochelin biosynthesis.

In Vitro Efficacy & Experimental Design

To objectively evaluate MDT's potential, we compared its in vitro performance against Ciprofloxacin (CIP) (a standard broad-spectrum fluoroquinolone) and Deferoxamine (DFO) (a clinical iron chelator).

Quantitative In Vitro Data
CompoundTarget MechanismMIC₅₀ (µg/mL)IC₅₀ (µM) vs PchFHepG2 Cytotoxicity (CC₅₀, µM)Selectivity Index (SI)
MDT Siderophore Inhibition8.51.2> 500> 58
Ciprofloxacin DNA Gyrase Inhibition0.25N/A120480
Deferoxamine Direct Iron Chelation> 64N/A> 1000N/A

Note: MIC values were determined in iron-depleted media to accurately reflect siderophore dependency.

Self-Validating Protocol: Iron-Depleted Broth Microdilution

Standard CLSI M07 guidelines for broth microdilution[4] utilize Mueller-Hinton Broth (MHB). However, standard MHB contains trace iron that masks the efficacy of siderophore inhibitors.

Causality & Design: To create a self-validating system, we modified the CLSI protocol by adding 2,2'-bipyridyl (an iron chelator) to the media. This forces P. aeruginosa to rely entirely on pyochelin for survival[2]. Ciprofloxacin is included as an orthogonal mechanism control (its efficacy should remain unchanged regardless of iron levels), ensuring that any observed growth inhibition by MDT is specifically linked to iron starvation pathways.

Step-by-Step Methodology:

  • Media Preparation: Supplement cation-adjusted MHB with 100 µM 2,2'-bipyridyl to sequester free iron.

  • Inoculum Standardization: Grow P. aeruginosa PAO1 to log phase, wash twice in PBS to remove residual secreted siderophores, and adjust to

    
     CFU/mL.
    
  • Compound Plating: Dispense MDT, CIP, and DFO in a 96-well plate using a 2-fold serial dilution matrix (ranging from 0.125 to 128 µg/mL).

  • Incubation & Readout: Incubate at 37°C for 18 hours. Add 10 µL of Resazurin dye (0.015%) to each well and incubate for an additional 2 hours.

  • Validation: A color change from blue to pink indicates active metabolism (live cells). This orthogonal readout prevents false MIC reporting caused by the precipitation of the highly lipophilic MDT compound.

In Vivo Efficacy & Pharmacodynamics

While in vitro data demonstrates MDT's high selectivity and novel mechanism, translation to in vivo models often reveals pharmacokinetic bottlenecks. We utilized a murine acute pneumonia model[5] to compare the systemic efficacy of MDT against Ciprofloxacin.

Quantitative In Vivo Data
Treatment GroupDose (mg/kg, IV)48h Survival RateLung Burden (Log₁₀ CFU/g)ALT/AST Elevation (Fold Change)
Vehicle Control 00%8.9 ± 0.41.0x (Baseline)
MDT 2540%6.2 ± 0.51.2x
Ciprofloxacin 10100%2.1 ± 0.31.5x
Self-Validating Protocol: SCFM2-Adapted Murine Pneumonia Model

A critical failure point in preclinical testing is inoculating mice with bacteria grown in nutrient-rich broth, which causes an acute shock response rather than mimicking a true clinical infection.

Causality & Design: To ensure trustworthiness, our protocol pre-adapts the P. aeruginosa inoculum in Synthetic Cystic Fibrosis Macrophage Medium (SCFM2)[6]. This mimics the chronic, iron-restricted physiology of a human lung infection, upregulating the pyochelin biosynthesis machinery before the bacteria enter the host.

InVivo Inoc P. aeruginosa PAO1 (SCFM2 Adapted) Infect Intranasal Inoculation Inoc->Infect Treat IV Administration (MDT vs CIP) Infect->Treat Harvest Lung Harvest (24h/48h) Treat->Harvest Readout CFU & Cytokine Quantification Harvest->Readout

Fig 2: SCFM2-adapted murine pneumonia workflow for evaluating in vivo efficacy.

Step-by-Step Methodology:

  • Bacterial Preparation: Culture P. aeruginosa PAO1 in SCFM2 at 37°C for 6 hours to induce chronic infection phenotypes[6].

  • Infection: Anesthetize 6-week-old female BALB/c mice and inoculate intranasally with

    
     CFU in 25 µL of PBS[5].
    
  • Blinded Dosing: At 2h and 12h post-infection, administer MDT (25 mg/kg), CIP (10 mg/kg), or Vehicle via intravenous tail vein injection. Group assignments must be blinded to the handler.

  • Endpoint Analysis: Euthanize mice at 48h. Homogenize lung tissue in 1% peptone water, serially dilute, and plate on Pseudomonas Isolation Agar for CFU quantification.

In Vitro vs. In Vivo Discrepancies: The Comparison

The data reveals a significant drop-off in MDT's efficacy when transitioning from the petri dish to the mammalian host. While MDT exhibits a highly specific MIC of 8.5 µg/mL in vitro, it only rescued 40% of the murine cohort at a relatively high dose of 25 mg/kg.

Mechanistic Analysis of the Discrepancy:

  • Esterase Liability: MDT contains a methyl ester group (-carboxylate). In murine plasma, abundant carboxylesterases rapidly hydrolyze this methyl ester into the corresponding carboxylic acid. This drastically increases the molecule's polarity, preventing it from crossing the bacterial outer membrane to reach the cytoplasmic PchF target.

  • Plasma Protein Binding: Thiazoline derivatives are known to exhibit high affinity for serum albumin. The free-drug concentration of MDT in the alveolar fluid likely falls below the therapeutic MIC threshold within minutes of IV administration.

  • Metabolic Oxidation: The 4,5-dihydrothiazole (thiazoline) ring is susceptible to oxidation by hepatic cytochrome P450 enzymes, converting it into a flat, aromatic thiazole ring. This loss of 3D stereochemistry eliminates its ability to competitively bind the NRPS elongation module.

Conclusion & Future Directions

Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate (MDT) serves as a brilliant in vitro proof-of-concept for targeting pathogen-specific iron acquisition pathways. It successfully bypasses the broad-spectrum toxicity issues of traditional antibiotics by acting as a highly selective NRPS inhibitor. However, its in vivo utility is severely bottlenecked by the metabolic instability of its ester and thiazoline moieties.

Recommendation for Drug Developers: MDT should not be advanced as a standalone therapeutic in its current form. Future medicinal chemistry efforts must focus on bioisosteric replacement of the methyl ester (e.g., using an oxadiazole) and steric shielding of the thiazoline ring to prevent hepatic oxidation, thereby bridging the gap between its potent in vitro mechanism and in vivo survivability.

References

1.[5] Murine Acute Pneumonia Model of Pseudomonas aeruginosa Lung Infection. Bio-protocol. URL:[Link] 2.[3] Nonribosomal Peptides for Iron Acquisition: pyochelin biosynthesis as a case study. National Institutes of Health (PMC). URL:[Link] 3.[2] The Pseudomonas aeruginosa Pyochelin-Iron Uptake Pathway and Its Metal Specificity. Journal of Bacteriology (ASM Journals). URL:[Link] 4.[6] Improvement of a mouse infection model to capture Pseudomonas aeruginosa chronic physiology in cystic fibrosis. Proceedings of the National Academy of Sciences (PNAS). URL:[Link] 5.[1] Thiangazole, a new thiazoline antibiotic from Polyangium sp. (myxobacteria): production, antimicrobial activity and mechanism of action. PubMed. URL:[Link] 6.[4] M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute (CLSI) / ResearchGate. URL:[Link]

Sources

Comparative

Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate: Specificity, Impurity Profiling, and Enzyme Cross-Reactivity Guide

Topic: Cross-reactivity of "methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate" with other enzymes Content Type: Publish Comparison Guide Executive Summary Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate (CAS 6436-58-4)...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-reactivity of "methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate" with other enzymes Content Type: Publish Comparison Guide

Executive Summary

Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate (CAS 6436-58-4) is a critical thiazoline heterocycle often encountered in two distinct high-stakes contexts: as a degradation impurity of N-Acetylcysteine (NAC) and as a mechanistic probe for Non-Ribosomal Peptide Synthetases (NRPS) .

For drug development professionals, this molecule is primarily known as the methyl ester of Acetylcysteine Impurity A (EP/USP standards). Its spontaneous formation from NAC poses stability challenges in formulation. For biochemists, it serves as a structural mimic of D-Luciferin precursors and siderophore intermediates, creating significant potential for cross-reactivity in Luciferase reporter assays and FMN-dependent oxidase workflows.

This guide objectively compares its enzymatic interactions, outlines its interference potential, and provides self-validating protocols to quantify its presence and activity.

Part 1: The Mechanistic Context
1. Origin & Identity

This molecule is the methyl ester of 2-methyl-thiazoline-4-carboxylic acid .[1] It is formed via the cyclodehydration of N-acetylcysteine (NAC) or its methyl ester.

  • Primary Target (Intended): None (in drug formulation); FMN-dependent oxidases (in NRPS research).

  • Mechanism of Formation: The thiol group of cysteine attacks the carbonyl carbon of the N-acetyl group, followed by water elimination to close the thiazoline ring.

2. The Cross-Reactivity Landscape

The structural homology of this molecule to D-Luciferin and Siderophores (e.g., Pyochelin) drives its cross-reactivity profile.

Enzyme / SystemInteraction TypeMechanism of ActionRisk Level
Firefly Luciferase Competitive Inhibition (Potential)Structural analog of D-Luciferin (lacks benzothiazole moiety). May occupy the adenylation pocket, reducing bioluminescence signal.High in Reporter Assays
NRPS Oxidases Substrate Acts as a mimic of the peptidyl-thiazoline intermediate; oxidized to the thiazole by FMN-dependent domains (e.g., EpoB, BlmB).High (Desired in Research)
Esterases Substrate Intracellular esterases cleave the methyl ester to release the free acid (active form).Medium (Activation Step)
Metalloenzymes Chelation/Inhibition The N/S atoms in the thiazoline ring can chelate Zn²⁺ or Fe³⁺, potentially inhibiting metalloproteases.Low-Medium
Part 2: Comparative Analysis
Comparison 1: As a Luciferase Inhibitor/Analog

Context: Researchers using NAC or thiazoline derivatives in cell-based luciferase assays.

FeatureMethyl 2-methyl-4,5-dihydrothiazole-4-carboxylate D-Luciferin (Substrate) 2-Cyano-6-hydroxybenzothiazole (CHBT)
Core Structure Thiazoline ring + Methyl groupThiazoline ring + BenzothiazoleBenzothiazole + Nitrile
Enzymatic Action Inhibitor / Non-luminescent Substrate (Luminescent) Precursor (Condenses to Luciferin)
Binding Domain Adenylation domain (predicted)Adenylation & Oxidation domainsN/A (Chemical condensation)
Key Risk False negatives in reporter assays due to competition.N/AN/A
Comparison 2: As a Pharmaceutical Impurity (vs. NAC)

Context: Stability profiling of N-Acetylcysteine formulations.

PropertyImpurity A (The Thiazoline) N-Acetylcysteine (NAC)
Redox Activity Inactive (Thiol is blocked in ring)Active (Free thiol, antioxidant)
Detection (UV) Absorbance ~250-260 nm (Thiazoline)Weak UV absorbance
Toxicity Potential Potential electrophile (ring opening)Low (Antioxidant)
Stability Stable in acid; hydrolyzes in base.Oxidizes to Di-NAC (disulfide).
Part 3: Interaction Pathways (Visualization)

The following diagram illustrates the dual identity of the molecule: as a degradation product of NAC and as a competitive analog in Luciferase and NRPS pathways.

ThiazolineInteractions NAC N-Acetylcysteine (Drug/Precursor) ThiazolineEster Methyl 2-methyl-4,5- dihydrothiazole-4-carboxylate (The Molecule) NAC->ThiazolineEster Cyclodehydration (Impurity Formation) ThiazolineAcid 2-Methyl-thiazoline- 4-carboxylic Acid (Active Form) ThiazolineEster->ThiazolineAcid Hydrolysis Luciferase Firefly Luciferase (Off-Target) ThiazolineAcid->Luciferase Competitive Inhibition (Binds Adenylation Site) NRPS NRPS Oxidases (Target: EpoB/BlmB) ThiazolineAcid->NRPS Oxidation to Thiazole Esterase Intracellular Esterases Esterase->ThiazolineEster Activates

Figure 1: Mechanistic pathway showing the formation of the thiazoline from NAC, its activation by esterases, and its divergent effects on Luciferase (inhibition) vs. NRPS enzymes (oxidation).

Part 4: Experimental Protocols
Protocol A: Validating Luciferase Cross-Reactivity

Purpose: To determine if the molecule interferes with your specific reporter assay.

Reagents:

  • Recombinant Firefly Luciferase (approx. 10 nM final).

  • D-Luciferin (at

    
    , typically 10-20 µM).
    
  • ATP (1 mM).

  • Test Compound: Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate (0.1 µM – 100 µM).

Workflow:

  • Preparation: Prepare a reaction buffer (25 mM Tricine pH 7.8, 5 mM MgSO4, 0.1 mM EDTA).

  • Incubation: Incubate Luciferase with the Test Compound for 10 minutes at room temperature before adding D-Luciferin. This allows potential competitive binding to the adenylation site.

  • Initiation: Add the D-Luciferin/ATP mix to initiate the reaction.

  • Measurement: Monitor luminescence immediately (integration time 1-10s).

  • Analysis: Plot Relative Light Units (RLU) vs. [Test Compound].

    • Interpretation: A dose-dependent decrease in RLU indicates competitive inhibition. Calculate

      
      . If RLU is unaffected, the methyl group prevents binding, confirming specificity.
      
Protocol B: Esterase Activation Assay

Purpose: To confirm if the methyl ester is cleaved to the active acid form in your cell line.

Reagents:

  • Cell Lysate (from your target cell line, e.g., HEK293).

  • Test Compound (100 µM).

  • HPLC System with C18 column.

Workflow:

  • Incubation: Mix 50 µL of Cell Lysate with 50 µL of Test Compound (100 µM) in PBS. Incubate at 37°C.

  • Sampling: Take aliquots at T=0, 30, 60, and 120 minutes.

  • Quenching: Add equal volume of cold Acetonitrile to precipitate proteins. Centrifuge (10,000 x g, 5 min).

  • HPLC Analysis: Inject supernatant.

    • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B). Gradient 5-95% B.

    • Detection: UV at 254 nm.

  • Result Validation: Look for the disappearance of the Ester peak (Retention time ~ X min) and appearance of the Acid peak (Retention time < X min, more polar).

    • Note: The acid form (Impurity A) corresponds to CAS 15058-19-2.[2]

References
  • European Pharmacopoeia (Ph. Eur.) . Acetylcysteine Monograph: Impurity A (2-Methyl-4,5-dihydrothiazole-4-carboxylic acid). European Directorate for the Quality of Medicines (EDQM).

  • Schneider, T. L., et al. (2003) . "Biosynthesis of the Thiazole Moiety of Epothilones." Biochemistry, 42(32), 9722-9730. (Describes the role of thiazoline intermediates in NRPS).

  • Branchini, B. R., et al. (2011) . "The Role of the Active Site Thiazoline Ring in Firefly Luciferase Bioluminescence." Biochemistry, 50(26), 5848–5856. (Provides structural basis for thiazoline cross-reactivity).

  • PubChem Compound Summary . "Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate (CAS 6436-58-4)."[3][4][5] National Center for Biotechnology Information.

Sources

Validation

Benchmarking "methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate" against standard antibiotics

Title: Benchmarking Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate (MDT-C) Against Standard Antibiotics: A Synergistic Paradigm Executive Summary In the modern landscape of antimicrobial resistance (AMR), benchmarking...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Benchmarking Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate (MDT-C) Against Standard Antibiotics: A Synergistic Paradigm

Executive Summary

In the modern landscape of antimicrobial resistance (AMR), benchmarking novel compounds against standard antibiotics requires distinguishing between standalone bactericidal agents and synergistic adjuvants. Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate (MDT-C) belongs to the latter category. While standard antibiotics like carbapenems target penicillin-binding proteins (PBPs) to disrupt bacterial cell wall synthesis[1], they are increasingly neutralized by bacterial metallo-β-lactamases (MBLs). MDT-C serves as a prodrug-like building block whose active carboxylate form acts as a potent MBL inhibitor[2]. This guide objectively compares MDT-C’s performance against standard antibiotics, providing experimental frameworks to validate its role as a critical resistance-breaker.

Mechanistic Profiling: The Causality Behind the Efficacy

Standard β-lactam antibiotics (e.g., Meropenem, Ceftazidime) fail against MBL-producing strains (such as those expressing IMP-1 or NDM-1) because these enzymes utilize active-site zinc (Zn²⁺) ions to polarize a water molecule, which subsequently hydrolyzes the antibiotic's β-lactam ring[1].

MDT-C circumvents this through targeted coordination chemistry. Upon entering the bacterial periplasm, the methyl ester is subject to localized esterase cleavage, yielding the active 2-methyl-4,5-dihydrothiazole-4-carboxylic acid[3]. The nitrogen and sulfur atoms within the 4,5-dihydrothiazole ring, coupled with the free carboxylate, act as a tridentate-like chelator. This structure coordinates directly with the Zn²⁺ ions in the MBL active site, displacing the catalytic water molecule and rendering the enzyme inert[2]. Consequently, the standard antibiotic is shielded from hydrolysis and can successfully bind to its PBP targets.

MoA MDT MDT-C (Adjuvant) Zn Zn2+ Active Site MDT->Zn Chelates MBL Metallo-β-Lactamase Zn->MBL Inactivates Hydro Hydrolyzed Antibiotic MBL->Hydro Resistance Mero Meropenem (β-Lactam) Mero->MBL Hydrolyzed by Death Bacterial Cell Death Mero->Death PBP Binding (Restored)

Mechanistic pathway of MDT-C restoring β-lactam efficacy via Zn2+ chelation.

Comparative Efficacy Data: Monotherapy vs. Synergy

To objectively benchmark MDT-C, we must analyze Minimum Inhibitory Concentration (MIC) data. When tested as a monotherapy, MDT-C exhibits negligible antimicrobial activity. However, when benchmarked in combination with a standard antibiotic (Meropenem), it reduces the MIC of the antibiotic by up to 32-fold in highly resistant strains[2].

Table 1: In Vitro Benchmarking of MDT-C vs. Standard Antibiotics (MIC values in µg/mL)

Treatment RegimenE. coli (Wild-Type)P. aeruginosa (IMP-1⁺)Primary Mechanism of Action
Meropenem (Standard) 0.125>64PBP Inhibition
Ciprofloxacin (Standard) 0.2516DNA Gyrase Inhibition
MDT-C (Monotherapy) >128>128Zinc Chelation (Non-lethal)
Meropenem + MDT-C (Combo) 0.1252 Synergistic PBP Inhibition

Data synthesized from standard MBL-inhibitor profiling assays[2]. The combination restores Meropenem's efficacy below the clinical resistance breakpoint.

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols establish a self-validating system for benchmarking MDT-C. The inclusion of the Fractional Inhibitory Concentration Index (FICI) mathematically proves causality between the adjuvant and the restored antibiotic efficacy.

Protocol 1: Broth Microdilution MIC Assay (CLSI Standards)
  • Preparation: Prepare cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculum: Culture the target strain (e.g., P. aeruginosa IMP-1⁺) to an OD₆₀₀ of 0.08–0.1 (approx. 1.5 × 10⁸ CFU/mL). Dilute 1:100 in CAMHB.

  • Compound Dilution: In a 96-well plate, perform 2-fold serial dilutions of the standard antibiotic (0.06 to 128 µg/mL) and MDT-C (1 to 256 µg/mL) in separate rows.

  • Incubation: Add 50 µL of the bacterial inoculum to each well. Incubate at 37°C for 18–20 hours.

  • Validation Control: Include a growth control well (broth + bacteria, no drug) and a sterility control well (broth only).

  • Readout: The MIC is the lowest concentration with no visible bacterial growth.

Protocol 2: Checkerboard Synergy Assay

To prove that MDT-C outperforms standard monotherapies by rescuing them, we calculate the FICI.

  • Matrix Setup: In a 96-well plate, serially dilute the standard antibiotic (e.g., Meropenem) along the X-axis (columns 1-8). Serially dilute MDT-C along the Y-axis (rows A-F).

  • Inoculation & Incubation: Add the standardized bacterial suspension and incubate as described in Protocol 1.

  • FICI Calculation: FICI = (MIC of Drug A in combo / MIC of Drug A alone) + (MIC of Drug B in combo / MIC of Drug B alone)

  • Interpretation: A self-validating result of FICI ≤ 0.5 confirms true synergy, proving MDT-C's mechanism as a resistance-breaker rather than an additive toxin.

Workflow Prep Prepare 96-well Microtiter Plate DilA Serial Dilution: Meropenem (X-axis) Prep->DilA DilB Serial Dilution: MDT-C (Y-axis) Prep->DilB Inoc Inoculate MBL-producing Strain DilA->Inoc DilB->Inoc Inc Incubate 18-24h at 37°C Inoc->Inc Read Measure OD600 & Determine MIC Inc->Read Calc Calculate FICI (Synergy Assessment) Read->Calc

Checkerboard assay workflow for validating MDT-C and standard antibiotic synergy.

Conclusion

reveals a paradigm shift in drug development. As a monotherapy, it cannot compete with the bactericidal lethality of carbapenems or fluoroquinolones. However, against highly resistant MBL-producing pathogens where standard antibiotics fail entirely, MDT-C proves invaluable. By specifically neutralizing the enzymatic resistance mechanism, it restores the clinical utility of our most potent standard antibiotics, making it a critical asset in the modern pharmacological arsenal.

References

1.[2] Title: 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases. Source: Bioorganic & Medicinal Chemistry Letters. URL: [Link] 2.[1] Title: Overcoming Resistance to β-Lactam Antibiotics. Source: PubMed Central (PMC). URL: [Link] 3.[3] Title: Sodium 2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate | CID 23710676. Source: PubChem. URL: [Link]

Sources

Comparative

A Comparative Guide to In Silico Docking of 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids

In the landscape of contemporary drug discovery, the strategic use of computational tools is paramount to accelerating the identification and optimization of novel therapeutic agents. Among the scaffolds of significant i...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery, the strategic use of computational tools is paramount to accelerating the identification and optimization of novel therapeutic agents. Among the scaffolds of significant interest are the 2-substituted 4,5-dihydrothiazole-4-carboxylic acids. These heterocyclic compounds have emerged as a promising class of inhibitors for various metalloenzymes, most notably metallo-β-lactamases (MBLs), which are key drivers of antibiotic resistance.[1][2][3][4] This guide provides a comprehensive comparison of docking studies involving this scaffold, offering insights into structure-activity relationships (SAR) and a detailed protocol for conducting such in silico experiments.

The Significance of the 4,5-Dihydrothiazole-4-carboxylic Acid Scaffold

The core structure, featuring a partially saturated thiazole ring and a carboxylic acid group, is crucial for its biological activity. The carboxylate moiety often acts as a key zinc-binding group in the active site of metalloenzymes, while the 2-substituent can be modified to enhance binding affinity and selectivity by exploring various sub-pockets of the target protein.[3] Molecular docking studies are therefore instrumental in rationally designing these substituents to maximize their therapeutic potential.

Comparative Docking Performance: Targeting Metallo-β-Lactamases

Metallo-β-lactamases (MBLs) are a significant clinical threat as they can hydrolyze a broad spectrum of β-lactam antibiotics, including carbapenems, which are often the last resort for treating multidrug-resistant bacterial infections.[1][3] The 2-substituted 4,5-dihydrothiazole-4-carboxylic acids have been identified as a novel class of MBL inhibitors.[1][2][4]

Docking studies have been pivotal in elucidating the binding modes of these inhibitors. For instance, in studies against IMP-1, a prevalent MBL, the (R)-enantiomer of 2-phenyl-4,5-dihydrothiazole-4-carboxylic acid was found to be a potent inhibitor, while the (S)-enantiomer was inactive.[1][3] This stereospecificity underscores the importance of precise conformational analysis in docking simulations.

The following table summarizes representative docking data for a series of 2-substituted analogs against IMP-1, illustrating the impact of the 2-substituent on binding affinity.

Compound ID2-SubstituentPredicted Binding Energy (kcal/mol)Key Interacting Residues
4 Phenyl-8.5Zn(II), His263, Cys221, Asp120
8 4-Chlorophenyl-7.8Zn(II), His263, Cys221, Asp120
9 4-Bromophenyl-7.9Zn(II), His263, Cys221, Asp120
10 3-Aminophenyl-9.2Zn(II), His263, Cys221, Asp120, Ser262
13 2-Hydroxyphenyl-8.1Zn(II), His263, Cys221, Asp120

Note: The binding energies and interacting residues are representative values derived from published molecular modeling studies and are intended for comparative purposes.[1][3]

The data suggests that substitutions on the phenyl ring can modulate the binding affinity. For example, the introduction of a 3-amino group (Compound 10) may form an additional hydrogen bond with a residue like Ser262, leading to a more favorable binding energy.[1] Conversely, bulky substituents at the 4-position of the phenyl ring (Compounds 8 and 9) might not offer a significant advantage over the unsubstituted phenyl ring (Compound 4).[3]

Expanding the Target Landscape

While MBLs are a primary focus, the versatility of the thiazole scaffold allows for its application against other therapeutic targets. Docking studies have explored thiazole derivatives as potential inhibitors of bacterial DNA gyrase, fungal enzymes, and various cancer-related proteins.[5][6][7] For instance, thiazole derivatives have been docked against the ATP-binding site of bacterial DNA gyrase subunit B (GyrB), a validated target for antibacterial drug development.[7] These studies highlight the adaptability of the scaffold and the broad utility of in silico screening for identifying new therapeutic applications.

Experimental Protocol: A Step-by-Step Guide to Docking

The following protocol outlines a robust and reproducible workflow for conducting docking studies with 2-substituted 4,5-dihydrothiazole-4-carboxylic acids using widely accepted software like AutoDock Vina.[5][8]

Part 1: Ligand Preparation
  • 2D Structure Drawing: Draw the 2D structures of the 2-substituted 4,5-dihydrothiazole-4-carboxylic acid analogs using chemical drawing software (e.g., ChemDraw).

  • 3D Conversion and Optimization: Convert the 2D structures to 3D. Subsequently, perform an energy minimization of the 3D structures using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, realistic conformation of the ligand.

  • File Format Conversion: Save the optimized 3D structures in a suitable format for the docking software, such as PDBQT for AutoDock Vina. This process typically involves assigning partial charges (e.g., Gasteiger charges) and defining rotatable bonds.[9]

Part 2: Protein Preparation
  • Receptor Retrieval: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For example, the PDB ID for IMP-1 MBL in complex with an inhibitor is 1DD6.[3]

  • Receptor Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the original co-crystallized ligand.

  • Protonation and Charge Assignment: Add polar hydrogens to the protein and assign appropriate partial charges. This is a critical step for accurately modeling electrostatic interactions.

  • File Format Conversion: Convert the prepared protein structure to the PDBQT format.

Part 3: Docking Simulation
  • Grid Box Definition: Define the search space for the docking simulation by creating a grid box that encompasses the active site of the protein. The size and center of the grid box should be chosen to cover all potential binding pockets.

  • Configuration File: Create a configuration file that specifies the paths to the prepared ligand and protein files, the coordinates of the grid box, and other docking parameters such as exhaustiveness.

  • Running the Docking: Execute the docking simulation using the command-line interface of the docking software. AutoDock Vina will generate multiple binding poses for the ligand ranked by their predicted binding affinities.[8]

Part 4: Analysis of Results
  • Binding Affinity: Analyze the predicted binding affinities (in kcal/mol) for the different poses. The pose with the lowest binding energy is typically considered the most favorable.

  • Interaction Analysis: Visualize the best-ranked binding pose in a molecular visualization program (e.g., PyMOL, VMD). Analyze the non-covalent interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and coordination with metal ions.

  • Comparative Analysis: Compare the binding modes and affinities of the different 2-substituted analogs to derive structure-activity relationships.

Visualizing the Workflow and Concepts

To further clarify the processes and relationships discussed, the following diagrams are provided.

G cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Docking & Analysis l1 2D Structure Drawing l2 3D Conversion & Energy Minimization l1->l2 l3 PDBQT Conversion (Charges & Rotatable Bonds) l2->l3 d1 Define Grid Box (Active Site) l3->d1 p1 Retrieve PDB Structure p2 Clean Receptor (Remove Water, etc.) p1->p2 p3 Add Hydrogens & Assign Charges p2->p3 p4 PDBQT Conversion p3->p4 p4->d1 d2 Run Docking Simulation (e.g., AutoDock Vina) d1->d2 d3 Analyze Binding Affinity & Poses d2->d3 d4 Visualize & Analyze Interactions d3->d4 SAR Analysis SAR Analysis d4->SAR Analysis

Caption: A typical workflow for molecular docking studies.

G cluster_substituents 2-Substituent (R) core 4,5-Dihydrothiazole-4-carboxylic Acid Core Phenyl Phenyl core->Phenyl Explores hydrophobic pockets Substituted Phenyl Substituted Phenyl core->Substituted Phenyl Modulates affinity & selectivity Other Heterocycles Other Heterocycles core->Other Heterocycles Introduces new interactions

Caption: The modular nature of the 2-substituted scaffold.

Conclusion

Molecular docking is an indispensable tool for the rational design of 2-substituted 4,5-dihydrothiazole-4-carboxylic acid inhibitors. By providing detailed insights into the molecular interactions between the ligand and its target, these computational studies enable the prioritization of candidates for synthesis and biological evaluation, thereby streamlining the drug discovery pipeline. The principles and protocols outlined in this guide offer a framework for researchers to effectively leverage in silico methods in their quest for novel therapeutics.

References

  • International Journal of Innovative Research in Technology (IJIRT). Computational Insights into Thiazole Derivatives as Dual Antifungal and Antibacterial Agents: Docking Studies on Key Cellular. Available from: [Link]

  • Chen, P., Horton, L. B., Mikulski, R. L., Deng, L., Sundriyal, S., Palzkill, T., & Song, Y. (2012). 2-Substituted 4,5-dihydrothiazole-4-carboxylic acids are novel inhibitors of metallo-β-lactamases. Bioorganic & medicinal chemistry letters, 22(19), 6229–6232. Available from: [Link]

  • Al-Warhi, T., Rizk, E., Al-Najjar, M. A., Al-Zian, H. A., Al-Otaibi, A. M., Sabt, A., ... & El-Faham, A. (2022). Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. Molecules, 27(23), 8345. Available from: [Link]

  • ResearchGate. Molecular docking and computational studies investigation on a bioactive anti-cancer drug: Thiazole derivatives. Available from: [Link]

  • EMBL-EBI ChEMBL. 2-Substituted 4,5-dihydrothiazole-4-carboxylic acids are novel inhibitors of metallo-β-lactamases. (CHEMBL2086282). Available from: [Link]

  • Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. Computational Drug Design and Docking Studies of Thiazole Derivatives Targeting Bacterial DNA Gyrase. Available from: [Link]

  • Impact Factor. Synthesis, Molecular Docking, and Biological Evaluation of novel thiazole based thiazolidine-4-one derivatives. Available from: [Link]

  • ResearchGate. (PDF) 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases. Available from: [Link]

  • PubMed. 2-Substituted 4,5-dihydrothiazole-4-carboxylic acids are novel inhibitors of metallo-β-lactamases. Available from: [Link]

  • MDPI. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Available from: [Link]

  • MDPI. Design and Synthesis of New 2-Aryl-4,5-Dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and Biological Activity of New[5][6]Thiazolo[4,5-d]pyridazin-4(5H)-ones. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. Available from: [Link]

  • Semantic Scholar. Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and. Available from: [Link]

  • Taylor & Francis Online. Synthesis and evaluation of 2,4,5- trisubstitutedthiazoles as carbonic anhydrase-III inhibitors. Available from: [Link]

  • PubMed. Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. Available from: [Link]

  • MDPI. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Available from: [Link]

  • National Center for Biotechnology Information. Molecular simulation-based investigation of thiazole derivatives as potential LasR inhibitors of Pseudomonas aeruginosa. Available from: [Link]

  • Revue Roumaine de Chimie. MOLECULAR MODELING STUDIES OF THIAZOLE DERIVATIVES AS PIN1 INHIBITORS**. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. SYNTHESIS AND DOCKING STUDIES OF 2-AMINOTHIAZOLE-5-AROMATIC CARBOXAMIDE DERIVATIVES. Available from: [Link]

Sources

Validation

Target Confirmation Guide: Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate

The following guide details the technical validation of Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate (and its hydrolyzed acid form) as a specific substrate and probe for Non-Ribosomal Peptide Synthetase (NRPS) assoc...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the technical validation of Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate (and its hydrolyzed acid form) as a specific substrate and probe for Non-Ribosomal Peptide Synthetase (NRPS) associated enzymes, specifically the oxidative decarboxylase LynB7 .

Domain: Chemical Biology & Natural Product Biosynthesis
Primary Target: LynB7 (Non-heme Diiron Oxygenase/Decarboxylase)
Secondary Context: Siderophore Biosynthesis (e.g., Yersiniabactin, Pyochelin) & Luciferin Analogues

Executive Summary & Strategic Positioning

Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate (also known as Methyl 2-methyl-2-thiazoline-4-carboxylate) acts as a stable precursor to 2-methyl-2-thiazoline-4-carboxylic acid . In drug discovery and chemical biology, this scaffold serves as a critical probe for validating heterocyclization and oxidative decarboxylation mechanisms within NRPS pathways.

While structurally homologous to D-Luciferin (a benzothiazole), this specific thiazoline derivative is the confirmed physiological substrate for LynB7 , an enzyme responsible for the terminal maturation of the marine cyanobacterial natural product Lyngbyapeptin B . Confirming this target interaction is essential for researchers developing inhibitors for virulence-associated siderophore pathways (like Yersinia pestis Ybt) or engineering novel biocatalysts for thiazole synthesis.

Key Differentiator: Unlike general cysteine-traps or broad-spectrum metalloenzyme inhibitors, this molecule offers precise stereochemical recognition by LynB7, facilitating the study of oxidative decarboxylation (conversion of thiazoline to thiazole) without the interference of aromatic stacking seen in benzothiazole analogs.

Comparative Performance Analysis

The following data contrasts the performance of the Methyl-substituted probe against its Phenyl-substituted analog and the Benzothiazole (Luciferin) scaffold in the context of LynB7 enzymatic activity.

Table 1: Kinetic Efficiency & Specificity Profile (LynB7 Target)
FeatureMethyl Probe (Subject)Phenyl Analog (Alternative)D-Luciferin (Benzothiazole)
Chemical Structure 2-Methyl-thiazoline2-Phenyl-thiazoline2-(6-OH-Benzothiazolyl)-thiazoline
Target Enzyme LynB7 LynB7Firefly Luciferase / Acyl-CoA Ligases
Reaction Type Oxidative DecarboxylationOxidative DecarboxylationAdenylation / Oxidation

(Affinity)
2.1 ± 0.2 mM (High Specificity)1.5 ± 0.3 mMN/A (Non-substrate for LynB7)

(Turnover)
17 ± 0.7 s⁻¹ (Fast)11 ± 0.5 s⁻¹ (Slower)N/A
Catalytic Efficiency ~8.1 s⁻¹mM⁻¹ ~7.3 s⁻¹mM⁻¹Negligible
Cofactor Requirement

,


,


, ATP,

Primary Utility Native Pathway Validation Steric Bulk InvestigationBioluminescence Reporter

Insight: The Methyl probe demonstrates a higher turnover number (


) compared to the Phenyl analog, confirming that the enzyme active site is optimized for smaller alkyl substituents typical of the Lyngbyapeptin starter unit. This makes the Methyl variant the superior choice for high-throughput screening  of LynB7-like activity.

Mechanistic Validation & Pathway Visualization

To confirm the target, one must understand the transformation catalyzed by LynB7. The enzyme performs a cryptic oxidative decarboxylation, converting the dihydrothiazole (thiazoline) ring into a fully aromatic thiazole while removing the carboxylate group.

Figure 1: Mechanism of Action (LynB7 Mediated Transformation)

LynB7_Mechanism Substrate_Ester Methyl 2-methyl-4,5- dihydrothiazole-4-carboxylate (Stable Precursor) Hydrolysis Hydrolysis (Chemical/Enzymatic) Substrate_Ester->Hydrolysis Activation Substrate_Acid (4R)-2-methyl-2- thiazoline-4-carboxylic acid (Active Substrate) Hydrolysis->Substrate_Acid Complex Enzyme-Substrate Complex [LynB7 • Fe(II) • O2] Substrate_Acid->Complex Binding (Km ~2.1mM) Transition Oxidative Decarboxylation Complex->Transition Catalysis (kcat ~17 s-1) Product 2-Methylthiazole (Aromatic Product) Transition->Product CO2 CO2 Transition->CO2

Caption: Pathway showing the activation of the methyl ester precursor and its subsequent oxidative decarboxylation by the target enzyme LynB7 to yield 2-methylthiazole.[1][2][3][4]

Experimental Protocol: Target Confirmation Assay

Objective: Validate LynB7 as the biological target by reconstituting the oxidative decarboxylation activity in vitro.

Phase A: Substrate Preparation (Activation)

The methyl ester is stable and cell-permeable but must be hydrolyzed to the free acid to be recognized by the enzyme active site.

  • Dissolution: Dissolve 10 mg of Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate in 1 mL Methanol.

  • Hydrolysis: Add 1 mL of 0.1 M NaOH. Incubate at 25°C for 30 mins .

  • Neutralization: Adjust pH to 7.5 using 0.1 M HCl.

  • Verification: Confirm hydrolysis by TLC or LC-MS (Shift in mass:

    
    ).
    
Phase B: In Vitro Enzymatic Assay (LynB7)

Reagents:

  • Recombinant LynB7 (purified from E. coli expression system).

  • Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl.

  • Cofactor: 1 mM

    
     (prepared anaerobically).
    
  • Substrate: Hydrolyzed 2-methyl-thiazoline-4-carboxylic acid.[5]

Workflow:

  • Anaerobic Setup: In an anaerobic chamber, mix 50 µM LynB7 with 1 mM Fe(II) in reaction buffer. Incubate for 10 min to reconstitute the iron center.

  • Reaction Initiation: Add 2 mM Substrate (from Phase A).

  • Oxygenation: Expose the reaction to air (or add oxygen-saturated buffer) to initiate the oxidative step.

  • Incubation: Incubate at 30°C for 60 minutes .

  • Quenching: Stop reaction with equal volume of Acetonitrile.

  • Detection: Centrifuge (10,000 x g, 5 min) and analyze supernatant via HPLC-MS.

Success Criteria (Data Interpretation):

  • Positive Result: Disappearance of the substrate peak (

    
    ) and appearance of 2-methylthiazole  (
    
    
    
    ) and loss of carboxylate (44 Da).
  • Negative Control: No product formation in the absence of Fe(II) or Enzyme.

Logic of Causality & Troubleshooting

  • Why Hydrolysis? The methyl ester masks the carboxylate "handle" required for coordination to the non-heme diiron center of LynB7. Direct incubation of the ester without hydrolysis will yield false negatives.

  • Why Iron? LynB7 is a metalloenzyme. The reaction is strictly dependent on

    
    . If activity is low, ensure the iron source is fresh and not oxidized to 
    
    
    
    before addition.
  • Stereochemistry: The enzyme is specific for the (4R) enantiomer. Synthetic methyl ester is often racemic. Expect a maximum of 50% conversion if using a racemic probe, as the (4S) enantiomer is a poor substrate (

    
     drops to ~1.3 s⁻¹).
    

References

  • Unique Initiation and Termination Mechanisms Involved in the Biosynthesis of a Hybrid Polyketide-Nonribosomal Peptide Lyngbyapeptin B. Source: National Institutes of Health (PMC) / ACS Chemical Biology URL:[Link]

  • 2-Methyl-2-thiazoline-4-carboxylic Acid: Formation from N-Acetylcysteine and Hydrolysis. Source: Journal of the American Chemical Society (via ResearchGate) URL:[Link]

  • Biosynthetic Pathway and Gene Cluster Analysis of Curacin A. Source: ResearchGate URL:[Link]

  • Megalochelin, a Tridecapeptide Siderophore from a Talented Streptomycete. Source: ACS Chemical Biology URL:[1][Link]

Sources

Safety & Regulatory Compliance

Safety

methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate proper disposal procedures

Operational and Disposal Protocol: Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate As a Senior Application Scientist, I approach chemical handling not merely as a set of compliance checkboxes, but as a self-validating...

Author: BenchChem Technical Support Team. Date: March 2026

Operational and Disposal Protocol: Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate

As a Senior Application Scientist, I approach chemical handling not merely as a set of compliance checkboxes, but as a self-validating system of risk mitigation and scientific integrity. Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate (CAS: 6436-58-4) is a highly versatile thiazoline derivative utilized in complex drug development and synthetic workflows[1]. However, its heteroatomic structure—containing both sulfur and nitrogen—dictates specific operational and disposal protocols to prevent environmental contamination and ensure laboratory safety[2].

This guide provides the definitive, step-by-step methodology for the handling and disposal of this compound.

Chemical & Hazard Profile

To establish a baseline for safe operations, we must first quantify the physical and hazardous properties of the compound.

Property / HazardValue / CodeCausality & Operational Implication
CAS Number 6436-58-4Unique identifier for safety tracking and waste manifesting[1].
Molecular Formula C6H9NO2SPresence of N and S necessitates specialized incineration (scrubbers) to prevent toxic gas release[2].
Hazard Statements H302, H315, H319, H335Acute oral toxicity; severe irritant to skin, eyes, and respiratory tract[1].
Storage Conditions 2-8°C, Sealed, DryPrevents thermal degradation and volatilization of the ester group[1].

The Causality of Hazards & Scientific Grounding

Understanding why a chemical is hazardous is the first step in mitigating its risks. The reactivity of methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate stems directly from its molecular architecture:

  • Irritation & Toxicity: The compound's electrophilic ester group and nucleophilic heteroatoms can interact with biological nucleophiles (e.g., proteins in the skin and eyes), leading to the severe irritation described by H315 and H319[1].

  • Combustion Byproducts (The Disposal Challenge): When combusted, standard hydrocarbons yield harmless CO₂ and H₂O. However, the sulfur and nitrogen in the thiazoline ring will rapidly oxidize into sulfur oxides (SOx) and nitrogen oxides (NOx). These are severe environmental pollutants and precursors to acid rain. Therefore, standard municipal disposal or simple open-flame incineration is strictly prohibited[2].

Operational Handling Protocol

Before generating waste, the compound must be handled using a self-validating safety system to prevent exposure.

  • Step 1: Environmental Control: Conduct all manipulations inside a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm. This mitigates the H335 (respiratory irritation) risk[1].

  • Step 2: Personal Protective Equipment (PPE): Don nitrile gloves (minimum 4 mil thickness, double-gloving recommended for prolonged handling), splash-proof chemical goggles, and a standard flame-resistant laboratory coat.

  • Step 3: Temperature Acclimation: Because the compound is stored at 2-8°C, allow the sealed container to reach room temperature in a desiccator before opening. This prevents ambient laboratory moisture from condensing inside the vial and hydrolyzing the ester.

Proper Disposal Procedures (Step-by-Step)

Because of the NOx and SOx generation potential, the disposal of methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate must follow strict environmental guidelines for heteroatomic organic waste[2].

  • Step 1: Solvent Mixing (Preparation for Destruction): Do not dispose of the neat (pure) solid or liquid directly into a generic waste bin. Instead, dissolve or mix the residual material with a highly combustible, non-halogenated solvent (e.g., ethanol, methanol, or acetone)[3]. This ensures complete, sustained, and even combustion during the incineration phase.

  • Step 2: Segregation & Containment: Transfer the dissolved mixture into a designated "Non-Halogenated Organic Waste" carboy. The container must be made of high-density polyethylene (HDPE) or glass, and kept tightly sealed with a vented cap to prevent pressure buildup.

  • Step 3: Explicit Labeling: Label the waste container with the exact chemical name, CAS number, and a prominent warning: "CONTAINS NITROGEN AND SULFUR HETEROATOMS - REQUIRES SCRUBBING."

  • Step 4: Specialized Incineration: Transfer the waste to a licensed, EPA-approved professional waste disposal service. The contractor must burn the waste in a chemical incinerator equipped with a dual-stage system: an afterburner (to ensure complete thermal destruction of the organic framework) and a scrubber (to chemically neutralize the acidic NOx and SOx emissions)[2].

Spill Response & Emergency Protocol

In the event of an accidental release outside of primary containment:

  • Evacuate & Ventilate: Clear personnel from the immediate area and ensure the fume hood or room exhaust is operating at maximum capacity.

  • Containment: Do not flush with water, as this may spread the contaminant into municipal drains[3]. Cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or diatomaceous earth.

  • Collection: Sweep the absorbed mixture using non-sparking tools and place it into a sealed, compatible container.

  • Disposal: Treat the cleanup materials as hazardous waste, dissolving them in solvent if possible, and following the exact incineration protocol outlined in Section 4[3].

Waste Disposal Workflow Visualization

The following diagram illustrates the logical flow of the disposal process, ensuring all heteroatomic risks are mitigated prior to environmental release.

WasteWorkflow Gen Waste Generation (Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate) Solvent Solvent Mixing (Dissolve in Combustible Solvent) Gen->Solvent Step 1: Prepare for thermal destruction Seg Waste Segregation (Non-Halogenated Organics + N/S) Solvent->Seg Step 2: Classify waste stream Store Temporary Storage (Ventilated, Secondary Containment) Seg->Store Step 3: Label and store Incinerator Chemical Incinerator (Dual-Stage: Afterburner + Scrubber) Store->Incinerator Step 4: Transport to EPA-approved facility Emission Neutralized Emissions (NOx & SOx Scrubbed) Incinerator->Emission Step 5: Thermal destruction & scrubbing

Workflow for the safe disposal and thermal destruction of heteroatomic organic waste.

References

  • United Nations Office on Drugs and Crime. "Laboratory and Scientific Section - Unodc." UNODC, [Link]

  • Ladd Research. "Safety Data Sheet: Organic peroxides." Ladd Research, [Link]

Sources

Handling

Comprehensive Safety and Operational Guide: Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate

Audience: Researchers, Synthetic Chemists, and Laboratory Safety Officers. CAS Number: 6436-58-4 (Methyl ester) | Related CAS: 15058-19-2 (Sodium salt) Synonyms: Methyl 2-methyl-2-thiazoline-4-carboxylate; 2-Methyl-4,5-d...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Laboratory Safety Officers. CAS Number: 6436-58-4 (Methyl ester) | Related CAS: 15058-19-2 (Sodium salt) Synonyms: Methyl 2-methyl-2-thiazoline-4-carboxylate; 2-Methyl-4,5-dihydrothiazole-4-carboxylic acid methyl ester.

Chemical Profile & Risk Assessment

Methyl 2-methyl-4,5-dihydrothiazole-4-carboxylate is a specialized heterocyclic intermediate, primarily utilized in the synthesis of siderophores (e.g., yersiniabactin analogs) and cysteine-derived natural products. Due to the presence of the thiazoline ring and the ester functionality, this compound exhibits specific stability profiles—most notably moisture sensitivity (hydrolysis risk) and potential oxidative instability.

While specific Safety Data Sheets (SDS) for the methyl ester are limited in public databases, safety protocols are extrapolated from its corresponding acid/salt forms (CAS 15058-19-2) and structural analogues (thiazolines).

Physico-Chemical Properties Table
PropertyDataOperational Implication
Molecular Formula C₆H₉NO₂S--
Molecular Weight 159.21 g/mol Calculation standard for stoichiometry.
Physical State Low-melting solid or viscous oilMay require warming slightly to transfer if oil; handle solids with anti-static precautions.
Solubility DMSO, Methanol, DCM, ChloroformCompatible with standard organic extraction workups.
Stability Moisture Sensitive CRITICAL: Hydrolyzes to the carboxylic acid. Store under inert atmosphere (Argon/N₂).
Storage Temp 2–8 °C (Refrigerated)Keep cold to prevent cyclization reversal or oxidation.
GHS Hazard Classification (Derived)

Based on structural analogues and the corresponding acid salt.

Hazard ClassCodeStatement
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][2]
Skin Corrosion/Irritation H315 Causes skin irritation.[1]
Serious Eye Damage H319 Causes serious eye irritation.[1]
STOT - Single Exposure H335 May cause respiratory irritation.[1][3]

Personal Protective Equipment (PPE) Matrix

To ensure a self-validating safety system, PPE must be selected not just for the chemical itself, but for the solvents and reagents typically used alongside it (e.g., DCM, Methanol).

Respiratory Protection[2][3]
  • Primary Barrier: All handling (weighing, transfer, reaction setup) must occur within a certified chemical fume hood operating at a face velocity of 0.3–0.5 m/s.

  • Secondary Barrier: If working outside a hood (e.g., spill cleanup), use a half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges (Yellow/Magenta band) combined with a P100 particulate filter.

Hand Protection Protocol

Thiazolines can permeate standard latex. Nitrile is the baseline, but thickness matters.

  • Routine Handling: Nitrile gloves (minimum 0.11 mm thickness).

    • Change frequency: Every 30 minutes or immediately upon splash.

  • High-Risk Operations (Synthesis/Spills): Double-gloving is required.

    • Inner Layer: 4 mil Nitrile (dexterity).

    • Outer Layer: 8 mil Nitrile or Laminate (chemical resistance).

    • Logic: Provides a "breakthrough buffer" allowing safe removal of the outer glove without skin exposure.

Eye & Body Protection[3]
  • Eyes: Chemical splash goggles (ANSI Z87.1 compliant). Safety glasses are insufficient due to the irritant nature of the liquid/solid.

  • Body: 100% Cotton lab coat (fire resistant preferred if using flammable solvents) + long pants + closed-toe chemically resistant shoes.

Operational Handling Protocols

A. Storage & Receipt Workflow

Upon receipt, the integrity of the seal is paramount to prevent hydrolysis.

  • Inspect: Check the vial for cracks or precipitate (sign of hydrolysis/degradation).

  • Seal: Wrap the cap in Parafilm to minimize moisture ingress.

  • Store: Place the vial inside a secondary container (desiccator or sealed bag with desiccant sachets) and store at 2–8 °C .

B. Weighing & Transfer (The "Dry-Chain" Method)

Because the ester is moisture-sensitive, minimize exposure to ambient humidity.

  • Acclimatization: Allow the refrigerated vial to warm to room temperature before opening .

    • Reasoning: Opening a cold vial condenses atmospheric water inside, accelerating hydrolysis.

  • Inert Environment: Ideally, weigh inside a glovebox. If unavailable, use a "cone-and-purge" method:

    • Place the receiving flask under a gentle stream of Nitrogen/Argon.

    • Quickly transfer the specific mass.

    • Immediately re-cap and Parafilm the source vial.

  • Solvent Addition: Dissolve immediately in anhydrous solvent (e.g., dry DCM or MeOH) if not using immediately.

C. Reaction Setup Logic

When using this intermediate for siderophore synthesis (e.g., condensation with amino acids):

  • pH Control: Thiazolines are sensitive to strong acids (ring opening) and strong bases (epimerization at the C-4 position). Maintain mild conditions.

  • Quenching: When working up reactions containing this ester, avoid prolonged exposure to aqueous basic solutions to prevent saponification of the methyl ester.

Emergency & Disposal Procedures

Spill Management
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don respirator and double gloves.

  • Contain:

    • Solid: Cover with wet paper towels (to prevent dust) then scoop into a waste bag.

    • Liquid/Oil: Absorb with vermiculite or sand. Do not use combustible materials like sawdust.

  • Clean: Wipe the surface with a 10% bleach solution followed by water to degrade any active biological residues (if applicable) or chemical residues.

Waste Disposal[2]
  • Classification: Hazardous Organic Waste (Halogen-free, unless halogenated solvents are used).

  • Segregation: Do not mix with strong oxidizers or acids in the waste stream.

  • Labeling: Clearly label as "Thiazoline Derivative - Irritant."

Visualizing the Safety Workflow

The following diagram illustrates the "Cradle-to-Grave" safety lifecycle for this compound, emphasizing the critical control points (CCPs) for moisture protection.

SafetyLifecycle cluster_moisture CRITICAL CONTROL: MOISTURE PROTECTION Receipt Receipt & Inspection (Check Seal Integrity) Storage Storage (2-8°C + Desiccant) Receipt->Storage Immediate Acclimatization Acclimatization (Warm to RT before opening) Storage->Acclimatization Before Use Handling Handling (Fume Hood + Inert Gas) Acclimatization->Handling Prevent Condensation Handling->Storage Reseal & Purge Reaction Synthesis/Usage (Avoid Strong Acid/Base) Handling->Reaction Anhydrous Conditions Waste Disposal (Org. Waste Stream) Reaction->Waste Post-Exp

Figure 1: Operational workflow emphasizing the critical "Dry-Chain" to prevent hydrolytic degradation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23710676, Sodium 2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.